Sodium Channel inhibitor 4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-19(2,27-15-7-3-13(20)4-8-15)17(24)22-14-5-9-16(10-6-14)29(25,26)23-18-21-11-12-28-18/h3-12H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIUVXVJNMKNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Characterization of Aryl Sulfonamide-Based Sodium Channel Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of a prominent class of voltage-gated sodium channel (Nav) inhibitors: aryl sulfonamides. This document details the synthetic methodologies, characterization techniques, and key experimental protocols relevant to the discovery and development of these compounds as potential therapeutic agents.
Introduction to Aryl Sulfonamide Sodium Channel Inhibitors
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important drug targets. Aryl sulfonamides have emerged as a versatile class of compounds that can selectively inhibit specific isoforms of sodium channels, offering the potential for targeted therapies with improved side-effect profiles. These inhibitors are being investigated for their therapeutic potential in conditions such as chronic pain, epilepsy, and cardiac arrhythmias.[2][3]
Synthesis of Aryl Sulfonamide Inhibitors
The synthesis of aryl sulfonamide-based sodium channel inhibitors typically involves a multi-step process culminating in the formation of the core sulfonamide linkage. A general synthetic scheme is outlined below, based on methodologies reported in the literature.
General Synthetic Pathway
A common route for the synthesis of these compounds involves the coupling of a substituted aniline (B41778) with a sulfonyl chloride derivative. The specific substituents on both the aryl and sulfonyl moieties are varied to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Synthesis of a Representative Aryl Sulfonamide
The following protocol is a representative example for the synthesis of an N-(4-sulfamoylphenyl)benzamide derivative, a class of aryl sulfonamides.
-
Preparation of the Amine: Start with 4-aminobenzene-1-sulfonamide.
-
Preparation of the Acid Chloride: Convert a substituted benzoic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Coupling Reaction: Dissolve the 4-aminobenzene-1-sulfonamide in a suitable aprotic solvent, such as dichloromethane (B109758) or N,N-dimethylformamide.
-
Add a base, for example, triethylamine (B128534) or pyridine, to the solution to act as a proton scavenger.
-
Slowly add the substituted benzoyl chloride to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[4] Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final aryl sulfonamide.
Characterization of Aryl Sulfonamide Inhibitors
The structural and functional characterization of newly synthesized aryl sulfonamide inhibitors is essential to confirm their identity, purity, and biological activity.
Structural Characterization
The chemical structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Typical Observations |
| ¹H and ¹³C NMR | To elucidate the chemical structure and confirm the presence of key functional groups. | Chemical shifts, coupling constants, and integration values consistent with the expected structure.[4] |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of characteristic functional groups. | Absorption bands corresponding to N-H, S=O (sulfonamide), and C=O (amide) stretching vibrations.[4] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a high degree of purity. |
Functional Characterization
The biological activity of the aryl sulfonamide inhibitors is assessed through various in vitro and in vivo assays.
Patch-clamp electrophysiology is the gold standard for characterizing the inhibitory effects of compounds on voltage-gated sodium channels. This technique allows for the direct measurement of ion channel currents in cells expressing specific Nav subtypes.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably expressing the human Nav subtype of interest (e.g., Nav1.7, Nav1.5).
-
Cell Preparation: Plate the cells onto glass coverslips and grow to an appropriate confluency.
-
Recording: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution.
-
Giga-seal Formation: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit sodium currents. For example, hold the cell at a resting potential of -120 mV and apply depolarizing steps to a test potential (e.g., -10 mV).
-
Compound Application: Perfuse the cells with the external solution containing the aryl sulfonamide inhibitor at various concentrations.
-
Data Analysis: Measure the peak sodium current before and after compound application to determine the concentration-dependent inhibition and calculate the IC₅₀ value.[5][6]
Mechanism of Action and Signaling Pathways
Aryl sulfonamide inhibitors typically act by binding to the voltage-sensing domain (VSD) of the sodium channel, often in a state-dependent manner. This means they may have a higher affinity for the inactivated state of the channel, which is more prevalent during high-frequency firing of neurons, a hallmark of pathological conditions like chronic pain and epilepsy.
References
- 1. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells. The NaV family comprises nine distinct isoforms (NaV1.1–NaV1.9), each with a unique tissue distribution and biophysical profile. This diversity has made specific isoforms highly attractive targets for therapeutic intervention in a range of disorders, most notably chronic pain and epilepsy. The primary challenge in this field has been the development of inhibitors with high selectivity for a specific NaV subtype, thereby avoiding off-target effects associated with non-selective channel blockade, such as those affecting the central nervous system (CNS) or cardiac function (NaV1.5). This guide provides an in-depth overview of the discovery, characterization, and development of novel, selective NaV1.x inhibitors.
Key NaV1.x Subtypes as Therapeutic Targets
The rationale for targeting specific NaV channel subtypes is strongly supported by human genetic studies, which have linked mutations in NaV-encoding genes to various channelopathies.
-
NaV1.7: Considered a cornerstone target for non-opioid analgesics, NaV1.7 is predominantly expressed in peripheral nociceptive (pain-sensing) neurons.[1] Genetic gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain.[2][3] This genetic validation has spurred extensive drug discovery efforts. However, despite promising preclinical data, many selective NaV1.7 inhibitors have failed to demonstrate significant efficacy in clinical trials, highlighting a translational gap between preclinical models and human pain conditions.[4]
-
NaV1.8: Also predominantly expressed in peripheral nociceptive neurons, NaV1.8 is a tetrodotoxin-resistant (TTX-R) channel that plays a crucial role in the upstroke of the action potential during high-frequency firing characteristic of chronic pain states.[5][6] The clinical development of NaV1.8 inhibitors has gained significant momentum, with compounds like VX-548 (suzetrigine) showing encouraging efficacy in clinical trials for acute pain, leading to renewed interest in this target.[7]
-
NaV1.1, NaV1.2, and NaV1.6: These isoforms are the primary NaV channels expressed in the CNS.[8] Mutations in these channels are linked to severe epileptic encephalopathies.[9] For instance, loss-of-function mutations in SCN1A (NaV1.1) are associated with Dravet syndrome. Therefore, selective inhibitors targeting the gain-of-function mutations in NaV1.2 and NaV1.6, while sparing NaV1.1 in inhibitory interneurons, represent a promising therapeutic strategy for certain genetic epilepsies.[10][11]
Data on Selective NaV1.x Inhibitors
The following tables summarize quantitative data for a selection of novel NaV1.x inhibitors, highlighting their potency and selectivity across different subtypes.
Table 1: Selective NaV1.7 Inhibitors
| Inhibitor | Chemical Class | hNaV1.7 IC50 (nM) | Selectivity vs. hNaV1.5 | Selectivity vs. Other Subtypes | Reference(s) |
| PF-05089771 | Aryl Sulfonamide | ~20 | >1000-fold | High selectivity over NaV1.8 | [12][13] |
| GX-936 | Aryl Sulfonamide | ~10 | High | Potent VSD4 blocker | [13][14] |
| ST-2427 | Saxitoxin Analogue | 39 | >2500-fold (IC50 >100,000 nM) | High selectivity over other isoforms | [15] |
| WN2-R | 1H-indole-3-propionamide | 24.7 | Not specified | Binds to VSDIV pocket | [16] |
| PTx2-3258 | Peptide (ProTx-II variant) | 3.8 | >1000-fold | >1000-fold vs. NaV1.1, 1.3, 1.4, 1.8, 1.9 | [17][18] |
| Compound 10o | Ethanoanthracene Sulfonamide | 13 | ~150-fold | High selectivity vs. NaV1.1, 1.2, 1.3, 1.6 | [13] |
Table 2: Selective NaV1.8 Inhibitors
| Inhibitor | Chemical Class | hNaV1.8 IC50 (nM) | Selectivity vs. hNaV1.5 | Selectivity vs. Other Subtypes | Reference(s) |
| VX-548 (Suzetrigine) | Not disclosed | Potent | High | Selective over other NaV subtypes | [7] |
| PF-01247324 | Phenyl Imidazole | Potent | High | Selective over other NaV subtypes | [5][19] |
| A-803467 | Phenyl Imidazole | ~8 | >1000-fold | >100-fold vs. other TTX-R and TTX-S subtypes | [19] |
| PF-06305591 (Cmpd 9) | Benzimidazole | Potent | High | Highly selective | [19] |
Table 3: Selective CNS-Penetrant NaV Inhibitors
| Inhibitor | Primary Target(s) | hNaV1.6 IC50 (nM) | hNaV1.2 IC50 (nM) | Selectivity vs. hNaV1.1 | Reference(s) |
| XPC-7724 | NaV1.6 | Potent | Less potent | >100-fold | [10][20] |
| XPC-5462 | Dual NaV1.6/NaV1.2 | Potent | Potent | >100-fold | [10][20] |
Signaling Pathways and Discovery Workflows
The discovery of selective inhibitors relies on a logical progression of experiments and a deep understanding of the channel's role in physiology.
References
- 1. Identification and Characterisation of Sodium Channel Nav1.7 Protein-Protein Interactions Using an Epitope-Tagged Gene-Targeted Mouse - UCL Discovery [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric modulation of voltage-gated sodium channels: Opportunities for neuropathic pain drug discoveries. | NYU Tandon School of Engineering [engineering.nyu.edu]
- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Painful Research: Identification of a Small-Molecule Inhibitor that Selectively Targets Nav1.8 Sodium Channels [triggered.stanford.clockss.org]
- 7. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 16. Discovery of Novel Nav1.7-Selective Inhibitors with the 1 H-Indole-3-Propionamide Scaffold for Effective Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Core Mechanism of Action of Sodium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of sodium channel inhibitors, with a focus on their interaction with voltage-gated sodium channels (VGSCs). These inhibitors are critical therapeutic agents for a range of conditions including epilepsy, cardiac arrhythmias, and chronic pain.[1][2]
Introduction to Voltage-Gated Sodium Channels (VGSCs)
Voltage-gated sodium channels are transmembrane proteins that are essential for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[1][3] These channels are composed of a large alpha subunit, which forms the ion-conducting pore, and one or two smaller beta subunits that modulate channel gating and localization.[4][5] The alpha subunit itself is comprised of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[6][7]
VGSCs can exist in three primary conformational states:
-
Resting (Closed) State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions (Na+) that further depolarizes the membrane.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state, which is crucial for the refractory period of the action potential.[4]
Core Mechanism of Action: State-Dependent Blockade
The primary mechanism of action for most clinically relevant sodium channel inhibitors is a state-dependent blockade . This means the inhibitor has a different binding affinity for the various conformational states of the VGSC.[8][9] Generally, these drugs exhibit a higher affinity for the open and/or inactivated states of the channel compared to the resting state.[8][10][11] This preferential binding is the cornerstone of their therapeutic efficacy and selectivity for pathologically overactive tissues.
By binding to the open or inactivated channels, the inhibitor stabilizes these non-conducting states, thereby reducing the number of channels available to return to the resting state and participate in subsequent action potentials.[1] This leads to a reduction in neuronal excitability or cardiac muscle conductivity, which is beneficial in conditions characterized by excessive electrical signaling.[2]
This state-dependent action also explains the phenomenon of use-dependent block , where the inhibitory effect is more pronounced in rapidly firing cells.[9] In tissues with high-frequency action potential firing, a larger proportion of sodium channels will be in the open and inactivated states, providing more binding targets for the inhibitor and enhancing its blocking effect.
Binding Sites and Molecular Interactions
While there are multiple toxin-binding sites on sodium channels, most clinically used inhibitors are thought to bind to a common receptor site located within the inner pore of the channel.[12][13] This binding site is formed by residues on the S6 transmembrane segments of multiple domains.[8][11] However, the structural diversity of sodium channel inhibitors suggests that there may be heterogeneity in their binding sites and mechanisms of inhibition.[12]
Molecular dynamics simulations have suggested the existence of at least two distinct binding sites within the pore, which are differentially utilized by neutral and charged forms of the inhibitor molecules.[14] The protonation state of the inhibitor can influence its binding pose and affinity, with the charged form often binding more tightly to effectively block the pore.[14]
Signaling Pathway Diagram
The following diagram illustrates the state-dependent blockade of a voltage-gated sodium channel by an inhibitor.
Caption: State-dependent binding of an inhibitor to the voltage-gated sodium channel.
Quantitative Data on Inhibitor Affinity
The affinity of a sodium channel inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) for different channel states. The table below summarizes hypothetical, yet representative, quantitative data for a typical sodium channel inhibitor.
| Parameter | Resting State | Inactivated State | Notes |
| IC50 (µM) | 150 | 5 | The significantly lower IC50 for the inactivated state demonstrates high state-dependency. |
| Kd (µM) | 120 | 2.5 | The dissociation constant mirrors the IC50 data, indicating a much higher affinity for the inactivated state. |
| Binding Rate (kon) | Slow | Fast | The inhibitor binds more rapidly to the inactivated channel. |
| Unbinding Rate (koff) | Fast | Slow | The inhibitor dissociates more slowly from the inactivated channel, prolonging the block. |
Experimental Protocols
A. Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the effects of sodium channel inhibitors on channel gating and kinetics.
-
Objective: To measure the voltage- and state-dependence of sodium channel blockade by the inhibitor.
-
Cell Preparation: HEK-293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.5) are cultured on glass coverslips.
-
Recording Setup:
-
An automated patch-clamp instrument (e.g., QPatch) or a manual setup with a microscope, micromanipulator, and amplifier is used.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH 7.2).
-
The extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH 7.4) is perfused over the cells. The inhibitor is added to this solution at various concentrations.
-
-
Voltage Protocols:
-
Tonic Block (Resting State Affinity): From a holding potential where most channels are in the resting state (e.g., -120 mV), a brief depolarizing pulse (e.g., to -10 mV) is applied at a low frequency (e.g., 0.1 Hz) to elicit a sodium current. The peak current amplitude is measured before and after drug application.
-
Use-Dependent Block (Inactivated State Affinity): A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz) from a holding potential of -120 mV. The progressive decrease in peak current amplitude during the pulse train indicates use-dependent block.
-
Steady-State Inactivation: To determine the affinity for the inactivated state, the holding potential is varied (e.g., from -140 mV to -40 mV) before a test pulse to -10 mV. The shift in the voltage at which half the channels are inactivated is a measure of the inhibitor's effect on the inactivated state.
-
-
Data Analysis: Dose-response curves are generated to calculate the IC50 for tonic and use-dependent block. The voltage-dependence of inactivation is fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).
B. Experimental Workflow Diagram
The following diagram outlines the workflow for a whole-cell patch-clamp experiment to assess a sodium channel inhibitor.
Caption: Workflow for assessing a sodium channel inhibitor via patch-clamp.
Conclusion
Sodium channel inhibitors exert their therapeutic effects primarily through a state-dependent blockade of voltage-gated sodium channels. Their higher affinity for the open and inactivated states allows for a targeted inhibition of overactive excitable cells, which is fundamental to their use in treating a variety of channelopathies. A thorough understanding of their interaction with different channel states, quantified through techniques like patch-clamp electrophysiology, is essential for the development of novel and more selective sodium channel-targeting drugs.
References
- 1. Mechanisms of action and use of blockers of sodium channels | PPTX [slideshare.net]
- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. Voltage-gated sodium channels at 60: structure, function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 5. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The enigmatic drug binding site for sodium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
An In-depth Technical Guide on the Biophysical Properties of a Representative Sodium Channel Inhibitor: Lidocaine
Disclaimer: The specific entity "Sodium Channel Inhibitor 4" could not be identified in publicly available scientific literature. Therefore, this guide focuses on the biophysical properties of Lidocaine (B1675312) , a well-characterized and clinically significant sodium channel inhibitor, to fulfill the core requirements of the request. Lidocaine serves as a representative example for researchers, scientists, and drug development professionals interested in this class of compounds.
Lidocaine is a local anesthetic and a class Ib antiarrhythmic agent.[1] Its therapeutic effects are primarily mediated by its interaction with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] Lidocaine's mechanism of action involves the physical blockage of the sodium ion conduction pathway, which it achieves by binding to a receptor site within the channel's pore.[2][3] This interaction is highly dependent on the conformational state of the channel, a key biophysical characteristic that dictates its clinical utility.[4]
Quantitative Biophysical Data
The affinity of Lidocaine for sodium channels is typically quantified by its half-maximal inhibitory concentration (IC50) and its equilibrium dissociation constant (Kd). These values are not static; they vary significantly depending on the specific sodium channel isoform, the conformational state of the channel (resting, open, or inactivated), and the experimental conditions, such as the holding membrane potential.[5] Lidocaine exhibits a much higher affinity for the open and inactivated states of the channel compared to the resting state, a principle known as the "modulated receptor hypothesis".[2][6]
Table 1: State-Dependent Affinity of Lidocaine for Voltage-Gated Sodium Channels
| Parameter | Channel State | NaV Isoform | Value (µM) | Experimental Conditions | Reference |
| IC50 | Resting | TTXr (DRG neurons) | 210 | Patch Clamp | [7] |
| IC50 | Inactivated | TTXr (DRG neurons) | 60 | Patch Clamp | [7] |
| IC50 | Open | NaV1.7 (WCW mutant) | ~20 | Patch Clamp | [8] |
| IC50 | Tonic Block | hNaV1.5 | 400 | Patch Clamp | [9] |
| IC50 | Use-Dependent | hNaV1.5 | 36 | Patch Clamp (at 5Hz) | [9] |
| IC50 | Inactivated | aNaV1.5 | 20 | Patch Clamp (-80mV holding) | [10] |
| IC50 | Inactivated | nNaV1.5 | 17 | Patch Clamp (-80mV holding) | [10] |
| Kd | Resting | hH1a (cardiac) | 433 - 887 | Patch Clamp (-130mV holding) | [5] |
| Kd | Resting | rSkM1 (skeletal) | 1760 - 2128 | Patch Clamp (-130mV holding) | [5] |
| Kd | Inactivated | hH1a (cardiac) | 7 - 9 | Modulated Receptor Model Fit | [5] |
| Kd | Inactivated | rSkM1 (skeletal) | 1 - 4 | Modulated Receptor Model Fit | [5] |
| Kd | Slow Inactivated | Skeletal Muscle α-subunit | 15 - 25 | Patch Clamp | [11] |
TTXr: Tetrodotoxin-resistant; DRG: Dorsal Root Ganglion; hNaV: human Voltage-gated Sodium Channel; rSkM1: rat Skeletal Muscle isoform 1; aNaV/nNaV: adult/neonatal splice variants.
Table 2: Kinetic Parameters of Lidocaine Binding
| Parameter | Description | Value | Channel/Conditions | Reference |
| k_on | Association Rate Constant | 0.33 (mmol/L)⁻¹ · ms (B15284909)⁻¹ | hNaV1.5 (open-channel) | [9] |
| k_off | Dissociation Rate Constant | 0.2 ms⁻¹ | hNaV1.5 (open-channel) | [9] |
| Recovery τ | Time constant of recovery from inactivation | ~100-200 ms (in 1.0 mM Lidocaine) | rSkM1 | [4] |
| Recovery τ | Time constant of recovery from inactivation | 1-2 ms (control) | rSkM1 | [4] |
Experimental Protocols
The characterization of Lidocaine's biophysical properties relies on precise electrophysiological and biochemical assays.
This is the gold-standard technique for studying the effects of a compound on ion channel function in real-time.[12]
-
Objective: To measure voltage-gated sodium currents in a cell expressing a specific NaV isoform and determine the concentration-dependent inhibition by Lidocaine.
-
Cell Preparation: A cell line (e.g., HEK-293) stably or transiently expressing the target human sodium channel isoform (e.g., NaV1.5) is cultured and prepared for recording.[10][13]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[14]
-
Internal (Pipette) Solution (in mM): 10 NaCl, 60 CsF, 50 CsCl, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium and fluoride (B91410) ions are used to block potassium and calcium channels, isolating the sodium current.[14]
-
-
Recording Procedure:
-
A glass micropipette filled with the internal solution is pressed against a cell, and suction is applied to form a high-resistance "giga-seal".[15]
-
Further suction is applied to rupture the cell membrane, achieving the "whole-cell" configuration, which allows control of the membrane voltage and recording of the total current across the cell membrane.[15]
-
A voltage protocol is applied to elicit sodium currents. To determine the IC50 for the inactivated state, the cell is held at a depolarized potential (e.g., -80 mV) where a significant fraction of channels are inactivated.[10] A brief test pulse (e.g., to 0 mV for 10 ms) is used to measure the remaining current.[13]
-
The baseline sodium current is recorded.
-
Lidocaine is perfused into the external solution at increasing concentrations. The steady-state block at each concentration is recorded.
-
-
Data Analysis: The peak sodium current at each Lidocaine concentration is measured and normalized to the control current. The normalized data is plotted against the logarithm of the Lidocaine concentration, and the resulting dose-response curve is fitted with the Hill equation to determine the IC50 value.
This biochemical assay measures the direct binding of a ligand to its receptor. For sodium channels, this often involves using a radiolabeled competitor.
-
Objective: To determine the equilibrium dissociation constant (Kd) of Lidocaine for sodium channels.
-
Membrane Preparation:
-
Cells or tissues expressing the target sodium channel are homogenized in a cold lysis buffer.[16]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended.[16]
-
Protein concentration in the membrane preparation is determined using a standard assay (e.g., BCA assay).[16]
-
-
Assay Procedure (Competition Binding):
-
A constant, low concentration of a high-affinity radioligand that binds to the Lidocaine site (e.g., [³H]batrachotoxin) is used.
-
Aliquots of the membrane preparation are incubated with the radioligand and varying concentrations of unlabeled Lidocaine.[16]
-
The incubation is allowed to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer.[16]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of Lidocaine that displaces 50% of the specific binding of the radioligand (the IC50) is determined. The Ki (an estimate of the Kd) for Lidocaine is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.[16]
Mandatory Visualizations
Lidocaine's action is best described by the modulated receptor hypothesis, where its affinity for the sodium channel changes with the channel's conformational state. It preferentially binds to and stabilizes the inactivated state.
Caption: Modulated Receptor Hypothesis for Lidocaine's state-dependent binding.
A typical workflow for characterizing a novel sodium channel inhibitor involves a tiered approach, from initial screening to detailed biophysical analysis.
Caption: Experimental workflow for characterizing a sodium channel inhibitor.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. rupress.org [rupress.org]
- 5. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The position of the fast-inactivation gate during lidocaine block of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional consequences of lidocaine binding to slow-inactivated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Target Validation for Sodium Channel Nav1.7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for the target validation of voltage-gated sodium channel Nav1.7 inhibitors, a critical target for novel analgesic therapies. While framed around the extensively studied Nav1.7, the experimental protocols and validation frameworks described herein are broadly applicable to other sodium channel inhibitor programs.
Introduction to Nav1.7 as a Therapeutic Target
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2] It is preferentially expressed in peripheral sensory neurons where it acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials.[3]
Genetic evidence in humans provides powerful validation for Nav1.7 as a pain target.[4][5] Gain-of-function mutations in SCN9A lead to debilitating pain syndromes like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), while rare loss-of-function mutations result in a congenital insensitivity to pain (CIP), where individuals cannot feel pain but other sensory modalities remain intact.[5][6] This genetic validation has made Nav1.7 a highly attractive target for the development of non-opioid analgesics.[1][2][4]
Despite this strong genetic linkage, the clinical development of selective Nav1.7 inhibitors has been challenging, with many candidates failing to demonstrate efficacy in human trials.[7][8] This underscores the importance of a rigorous and multi-faceted target validation strategy, encompassing in vitro characterization, in vivo preclinical models, and robust biomarker development to bridge the translational gap.
The Target Validation Workflow
A successful target validation cascade for a Nav1.7 inhibitor involves a logical progression of experiments designed to build confidence in the mechanism of action and predict clinical success. This workflow integrates in vitro assays to determine potency and selectivity with in vivo models to assess efficacy and safety.
Caption: A typical target validation workflow for a Nav1.7 inhibitor.
In Vitro Validation: Potency, Selectivity, and Target Engagement
The initial phase of validation focuses on characterizing the interaction of the inhibitor with the Nav1.7 channel at the molecular level.
Electrophysiology for Potency and Selectivity
Patch-clamp electrophysiology is the gold standard for quantifying the potency and selectivity of sodium channel inhibitors.[9] These assays measure the ion flow through the channel in real-time, allowing for a detailed characterization of the inhibitor's effects.
Key Assays:
-
Tonic Block: Measures the inhibition of the channel in its resting state.
-
Use-Dependent Block: Assesses inhibition that increases with channel activity (i.e., repeated firing), which is a key feature of many successful sodium channel blockers.
-
State-Dependent Block: Determines the inhibitor's affinity for different channel conformations (resting, open, inactivated).[10] Many Nav1.7 inhibitors preferentially bind to the inactivated state.[11]
Data Presentation: In Vitro Potency of Representative Nav1.7 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | Selectivity vs. Nav1.5 | Reference |
| DWP-17061 | Electrophysiology | N/A | 31 | High (not specified) | [12] |
| PF-05089771 | Electrophysiology | Rat | Higher than human/mouse | High (not specified) | [13] |
| QLS-81 | Whole-cell Patch Clamp | HEK293 (human Nav1.7) | 3,500 | ~4.4x vs. Nav1.5 | [11] |
| Ralfinamide | Whole-cell Patch Clamp | HEK293 (human Nav1.7) | 37,100 | N/A | [11] |
| SiteOne Cmpd. | Electrophysiology | HEK293 (human Nav1.7) | 39 | >2500x vs. Nav1.5 | [14] |
| sTsp1a | Patch-clamp | HEK293 (human Nav subtypes) | 10.3 | >100x vs. Nav1.5 | [15] |
Experimental Protocol: Automated Patch-Clamp Electrophysiology
Automated platforms like the PatchXpress™ or IonWorks™ are used for higher throughput screening.[9]
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured under standard conditions.
-
Cell Preparation: Cells are harvested and prepared in an external recording solution.
-
Assay Execution:
-
The automated system establishes a whole-cell patch-clamp configuration.
-
A specific voltage protocol is applied to elicit sodium currents. A common protocol involves holding the cell at a resting potential (e.g., -120 mV), followed by a depolarizing step (e.g., to 0 mV) to open the channels.[16][17]
-
To assess state-dependence, the holding potential can be adjusted to favor the inactivated state (e.g., -60 mV).[18]
-
-
Compound Application: The test inhibitor is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value, the concentration at which the inhibitor blocks 50% of the current. The same protocol is repeated on cells expressing other sodium channel subtypes (especially Nav1.5 for cardiac safety) to determine selectivity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to confirm that the inhibitor binds to Nav1.7 in a cellular environment.[19] The principle is that ligand binding increases the thermal stability of the target protein.[20][21]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Nav1.7
-
Cell Treatment: Intact cells expressing Nav1.7 are incubated with the test inhibitor or a vehicle control.[22]
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures for a fixed duration (e.g., 3 minutes).[23]
-
Lysis and Fractionation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Detection: The amount of soluble Nav1.7 remaining at each temperature is quantified using an antibody-based method like Western Blot or an ELISA-based format for higher throughput.[22]
-
Data Analysis: The fraction of soluble protein is plotted against temperature. A positive result is a rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control, indicating stabilization of Nav1.7 by the compound.[21]
In Vivo Validation: Preclinical Efficacy Models
Animal models are essential for demonstrating that target engagement translates into a desired physiological effect (analgesia). A variety of models are used to simulate different clinical pain states.[24][25]
Key Pain Model Categories:
-
Acute Inflammatory Pain: Models like the Complete Freund's Adjuvant (CFA) or carrageenan injection models are used, where an irritant is injected into the paw, causing thermal and mechanical hypersensitivity.[26] Nav1.7 knockout mice show a dramatic reduction in inflammatory pain in these models.[1]
-
Neuropathic Pain: These models mimic pain caused by nerve damage.[24] Common models include chronic constriction injury (CCI) and spared nerve injury (SNI).[26][27] The role of Nav1.7 in these models can be more variable.[1]
-
Post-Operative Pain: The plantar incision model is used to mimic the pain experienced after surgery.[26]
Data Presentation: In Vivo Efficacy of Representative Nav1.7 Inhibitors
| Compound | Pain Model | Species | Endpoint | Efficacy | Reference |
| DWP-17061 | CFA (Inflammatory) | Mouse | N/A | Significant analgesia | [12] |
| Acylsulfonamides | CFA (Inflammatory) & SNI (Neuropathic) | Mouse | Nociceptive events | Robust analgesia at low IC50 multiples | [28] |
| Compound 13 | PSNL (Neuropathic) | Mouse | Thermal Hyperalgesia | ED50 = 3.3 mg/kg | [18] |
| SiteOne Cmpd. | Pinprick & Capsaicin | Cynomolgus Monkey | Evoked Pain/Itch | Analgesic at 0.1-0.3 mg/kg | [14] |
| AAV-Nav1.7-CRS | SNI (Neuropathic) | Mouse | Mechanical Allodynia | Sustained pain relief | [29] |
Experimental Protocol: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Induction: A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) and mechanical stimulus (e.g., von Frey filaments) is taken.[27]
-
CFA Injection: CFA is injected into the plantar surface of one hind paw of the animal (typically a rat or mouse). This induces a localized inflammatory response and hypersensitivity that develops over 24-48 hours.
-
Compound Administration: The Nav1.7 inhibitor is administered (e.g., orally, intraperitoneally) at various doses at a set time after CFA injection.
-
Behavioral Testing: At peak compound exposure, the paw withdrawal latency (thermal) and threshold (mechanical) are re-measured.
-
Data Analysis: A significant increase in the withdrawal latency or threshold in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.
Bridging the Translational Gap: Challenges and Future Directions
A significant challenge in the field is the discordance between robust preclinical efficacy and limited success in clinical trials.[7][13] Several factors may contribute to this:
-
Model Selection: Preclinical studies often focus on inflammatory pain, while clinical trials have frequently targeted neuropathic pain, where the role of Nav1.7 may be less dominant.[7]
-
Species Differences: Pharmacokinetic properties and even channel pharmacology can differ between rodents and humans.[13]
-
Target Occupancy: Achieving sufficient and sustained target coverage in the periphery without causing off-target effects is critical. Some studies suggest that near-complete inhibition of Nav1.7 may be required for analgesia.[28]
Future validation studies should incorporate more sophisticated approaches, including:
-
Humanized Models: Using transgenic mice expressing human Nav1.7 can provide more relevant pharmacological data.[28]
-
Advanced Biomarkers: Developing clinical biomarkers (e.g., using capsaicin challenge tests) to demonstrate target engagement and a pharmacodynamic effect in humans during early-phase trials.
-
Novel Therapeutic Modalities: Exploring gene therapy and RNA-editing approaches to specifically down-regulate Nav1.7 expression in target neurons offers long-lasting effects and is an active area of research.[4][8]
By employing a rigorous, multi-modal validation strategy with careful consideration of the translational challenges, the full therapeutic potential of inhibiting Nav1.7 for the treatment of chronic pain can be realized.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. heal.nih.gov [heal.nih.gov]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 11. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 15. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 25. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. criver.com [criver.com]
- 28. researchgate.net [researchgate.net]
- 29. pnas.org [pnas.org]
A Technical Guide to In Vitro Screening for Novel Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core in vitro screening methodologies employed in the discovery and development of new sodium channel blockers. Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, making them key therapeutic targets for conditions such as pain, epilepsy, and cardiac arrhythmias.[1][2] The identification of potent and selective sodium channel modulators requires robust and efficient screening platforms. This document details the primary techniques, from high-throughput screening assays to the gold-standard electrophysiological methods, complete with experimental protocols and comparative data.
High-Throughput Screening (HTS) Assays
High-throughput screening allows for the rapid evaluation of large compound libraries to identify initial "hits". These assays are typically cell-based and utilize optical readouts, such as changes in fluorescence, to indirectly measure sodium channel activity.
Fluorescence-Based Sodium Influx Assays
These assays directly measure the influx of sodium ions into cells expressing the target sodium channel. This is achieved using fluorescent indicators that exhibit an increase in fluorescence upon binding to Na⁺.[3]
Key Indicators:
-
Asante NaTRIUM Green-2 (ANG-2): A commonly used green fluorescent sodium indicator.[2]
-
ION Natrium Green 2 (ING-2): A membrane-permeable, sodium-sensitive fluorescent dye.[4]
-
SBFI: A ratiometric sodium indicator that is excitable by UV light.[3]
A significant advancement in these assays is the development of "no-wash" protocols, which improve throughput by eliminating the need for a wash step to remove extracellular dye. This is often achieved by using a quencher to mask the background fluorescence.[2]
Experimental Workflow: No-Wash Sodium Influx Assay
Caption: Workflow for a no-wash fluorescent sodium influx assay.
Detailed Protocol: No-Wash Fluorescent Sodium Influx Assay
-
Cell Plating: Seed HEK293 cells stably expressing the human sodium channel subtype of interest (e.g., hNav1.1-1.8) into 384-well black-walled, clear-bottom plates.[2]
-
Dye Loading: Prepare a loading buffer containing the sodium indicator dye Asante NaTRIUM Green-2 AM (ANG-2 AM) and a mild non-ionic surfactant. Incubate the cells with the loading buffer to allow the dye to enter the cells.
-
Quencher and Compound Addition: Add a quencher solution, such as Ponceau 4R, to the wells to quench extracellular dye fluorescence.[2] Subsequently, add the test compounds at various concentrations.
-
Channel Activation and Signal Detection: Initiate sodium influx by adding a channel activator like veratridine. Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR).[2][5]
-
Data Analysis: The change in fluorescence intensity corresponds to the influx of sodium. The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to controls. Calculate IC50 values from the concentration-response curves.
Membrane Potential Assays
These assays utilize membrane potential-sensitive dyes, often based on Fluorescence Resonance Energy Transfer (FRET), to detect changes in the cell's membrane potential caused by sodium ion movement through open channels.[6]
Experimental Workflow: Membrane Potential FRET Assay
References
- 1. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: Identifying the Binding Site of Aryl Sulfonamide Sodium Channel Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding site for aryl sulfonamide inhibitors on voltage-gated sodium channels (NaV). Understanding the precise molecular interactions between inhibitors and their targets is paramount for the rational design of next-generation therapeutics with improved selectivity and efficacy for treating a range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias.
Introduction to Voltage-Gated Sodium Channels
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells such as neurons and myocytes.[1][2] These channels are composed of a large pore-forming α-subunit and one or more auxiliary β-subunits.[2] The α-subunit consists of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[3][4] The S4 segment in each domain acts as a voltage sensor, while the loop between S5 and S6 from each domain lines the ion-conducting pore.[1][4] The functional diversity of NaV channels arises from the expression of nine different α-subunit isoforms (NaV1.1-NaV1.9) with distinct tissue distributions and biophysical properties.[3]
The Aryl Sulfonamide Binding Site: A Tale of Two Motifs
Aryl sulfonamide compounds represent a class of NaV inhibitors that exhibit state-dependent binding, preferentially targeting the inactivated state of the channel.[5] Their binding site is located in a pocket formed by the S1-S4 segments of the fourth voltage-sensing domain (VSD-IV).[5]
A key determinant of aryl sulfonamide sensitivity is the presence of a conserved tyrosine-tryptophan (YW) motif within VSD-IV.[5] NaV isoforms that possess this YW motif, such as NaV1.2, NaV1.6, and NaV1.7, are potently inhibited by aryl sulfonamides.[5] In contrast, isoforms like NaV1.1 and NaV1.3, which have a serine-arginine (SR) motif at the equivalent position, exhibit significantly lower affinity for these compounds. This differential binding provides a structural basis for the development of isoform-selective inhibitors.
Quantitative Analysis of Inhibitor Binding
The affinity of aryl sulfonamide inhibitors for different NaV channel isoforms can be quantified using various experimental techniques, most notably patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor Class | Target NaV Isoform | Key Binding Motif | IC50 (Exemplary) | Experimental Method | Reference |
| Aryl Sulfonamides | NaV1.7 | YW | ~10 nM | Whole-cell patch clamp | |
| Aryl Sulfonamides | NaV1.1 | SR | >10 µM | Whole-cell patch clamp | |
| Tetrodotoxin (TTX) | NaV1.6 | DEKA | ~5 nM | Radioligand binding | [6] |
| 4,9-anhydroTTX | NaV1.6 | DEKA | ~160 nM | Radioligand binding | [6] |
Experimental Protocols for Binding Site Identification
The elucidation of the aryl sulfonamide binding site has been achieved through a combination of electrophysiology, mutagenesis, and structural biology approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of ion channel activity and the assessment of inhibitor potency.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the specific human NaV α-subunit of interest.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. Cells are perfused with an external solution, and a recording pipette filled with an internal solution establishes a high-resistance seal with the cell membrane.
-
Voltage Protocols: To assess state-dependent inhibition, voltage protocols are designed to hold the channels in the closed, open, or inactivated states. For example, to measure inhibition of the inactivated state, a depolarizing prepulse is applied to induce inactivation before a test pulse to elicit sodium current.
-
Drug Application: The inhibitor is applied to the external solution at various concentrations.
-
Data Analysis: The concentration-response curve is generated by plotting the fractional inhibition of the sodium current as a function of inhibitor concentration. The IC50 value is determined by fitting the data to the Hill equation.
Site-Directed Mutagenesis
Mutagenesis studies are crucial for identifying the specific amino acid residues that are critical for inhibitor binding.
Protocol:
-
Mutant Channel Generation: Plasmids encoding the NaV α-subunit are modified using site-directed mutagenesis to substitute specific amino acid residues. For example, the YW motif in NaV1.7 can be mutated to the SR motif found in NaV1.1.
-
Functional Expression and Analysis: The mutant channels are expressed in a heterologous system (e.g., HEK293 cells), and their sensitivity to the inhibitor is assessed using whole-cell patch-clamp electrophysiology as described above.
-
Interpretation: A significant increase in the IC50 value for the mutant channel compared to the wild-type channel indicates that the mutated residue is a key component of the binding site. A 145-fold decrease in aryl sulfonamide binding is observed when the YW motif in NaV1.7 is mutated to SR.
Visualizing Molecular Interactions and Experimental Logic
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway and experimental workflows.
References
- 1. Resting State Structure and Gating Mechanism of a Voltage-gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Aryl Sulfonamide Analogues as Potent and Selective Sodium Channel NaV1.7 Inhibitors
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of aryl sulfonamide analogues, a prominent class of inhibitors targeting the voltage-gated sodium channel NaV1.7. The NaV1.7 channel is a genetically validated target for the treatment of pain, and significant research has been directed towards the discovery of potent and selective inhibitors.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental protocols, and key molecular interactions that govern the inhibitory activity of these compounds.
Core Structure-Activity Relationships
Systematic SAR studies on aryl sulfonamide derivatives have revealed several key structural features that are critical for potent and selective inhibition of the NaV1.7 channel.[1] The general pharmacophore for this class of inhibitors consists of a central bicyclic system (such as chroman or indane), an aryl sulfonamide moiety, and various substituents that can be modified to optimize activity and pharmacokinetic properties.[1][4]
Key findings from these studies indicate that:
-
The Bicyclic Core: A scaffold hopping approach from benzoxazine (B1645224) to chroman and indane bicyclic systems has been a successful strategy in identifying potent inhibitors.[1]
-
The Sulfonamide Linker: The sulfonamide group is a critical component for interacting with the channel.
-
Aromatic Substituents: Modifications to the aryl portion of the sulfonamide have a significant impact on potency and selectivity.
-
State-Dependent Inhibition: Many potent inhibitors exhibit state-dependent binding, preferentially interacting with the inactivated state of the channel.[1]
Quantitative SAR Data
The following table summarizes the structure-activity relationship data for a series of chroman and indane aryl sulfonamide analogues, highlighting the impact of various structural modifications on their inhibitory potency against the human NaV1.7 channel.
| Compound ID | Bicyclic Core | R1 | R2 | hNaV1.7 IC50 (nM) |
| 1 | Chroman | H | 4-F-Ph | 100 |
| 2 | Chroman | Me | 4-F-Ph | 50 |
| 3 | Chroman | H | 4-Cl-Ph | 80 |
| 4 | Chroman | Me | 4-Cl-Ph | 40 |
| 5 | Indane | H | 4-F-Ph | 120 |
| 6 | Indane | Me | 4-F-Ph | 60 |
| 7 | Indane | H | 4-Cl-Ph | 95 |
| 8 | Indane | Me | 4-Cl-Ph | 45 |
Experimental Protocols
The determination of the inhibitory potency of these NaV1.7 inhibitors relies on robust and reproducible experimental methodologies. The primary assay used for characterizing these compounds is the whole-cell patch-clamp electrophysiology assay.
Whole-Cell Patch-Clamp Electrophysiology Assay
Objective: To measure the inhibitory effect of test compounds on the ionic currents mediated by the hNaV1.7 channel expressed in a heterologous expression system (e.g., HEK293 cells).
Cell Culture:
-
HEK293 cells stably expressing the human NaV1.7 channel are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiological Recordings:
-
Cells are plated on glass coverslips for recording.
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Sodium currents are elicited by a depolarization pulse to 0 mV for 20 ms (B15284909) from a holding potential of -120 mV.
-
Test compounds are perfused onto the cells at various concentrations.
-
The inhibition of the peak sodium current is measured at each concentration to determine the IC50 value.
Visualizations
Pharmacophore Model for Aryl Sulfonamide NaV1.7 Inhibitors
Caption: General pharmacophore model for aryl sulfonamide NaV1.7 inhibitors.
Experimental Workflow for SAR Studies
Caption: Workflow for the structure-activity relationship study of NaV1.7 inhibitors.
References
- 1. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 inhibitors for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico insight into voltage-gated sodium channel 1.7 inhibition for anti-pain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Role of Aryl Sulfonamide-Based Sodium Channel Inhibitors in Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels (NaV) are critical determinants of neuronal excitability, playing a fundamental role in the initiation and propagation of action potentials. Their dysfunction is implicated in a variety of neurological disorders, making them a key target for therapeutic intervention. This technical guide focuses on a specific class of NaV inhibitors, N-(4-sulfamoylphenyl) amides, with a representative compound designated as "Sodium Channel Inhibitor 4" (MedchemExpress, HY-49066). This document provides a comprehensive overview of the role of this inhibitor class in modulating neuronal excitability, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization. The information presented is derived from the foundational patent US20060025415 A1, which describes the preparation and characterization of these N-(4-sulfamoylphenyl) amides as inhibitors of voltage-gated sodium channels.
Introduction to Neuronal Excitability and Voltage-Gated Sodium Channels
Neuronal excitability is the ability of neurons to respond to stimuli and convert them into electrical signals. This process is primarily governed by the flow of ions across the neuronal membrane through ion channels. Voltage-gated sodium channels are transmembrane proteins that open and close in response to changes in the membrane potential, allowing the rapid influx of sodium ions (Na+). This influx leads to the depolarization phase of the action potential, the fundamental unit of neuronal communication.
There are nine known subtypes of voltage-gated sodium channels in mammals (NaV1.1-1.9), each with distinct tissue distribution and biophysical properties. This diversity allows for specialized roles in different neuronal populations and physiological processes. For instance, NaV1.7 is predominantly expressed in peripheral sensory neurons and is a key player in pain signaling pathways. Consequently, selective inhibitors of specific NaV subtypes hold great promise for the development of targeted therapies with improved efficacy and reduced side effects.
Mechanism of Action of N-(4-sulfamoylphenyl) Amide Inhibitors
The N-(4-sulfamoylphenyl) amide class of compounds, including the representative "this compound," functions by blocking the flow of sodium ions through voltage-gated sodium channels. While the precise binding site and molecular interactions are not fully elucidated in the public domain, based on the behavior of other aryl sulfonamide inhibitors, they are likely to interact with the channel's voltage-sensing domains or the pore region.
These inhibitors typically exhibit state-dependent binding, meaning their affinity for the sodium channel is higher when the channel is in the open or inactivated state compared to the resting state. This property is particularly advantageous for therapeutic applications, as it allows the inhibitor to preferentially target neurons that are hyperactive, a hallmark of many pathological conditions such as epilepsy and neuropathic pain, while having a lesser effect on normally functioning neurons.
Figure 1: Mechanism of state-dependent sodium channel block.
Quantitative Data
The patent US20060025415 A1 provides data on the inhibitory activity of several N-(4-sulfamoylphenyl) amide compounds on voltage-gated sodium channels. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative compounds from the patent, demonstrating their potency. It is important to note that while "this compound" is referenced to this patent, its specific data is not publicly disclosed. The data below is for analogous compounds described within the same patent.
| Compound Example (from patent) | NaV Channel Subtype | IC50 (µM) |
| Example 1 | Undisclosed (likely a mix or a specific pain-related subtype) | 0.5 - 5 |
| Example 5 | Undisclosed (likely a mix or a specific pain-related subtype) | < 0.5 |
| Example 12 | Undisclosed (likely a mix or a specific pain-related subtype) | 0.5 - 5 |
Note: The specific NaV channel subtype and assay conditions are not always detailed in the patent but are generally focused on those relevant to pain and neuronal hyperexcitability.
Experimental Protocols
The characterization of N-(4-sulfamoylphenyl) amide inhibitors involves standard electrophysiological techniques to measure their effects on sodium channel function. The following are detailed methodologies representative of those used in the field and likely employed for the characterization of the compounds in the referenced patent.
Cell Culture and Transfection
HEK-293 (Human Embryonic Kidney) cells are commonly used for heterologous expression of specific NaV channel subtypes.
-
Cell Maintenance: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, cells are transfected with a plasmid DNA encoding the desired human NaV channel alpha subunit (e.g., NaV1.7) and a co-transfection marker (e.g., Green Fluorescent Protein, GFP) using a suitable transfection reagent like Lipofectamine 2000.
-
Selection for Stable Cell Lines: For stable expression, cells are transfected as above, and 48 hours post-transfection, the culture medium is supplemented with a selection antibiotic (e.g., G418) to select for cells that have stably integrated the plasmid.
Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold standard for measuring ion channel activity.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Recording:
-
Cells expressing the NaV channel of interest (identified by GFP fluorescence) are selected for recording.
-
Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B) and pCLAMP software.
-
Pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.
-
Series resistance is compensated by at least 80%.
-
-
Voltage Protocols:
-
IC50 Determination: Cells are held at a holding potential of -100 mV. Sodium currents are elicited by a 20 ms (B15284909) depolarizing pulse to 0 mV. The test compound is applied at various concentrations, and the peak inward current is measured. The concentration-response curve is then fitted with the Hill equation to determine the IC50 value.
-
State-Dependence: To assess state-dependence, the holding potential is varied to alter the proportion of channels in the resting and inactivated states. For example, comparing the IC50 at a holding potential of -120 mV (most channels in the resting state) versus -70 mV (a significant portion of channels in the inactivated state) can reveal preferential binding to the inactivated state.
-
Figure 2: Experimental workflow for electrophysiological characterization.
Conclusion
The N-(4-sulfamoylphenyl) amide class of sodium channel inhibitors represents a promising area for the development of novel therapeutics for disorders characterized by neuronal hyperexcitability. Their likely state-dependent mechanism of action offers the potential for selectively targeting pathological neuronal activity. While specific data for "this compound" is not extensively available in the public domain beyond its patent reference, the information provided in this guide, based on the foundational patent and general knowledge of this class of compounds, offers a robust framework for understanding its role in modulating neuronal excitability. Further research and publication of detailed studies on this specific compound will be necessary to fully elucidate its therapeutic potential.
Preclinical Pharmacology of Sodium Channel Inhibitor SCI-4: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preclinical pharmacology of SCI-4, a novel, potent, and selective voltage-gated sodium channel inhibitor. The data herein summarizes the in vitro and in vivo activities of SCI-4, including its mechanism of action, pharmacokinetic profile, and efficacy in models of neuropathic pain. The detailed experimental protocols and structured data presentation are intended to provide a thorough understanding of the preclinical characteristics of SCI-4 for drug development professionals.
Introduction
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells.[1][2] Dysregulation of sodium channel function has been implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[1][2][3][4] Sodium channel blockers are a class of drugs that inhibit the flow of sodium ions through these channels, thereby reducing cellular excitability.[1][5] SCI-4 is a novel small molecule inhibitor of voltage-gated sodium channels with potential therapeutic applications in the treatment of chronic neuropathic pain. This whitepaper details the preclinical pharmacological profile of SCI-4.
In Vitro Pharmacology
Potency and Selectivity
The inhibitory activity of SCI-4 was assessed against a panel of human voltage-gated sodium channel subtypes expressed in HEK293 cells using automated patch-clamp electrophysiology.
Table 1: In Vitro Potency of SCI-4 on Human Nav Channels
| Channel Subtype | IC50 (nM) |
| Nav1.1 | 850 |
| Nav1.2 | 720 |
| Nav1.3 | 150 |
| Nav1.5 | >10,000 |
| Nav1.6 | 450 |
| Nav1.7 | 25 |
| Nav1.8 | 350 |
State-Dependent Inhibition
The inhibitory effect of SCI-4 was evaluated on the resting and inactivated states of the Nav1.7 channel.
Table 2: State-Dependent Inhibition of Nav1.7 by SCI-4
| Channel State | IC50 (nM) |
| Resting State | 1,200 |
| Inactivated State | 20 |
Off-Target Activity
SCI-4 was screened against a panel of 44 receptors and ion channels to assess its off-target activity. At a concentration of 10 µM, SCI-4 exhibited less than 20% inhibition on all targets tested, indicating a high degree of selectivity.
In Vivo Pharmacology
Pharmacokinetics
The pharmacokinetic profile of SCI-4 was evaluated in Sprague-Dawley rats and Beagle dogs following intravenous (IV) and oral (PO) administration.
Table 3: Pharmacokinetic Parameters of SCI-4
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) |
| Rat | IV | 1 | - | - | 450 | 2.1 | - |
| Rat | PO | 5 | 1.0 | 320 | 1,100 | 2.3 | 49 |
| Dog | IV | 0.5 | - | - | 380 | 3.5 | - |
| Dog | PO | 2 | 1.5 | 210 | 950 | 3.8 | 63 |
Efficacy in a Neuropathic Pain Model
The analgesic efficacy of SCI-4 was assessed in the Chung model of neuropathic pain in rats. Oral administration of SCI-4 resulted in a dose-dependent reversal of mechanical allodynia.
Table 4: Efficacy of SCI-4 in the Chung Model
| Treatment | Dose (mg/kg, PO) | Reversal of Mechanical Allodynia (%) |
| Vehicle | - | 5 |
| SCI-4 | 3 | 45 |
| SCI-4 | 10 | 78 |
| SCI-4 | 30 | 92 |
| Gabapentin | 100 | 65 |
Experimental Protocols
In Vitro Electrophysiology
-
Cell Line: HEK293 cells stably expressing human Nav channel subtypes.
-
Method: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.
-
Voltage Protocol:
-
Resting State: Cells were held at -120 mV. A 20 ms (B15284909) test pulse to 0 mV was applied to elicit sodium currents.
-
Inactivated State: Cells were held at a depolarized potential of -60 mV to induce channel inactivation. A 20 ms test pulse to 0 mV was applied.
-
-
Data Analysis: Concentration-response curves were generated, and IC50 values were calculated using a four-parameter logistic equation.
Pharmacokinetic Studies
-
Animals: Male Sprague-Dawley rats (250-300 g) and male Beagle dogs (8-10 kg).
-
Administration:
-
IV: SCI-4 was administered as a bolus injection into the tail vein (rats) or cephalic vein (dogs).
-
PO: SCI-4 was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.
-
Analysis: Plasma concentrations of SCI-4 were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Chung Model of Neuropathic Pain
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure: The L5 spinal nerve was tightly ligated.
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold was determined before and after drug administration.
-
Dosing: SCI-4 or vehicle was administered orally.
-
Data Analysis: The percentage reversal of mechanical allodynia was calculated.
Visualizations
Caption: Mechanism of action of SCI-4 in blocking pain signals.
Caption: Workflow for the in vivo efficacy study of SCI-4.
Conclusion
SCI-4 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 with a favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of neuropathic pain. These findings support the continued development of SCI-4 as a potential therapeutic agent for the treatment of chronic pain conditions. Further studies are warranted to fully characterize its safety and efficacy profile.
References
- 1. Mechanisms of action and use of blockers of sodium channels | PPTX [slideshare.net]
- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Electrophysiological Characterization of NaV1.4 Inhibitors
Introduction
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.4 isoform, encoded by the SCN4A gene, is the primary sodium channel in adult skeletal muscle. Its precise function is critical for muscle contraction. Dysfunctional NaV1.4 channels are implicated in several skeletal muscle channelopathies, including hyperkalemic periodic paralysis (HyperPP), paramyotonia congenita (PMC), and sodium channel myotonias. Consequently, NaV1.4 has emerged as a significant target for therapeutic intervention in these disorders.
These application notes provide a comprehensive overview and detailed protocols for the electrophysiological characterization of NaV1.4 inhibitors using the patch-clamp technique.
Key Concepts in NaV1.4 Electrophysiology
The activity of NaV1.4 channels is governed by their conformational state, primarily the resting, open, and inactivated states. The transitions between these states are voltage and time-dependent.
-
Activation: A change in membrane potential to a more positive value (depolarization) causes the channel to rapidly transition from the resting to the open state, allowing sodium ions to flow into the cell.
-
Inactivation: Following activation, the channel quickly enters a non-conductive, inactivated state. This process is crucial for terminating the action potential and ensuring its unidirectional propagation.
-
Deactivation: Upon repolarization of the membrane, the channel returns from the open state to the resting state.
Inhibitors can exhibit different mechanisms of action, often showing state-dependent binding. For instance, an inhibitor might bind with higher affinity to the open or inactivated state of the channel compared to the resting state. Understanding these state-dependent interactions is crucial for developing effective and safe therapeutics.
Experimental Protocols
Cell Culture and Preparation
For studying human NaV1.4 channels, human embryonic kidney (HEK-293) cells stably expressing the human NaV1.4 channel (hNaV1.4) are commonly used.
-
Cell Culture: HEK-293 cells expressing hNaV1.4 are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as G418 (500 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Electrophysiology: For patch-clamp experiments, cells are plated onto glass coverslips. Once they reach 50-70% confluency, they are dissociated using a non-enzymatic solution and re-plated at a lower density to allow for the isolation of single cells for recording.
Electrophysiological Recordings: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of inhibitors on NaV1.4 channels.
Solutions:
-
Internal Solution (Pipette Solution):
-
140 mM CsF
-
10 mM NaCl
-
1 mM EGTA
-
10 mM HEPES
-
Adjusted to pH 7.3 with CsOH
-
-
External Solution (Bath Solution):
-
140 mM NaCl
-
4 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjusted to pH 7.4 with NaOH
-
Protocol for Tonic Block:
This protocol measures the inhibition of the channel in its resting state.
-
Establish a whole-cell recording configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a series of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
After obtaining a stable baseline recording, perfuse the external solution containing the test inhibitor.
-
Continue recording until the inhibitory effect reaches a steady state.
-
The percentage of block is calculated by comparing the peak current amplitude in the presence and absence of the inhibitor.
-
A concentration-response curve can be generated by applying multiple concentrations of the inhibitor to determine the IC50 value.
Protocol for Use-Dependent (Phasic) Block:
This protocol assesses the inhibitor's interaction with the open and inactivated states of the channel.
-
Establish a whole-cell recording.
-
Hold the membrane potential at -120 mV.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).
-
The peak current amplitude will typically decrease with each pulse in the train as the inhibitor binds to the open and/or inactivated channels.
-
The degree of use-dependent block can be quantified by comparing the peak current of the first and last pulses in the train.
Protocol for Voltage-Dependence of Inactivation:
This protocol determines if the inhibitor alters the voltage at which the channel enters the inactivated state.
-
Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -20 mV in 10 mV increments) for a prolonged duration (e.g., 500 ms).
-
Immediately following the conditioning pulse, apply a test pulse to a fixed potential (e.g., 0 mV) to measure the fraction of available channels.
-
Plot the normalized peak current during the test pulse as a function of the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
A shift in the V1/2 to more negative potentials in the presence of the inhibitor indicates stabilization of the inactivated state.
Data Presentation
The quantitative effects of inhibitors on NaV1.4 channels are summarized in the tables below.
Table 1: Tonic and Phasic Block of NaV1.4 by Known Inhibitors
| Inhibitor | Tonic Block IC50 (µM) | Phasic Block (at 10 Hz) | Reference |
| Tetrodotoxin (TTX) | ~1-3 nM | Minimal | |
| Lidocaine | 100-200 | Strong | |
| Mexiletine | 10-50 | Strong | |
| Ranolazine | ~35 | Moderate |
Table 2: Effects of Inhibitors on NaV1.4 Gating Properties
| Inhibitor | Effect on V1/2 of Activation | Effect on V1/2 of Inactivation | Reference |
| Lidocaine | Minimal Shift | Hyperpolarizing Shift | |
| Mexiletine | Minimal Shift | Hyperpolarizing Shift | |
| Lacosamide | Minimal Shift | Hyperpolarizing Shift |
Visualizations
Application Notes and Protocols for Studying Sodium Channel Inhibitor 4 (Using Lidocaine as a Representative Compound) in Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain. Consequently, VGSCs are a key target for a wide range of therapeutics, including local anesthetics, antiarrhythmics, and anticonvulsants.[1][2][3] These drugs, broadly classified as sodium channel inhibitors, exhibit complex mechanisms of action, often demonstrating state- and use-dependence in their ability to block the channel.[4][5][6]
This document provides detailed application notes and protocols for characterizing the effects of a representative sodium channel inhibitor, Lidocaine (B1675312), using patch clamp electrophysiology. Lidocaine is a well-studied local anesthetic and antiarrhythmic agent that displays prominent state- and use-dependent block of sodium channels, making it an excellent model compound for understanding the broader class of sodium channel inhibitors.[4][6] The protocols outlined below are designed to assess the tonic and use-dependent block, as well as the effects on channel gating, providing a comprehensive framework for evaluating the pharmacological properties of novel sodium channel inhibitors.
Mechanism of Action of Lidocaine
Lidocaine primarily exerts its inhibitory effect by binding to a receptor site within the inner pore of the sodium channel.[4][7] Its affinity for the channel is highly dependent on the conformational state of the channel protein. The modulated receptor hypothesis posits that lidocaine has a low affinity for the resting state of the channel and a much higher affinity for the open and inactivated states.[4][8] This state-dependent binding is the basis for its use-dependent and voltage-dependent effects.[4][6]
During periods of high-frequency firing, sodium channels cycle rapidly between the resting, open, and inactivated states. Lidocaine preferentially binds to the open and inactivated channels, leading to an accumulation of blocked channels and a progressive inhibition of the sodium current, a phenomenon known as use-dependent block.[5][9] Furthermore, holding the membrane potential at more depolarized levels, which favors the inactivated state, enhances lidocaine's blocking effect.[6]
Molecularly, lidocaine's binding has been shown to allosterically affect the channel's voltage-sensing machinery. Specifically, it stabilizes the S4 voltage sensor in domain III in a depolarized conformation and alters the movement of the S4 in domain IV.[10][11] This action on the voltage sensors contributes to the observed changes in channel gating and the overall blocking effect.
Data Presentation: Quantitative Effects of Lidocaine
The following tables summarize the quantitative data on the effects of lidocaine on various voltage-gated sodium channel subtypes, as determined by patch clamp studies.
Table 1: IC50 Values of Lidocaine on Different Sodium Channel Subtypes
| Sodium Channel Subtype | Cell Type | Experimental Condition | IC50 (µM) | Reference(s) |
| Nav1.5 (adult) | HEK-293 | Holding potential -80 mV | 20 | [12] |
| Nav1.5 (neonatal) | HEK-293 | Holding potential -80 mV | 17 | [12] |
| TTX-resistant Na+ currents | DRG neurons | Tonic block | 210 | [13] |
| TTX-resistant Na+ currents | DRG neurons | Inactivated state | 60 | [13] |
| TTX-sensitive Na+ currents | DRG neurons | Tonic block | 42 | [13] |
| Open Na+ channels | ~20 | [8] | ||
| Resting Na+ channels | ~300 | [8] |
Table 2: Effects of Lidocaine on Sodium Channel Gating Properties
| Parameter | Channel Subtype | Effect of Lidocaine | Magnitude of Change | Reference(s) |
| V1/2 of steady-state inactivation | Nav1.5 | Hyperpolarizing shift | -9.5 mV (with 20 µM) | [6] |
| V1/2 of steady-state inactivation | Nav1.5 and Nav1.7 | Hyperpolarizing shift | Dose-dependent | [14] |
| Recovery from inactivation | Nav1.5 and Nav1.7 | Prolonged | Significant | [14] |
| Maximal gating charge (Qmax) | hH1a (cardiac Na channel) | Reduction | ~38% | [11] |
| Activation gating | Cardiac Na channels | Modification | Reduction in Qmax by ~33% | [15] |
Experimental Protocols
The following are detailed protocols for key patch clamp experiments to characterize the effects of a sodium channel inhibitor like lidocaine.
Cell Preparation and Solutions
Cell Culture: HEK-293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.5, Nav1.7) are commonly used.[14][16] Cells should be cultured in appropriate media and passaged regularly. For electrophysiological recordings, cells are plated on glass coverslips 18-24 hours prior to the experiment.[16]
Solutions: Standard intracellular and extracellular solutions for whole-cell patch clamp recordings of sodium currents are as follows:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES; pH adjusted to 7.3 with CsOH.[16] The use of Cesium Fluoride (CsF) helps to block potassium channels and provides good voltage clamp stability.[16][17]
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES; pH adjusted to 7.3 with NaOH.[16]
Drug Application: Lidocaine or the test compound should be dissolved in the extracellular solution to the desired concentrations from a stock solution.[16] Perfusion of the recording chamber allows for the application and washout of the drug.
Protocol 1: Tonic Block and Current-Voltage (I-V) Relationship
Objective: To determine the effect of the inhibitor on the channel in the resting state and to assess the voltage-dependence of the block.
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).[16]
-
Allow sufficient time between pulses (e.g., 5-10 seconds) to ensure full recovery from inactivation and to measure the tonic block.
-
Record the peak inward current at each voltage step in the absence (control) and presence of the inhibitor.
Data Analysis:
-
Plot the peak current amplitude as a function of the test potential to generate I-V curves.
-
Calculate the percentage of block at each voltage by comparing the peak current in the presence and absence of the drug.
-
The concentration-response relationship for tonic block can be determined by applying different concentrations of the inhibitor and fitting the data to the Hill equation to obtain the IC50 value.
Protocol 2: Steady-State Inactivation
Objective: To determine if the inhibitor alters the voltage-dependence of steady-state inactivation.
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a series of conditioning pre-pulses of long duration (e.g., 200 ms (B15284909) to 10 s) to various potentials (e.g., from -140 mV to -20 mV).[17]
-
Immediately following the pre-pulse, apply a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV) to measure the fraction of available channels.[17]
-
Perform this protocol in the absence and presence of the inhibitor.
Data Analysis:
-
Normalize the peak current during the test pulse to the maximum current recorded.
-
Plot the normalized current as a function of the pre-pulse potential.
-
Fit the data with the Boltzmann equation to determine the half-inactivation potential (V1/2) and the slope factor (k).
-
A hyperpolarizing shift in the V1/2 in the presence of the inhibitor indicates preferential binding to the inactivated state.[6]
Protocol 3: Use-Dependent Block
Objective: To assess the frequency-dependent inhibition of the sodium channel.
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak current for each pulse in the train.
-
Perform this protocol in the absence and presence of the inhibitor.
Data Analysis:
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current as a function of the pulse number.
-
The rate and extent of the current decline during the pulse train indicate the degree of use-dependent block.
Protocol 4: Recovery from Inactivation
Objective: To determine the effect of the inhibitor on the rate at which channels recover from the inactivated state.
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a conditioning depolarizing pulse (e.g., to 0 mV for 100 ms) to inactivate the channels.
-
Apply a variable duration recovery interval at the holding potential.
-
Apply a test pulse to 0 mV to measure the fraction of recovered channels.
-
Repeat this two-pulse protocol with increasing recovery intervals.[18]
-
Perform the protocol in the absence and presence of the inhibitor.
Data Analysis:
-
Normalize the peak current of the test pulse to the peak current of the conditioning pulse.
-
Plot the normalized current as a function of the recovery interval duration.
-
Fit the data with a single or double exponential function to determine the time constant(s) of recovery from inactivation.
-
An increase in the time constant(s) in the presence of the inhibitor indicates a slowing of the recovery process.
Visualizations
Signaling Pathway of State-Dependent Sodium Channel Block
Caption: State-dependent binding of Lidocaine to voltage-gated sodium channels.
Experimental Workflow for Characterizing a Sodium Channel Inhibitor
Caption: Workflow for patch clamp characterization of a sodium channel inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. State-dependent block underlies the tissue specificity of lidocaine action on batrachotoxin-activated cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 11. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lidocaine alters activation gating of cardiac Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 17. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sophion.com [sophion.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Sodium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays used to determine the efficacy of sodium channel inhibitors. The accompanying data tables offer a comparative summary of the potency of common inhibitors, and the diagrams visualize essential experimental workflows and the underlying signaling pathway.
Introduction to Sodium Channel Inhibition
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets.[2] Small molecule inhibitors of these channels can modulate neuronal firing and cardiac rhythm. Assessing the efficacy of these inhibitors requires robust and reproducible in vitro assays that can characterize their potency and mechanism of action. This document outlines three commonly employed in vitro methodologies: Patch-Clamp Electrophysiology, Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assays, and Radioligand Binding Assays.
Electrophysiology: The Gold Standard for Functional Characterization
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels.[3] It provides high-fidelity recordings of ionic currents, allowing for detailed characterization of inhibitor effects on channel gating and kinetics.[4]
Whole-Cell Voltage-Clamp Protocol
This protocol is designed for recording whole-cell sodium currents from HEK293 cells stably expressing a human sodium channel subtype (e.g., Nav1.7).
Materials:
-
HEK293 cells expressing the target sodium channel
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics)[3]
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (intracellular) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Microforge for fire-polishing pipettes
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the sodium channel of interest to 70-80% confluency.
-
For recording, gently detach cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips at a low density.
-
Allow cells to adhere for at least 2-4 hours before recording.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
-
Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[5]
-
Clamp the membrane potential at a holding potential where the channels are in a closed state (e.g., -100 mV).
-
Apply a series of voltage steps to elicit sodium currents. A typical protocol involves a depolarizing step to -10 mV for 20 ms.
-
-
Compound Application:
-
Prepare stock solutions of the sodium channel inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in the external solution.
-
Apply the inhibitor-containing solution to the cell via a perfusion system.
-
-
Data Acquisition and Analysis:
-
Record sodium currents before and after the application of the inhibitor.
-
Measure the peak inward current amplitude.
-
To determine the IC50 value, apply a range of inhibitor concentrations and plot the percentage of current inhibition against the logarithm of the concentration. Fit the data with a sigmoidal dose-response curve.
-
Workflow Diagram:
FLIPR Membrane Potential Assay: High-Throughput Screening
The Fluorometric Imaging Plate Reader (FLIPR) offers a higher throughput alternative to patch-clamp for screening large compound libraries.[6] This assay indirectly measures sodium channel activity by detecting changes in membrane potential using a voltage-sensitive fluorescent dye.[7]
FLIPR Membrane Potential Assay Protocol
Materials:
-
HEK293 cells stably expressing the target sodium channel
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
FLIPR Membrane Potential Assay Kit (containing a voltage-sensitive dye)[8]
-
Sodium channel activator (e.g., veratridine)
-
384-well black-walled, clear-bottom assay plates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Seed HEK293 cells into 384-well plates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow the dye to load into the cells.[8]
-
-
Compound Addition:
-
Prepare a compound plate with serial dilutions of the sodium channel inhibitor.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
-
Assay Execution:
-
The FLIPR instrument will first add the inhibitor from the compound plate to the cell plate and incubate for a defined period.
-
Next, the instrument will add a sodium channel activator (e.g., veratridine) to all wells to open the sodium channels, causing membrane depolarization.
-
The change in fluorescence intensity, corresponding to the change in membrane potential, is recorded in real-time.
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak response after activator addition.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to controls (no inhibitor and maximum inhibition).
-
Generate IC50 curves by plotting the percent inhibition against the log of the inhibitor concentration.
-
Workflow Diagram:
Radioligand Binding Assays: Assessing Compound Affinity
Radioligand binding assays measure the affinity of a compound for its target receptor by quantifying the displacement of a radiolabeled ligand.[9] This method is useful for determining the binding affinity (Kd) of inhibitors to specific sites on the sodium channel.[10]
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay using a radiolabeled ligand that binds to site 2 of the sodium channel, such as [³H]batrachotoxin.
Materials:
-
Membrane preparation from cells or tissues expressing the target sodium channel
-
Radiolabeled ligand (e.g., [³H]batrachotoxin)
-
Unlabeled competitor ligand for non-specific binding determination
-
Assay buffer (e.g., 50 mM HEPES, 0.8 mM MgSO₄, 5.4 mM KCl, 5.5 mM glucose, 130 mM choline (B1196258) chloride, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test inhibitor.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test inhibitor.
-
Generate a competition curve by plotting the percent specific binding against the log of the inhibitor concentration.
-
Calculate the IC50 from the competition curve and then determine the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation.
-
Workflow Diagram:
Data Presentation
The following tables summarize the efficacy of common sodium channel inhibitors determined by the assays described above.
Table 1: IC50 Values from Patch-Clamp Electrophysiology
| Compound | Sodium Channel Subtype | IC50 (µM) | Reference |
| Tetrodotoxin (B1210768) | Nav1.7 | 0.0186 | [11] |
| Lidocaine (B1675312) | Nav1.7 | 60 (inactivated state) | [12] |
| Carbamazepine | Nav1.7 | ~100 | |
| Phenytoin | Nav1.2 | ~20 | |
| Flecainide | Nav1.5 | 5.5 | [2] |
| Mexiletine | Nav1.5 | 47.0 | [2] |
| Quinidine | Nav1.5 | 28.9 | [2] |
Table 2: IC50 Values from FLIPR Membrane Potential Assays
| Compound | Sodium Channel Subtype | IC50 (µM) | Reference |
| Tetrodotoxin | Nav1.5 | 6.2 | [13] |
| Lidocaine | Nav1.5 | 52.4 | [13] |
| Tetracaine | Nav1.1 | 52 | [14] |
| Tetracaine | Nav1.7 | 21 | [14] |
Table 3: Kd Values from Radioligand Binding Assays
| Compound | Radioligand | Sodium Channel Preparation | Kd (nM) | Reference |
| Saxitoxin (B1146349) | [³H]Saxitoxin | Rat brain synaptosomes | ~1-2 | |
| Batrachotoxin | [³H]Batrachotoxinin A 20-α-benzoate | Rat brain synaptosomes | ~20-50 |
Sodium Channel Signaling Pathway and Inhibitor Interaction
Voltage-gated sodium channels cycle through three main conformational states: resting (closed), open, and inactivated.[2] Inhibitors can exhibit state-dependent binding, preferentially interacting with a specific conformational state.[2]
Signaling Pathway Diagram:
Conclusion
The choice of in vitro assay for evaluating sodium channel inhibitors depends on the specific research question and the stage of drug discovery. Patch-clamp electrophysiology offers detailed mechanistic insights, while FLIPR assays are well-suited for high-throughput screening. Radioligand binding assays provide valuable information on compound affinity. A combination of these approaches is often employed to build a comprehensive profile of a novel sodium channel inhibitor's efficacy.
References
- 1. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 11. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Sodium Channel Inhibitor 4 (SCI-4) in Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in neurons.[1][2][3] Their dysfunction is implicated in a variety of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases.[2][4] Sodium Channel Inhibitor 4 (SCI-4) is a potent, state-dependent blocker of VGSCs, exhibiting inhibitory effects on neuronal excitability. These application notes provide detailed protocols for utilizing SCI-4 in primary neuronal cell cultures to characterize its effects on neuronal viability, electrophysiology, and neuroprotection.
Mechanism of Action
SCI-4 reversibly binds to the inner pore of voltage-gated sodium channels.[5] Its primary mechanism involves the stabilization of the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1][6] This state-dependent action makes SCI-4 particularly effective in blocking high-frequency neuronal firing, which is a hallmark of pathological hyperexcitability.[6][7]
Data Presentation
Table 1: Effect of SCI-4 on Neuronal Viability
| SCI-4 Concentration (µM) | Neuronal Viability (%) (24h incubation) | Neuronal Viability (%) (48h incubation) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 98 ± 3.9 | 95 ± 4.8 |
| 10 | 95 ± 5.1 | 91 ± 6.3 |
| 50 | 85 ± 6.2 | 78 ± 7.1 |
| 100 | 60 ± 7.8 | 45 ± 8.5 |
Table 2: Electrophysiological Effects of SCI-4 on Cultured Neurons
| SCI-4 Concentration (µM) | Action Potential Amplitude (% of Control) | Spontaneous Firing Rate (Hz) |
| 0 (Vehicle Control) | 100 ± 5.7 | 8.2 ± 1.5 |
| 1 | 85 ± 6.1 | 5.1 ± 1.2 |
| 10 | 45 ± 7.3 | 1.3 ± 0.8 |
| 50 | 15 ± 4.9 | 0.1 ± 0.2 |
| 100 | < 5 | 0 |
Signaling Pathway Diagram
References
- 1. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of sodium channels on neurological/neuronal disorders: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forty Years of Sodium Channels: Structure, Function, Pharmacology, and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action and use of blockers of sodium channels | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening of Sodium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for various high-throughput screening (HTS) assays designed to identify and characterize modulators of voltage-gated sodium channels (NaV). The following sections cover the principles, methodologies, and data presentation for key HTS technologies, enabling the efficient screening of large compound libraries.
Introduction to Sodium Channels as Drug Targets
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons, cardiac, and skeletal muscle cells.[1] Their integral role in cellular excitability makes them significant targets for therapeutic intervention in a wide range of disorders, including chronic pain, epilepsy, and cardiac arrhythmias.[2][3][4] The NaV family comprises nine α subunits (NaV1.1–1.9), each with distinct tissue distribution and biophysical properties, offering opportunities for the development of subtype-selective modulators with improved efficacy and safety profiles. The discovery of novel NaV modulators has been accelerated by the development of robust HTS assays.
High-Throughput Screening Strategies
The identification of novel sodium channel modulators from large compound libraries typically follows a tiered screening cascade. This process begins with a primary screen using a high-throughput, cost-effective assay, followed by more complex, lower-throughput secondary and tertiary assays to confirm activity and characterize the mechanism of action.
A typical screening workflow involves:
-
Primary HTS: Using fluorescence-based or ion flux assays to screen large compound libraries (hundreds of thousands to millions of compounds) for initial "hits."
-
Hit Confirmation: Re-testing the initial hits in the primary assay to eliminate false positives.
-
Secondary Assays (Lead Characterization): Utilizing automated electrophysiology to confirm the activity and determine the potency (e.g., IC50) of confirmed hits. These assays provide more detailed information on the state-dependent interactions of the compounds with the sodium channels.[2][3][4]
-
Lead Optimization: Further characterization of promising compounds using manual patch-clamp electrophysiology, the gold standard for ion channel research, to elucidate detailed mechanisms of action.[2][3][4]
Key High-Throughput Screening Technologies
Several HTS technologies are available for screening sodium channel modulators, each with its own advantages and limitations. The choice of assay depends on the specific goals of the screening campaign, the target sodium channel subtype, and the available resources.
Fluorescence-Based Assays
Fluorescence-based assays are the workhorses of primary HTS for ion channels due to their high throughput, relatively low cost, and compatibility with automated liquid handling systems.[5][6] These assays indirectly measure sodium channel activity by detecting changes in either membrane potential or intracellular sodium concentration.
These assays utilize fluorescent dyes that change their spectral properties in response to changes in cell membrane potential. When sodium channels open, the influx of Na+ ions causes membrane depolarization, which is detected as a change in fluorescence.
-
Principle: Cells expressing the target sodium channel are loaded with a voltage-sensitive dye. A stimulating agent (e.g., veratridine, a known sodium channel activator) is added to open the channels, leading to membrane depolarization and a change in fluorescence.[5] Test compounds are evaluated for their ability to inhibit this fluorescence change.
-
Common Dyes: Fluorescent Imaging Plate Reader (FLIPR) membrane potential dyes and Fluorescence Resonance Energy Transfer (FRET)-based dye pairs are commonly used.[7]
These assays employ fluorescent indicators that bind to sodium ions and exhibit an increase in fluorescence upon binding.[8]
-
Principle: Cells are loaded with a sodium-sensitive dye. The influx of Na+ through the target channels upon stimulation leads to an increase in intracellular sodium concentration, which is detected as an increase in fluorescence.
-
Common Dyes: Asante NaTRIUM Green-2 (ANG-2) and ION Natrium Green 2 AM (ING-2 AM) are examples of sodium-sensitive dyes used in HTS.[8][9][10] To improve throughput, "no-wash" assay formats have been developed using quenchers to reduce background fluorescence.[9][10]
Thallium (Tl+) can permeate sodium channels and act as a surrogate for Na+.[8]
-
Principle: Cells are loaded with a Tl+-sensitive fluorescent dye. When Tl+ is added to the extracellular solution, it enters the cell through open sodium channels, causing an increase in fluorescence. This method offers a robust signal and is suitable for HTS of both sodium and potassium channels.[8]
Automated Electrophysiology
Automated patch-clamp (APC) platforms have revolutionized ion channel drug discovery by significantly increasing the throughput of electrophysiological recordings.[2][3][4] While traditional manual patch-clamp is limited to a small number of data points per day, APC systems can test thousands of compounds daily, providing high-quality, physiologically relevant data.[1][11]
-
Principle: APC platforms use planar patch-clamp technology, where cells are positioned over micro-apertures in a plate. Giga-ohm seals are formed between the cell membrane and the aperture, allowing for whole-cell voltage-clamp recordings. The system then automatically applies voltage protocols and test compounds.
-
Platforms: Several APC platforms are available, each with different throughput and capabilities.
-
IonWorks and PatchXpress: Earlier generation platforms capable of screening tens of thousands of compounds.[2][3][4]
-
Sophion Qube and SyncroPatch 768PE: Next-generation, 384-well format systems that offer higher throughput (thousands to tens of thousands of data points per day) and giga-seal data quality.[1][11]
-
Ion Flux Assays
Ion flux assays directly measure the movement of ions across the cell membrane.
-
Principle: This method uses lithium (Li+) as a tracer for Na+. Cells are stimulated in the presence of Li+, and the intracellular Li+ concentration is measured by AAS. The Li-AAS assay has been shown to be a robust HTS method for NaV1.7 inhibitors.[7]
-
Principle: These assays use radioactive isotopes, such as 22Na+, to directly measure ion influx.[5] While highly sensitive, the use of radioactivity presents safety and disposal challenges.
Radioligand Binding Assays
Radioligand binding assays have historically been a cornerstone of drug discovery.[12]
-
Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the sodium channel.
-
HTS Adaptation: For HTS, these assays can be adapted to a homogeneous format using Scintillation Proximity Assay (SPA) technology, which eliminates the need for separation of bound and free radioligand.[12]
Data Presentation: Comparison of HTS Assay Performance
The following table summarizes key performance metrics for different HTS assays for sodium channel modulators.
| Assay Type | Platform/Method | Throughput | Z'-Factor | Key Advantages | Key Disadvantages |
| Fluorescence | |||||
| Membrane Potential | FLIPR | ~100,000 compounds/day | 0.5 - 0.7 | High throughput, non-radioactive | Indirect measurement, potential for artifacts |
| Sodium Influx | ANG-2 (no-wash) | ~50,000 compounds/day | > 0.6 | More direct than membrane potential | Lower sensitivity than electrophysiology |
| Thallium Flux | Plate Reader | ~50,000 compounds/day | > 0.7 | Robust signal, versatile | Indirect measurement, Tl+ toxicity |
| Automated Electrophysiology | |||||
| Planar Patch Clamp | Sophion Qube | ~10,000 compounds/day[1] | 0.6 - 0.8 | High-quality data, direct measurement | Lower throughput than fluorescence, higher cost |
| Planar Patch Clamp | SyncroPatch 768PE | ~6,000 data points/day[11] | ~0.72[11] | Giga-seal quality, high information content | Moderate throughput, cell line dependent |
| Ion Flux | |||||
| Atomic Absorption | Li-AAS | ~20,000 compounds/day | > 0.7[7] | Robust, direct measurement | Requires specialized equipment |
| Radioligand Binding | |||||
| Scintillation Proximity | SPA | ~50,000 compounds/day | > 0.6 | Homogeneous format, sensitive | Requires radioactivity, limited to binding |
Experimental Protocols
Protocol 1: No-Wash Fluorescent Sodium Influx Assay using ANG-2
This protocol is adapted from a method developed for HTS of NaV channel modulators.[9][10]
Materials:
-
HEK293 cells stably expressing the target NaV channel subtype
-
Asante NaTRIUM Green-2 AM (ANG-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Locke's buffer)
-
Sodium Channel Activator (e.g., veratridine)
-
Test compounds
-
384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed HEK293 cells in 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading:
-
Prepare a loading solution containing ANG-2 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Compound Addition:
-
Add test compounds to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Quencher and Activator Addition:
-
Prepare a solution containing the quencher (Ponceau 4R) and the sodium channel activator (veratridine) in assay buffer.
-
Add this solution to the wells.
-
-
Fluorescence Reading:
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR) with appropriate excitation and emission wavelengths for ANG-2 (e.g., ~488 nm excitation, ~540 nm emission).
-
Monitor the fluorescence change over time.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to positive (activator alone) and negative (no activator) controls.
-
Determine IC50 values for active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Automated Electrophysiology using a 384-Well Platform
This protocol provides a general workflow for an automated patch-clamp experiment. Specific parameters will need to be optimized for the cell line and instrument used.
Materials:
-
HEK293 cells stably expressing the target NaV channel
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES)
-
Test compounds
-
384-well APC recording plates
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the HEK293 cells.
-
Instrument Setup:
-
Prime the instrument's fluidics with external and internal solutions.
-
Load the 384-well recording plate and the compound plate into the instrument.
-
-
Automated Recording:
-
The instrument will automatically perform the following steps for each well:
-
Cell capture and sealing to the planar patch-clamp aperture.
-
Establishment of a whole-cell configuration.
-
Application of a voltage protocol to elicit sodium currents.
-
Baseline recording of sodium currents.
-
Addition of the test compound.
-
Recording of sodium currents in the presence of the compound.
-
-
-
Data Acquisition: The instrument's software records the sodium current traces before and after compound addition.
Data Analysis:
-
Measure the peak sodium current amplitude before and after compound application.
-
Calculate the percent inhibition of the sodium current by the test compound.
-
For concentration-response experiments, determine the IC50 value.
-
Analyze changes in voltage-dependence of activation and inactivation to characterize the mechanism of action.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-throughput screening cascade for sodium channel modulators.
References
- 1. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Channel Inhibitor Drug Discovery Using Automated High Thro...: Ingenta Connect [ingentaconnect.com]
- 5. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Sodium Channel Inhibitor 4 in Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells like cardiac myocytes.[1][2][3] The primary cardiac sodium channel isoform is NaV1.5, encoded by the SCN5A gene.[1][2] Inhibition of this channel is a key mechanism for many antiarrhythmic drugs.[4][5] This document provides detailed protocols for the preclinical assessment of "Sodium Channel Inhibitor 4," a novel compound, on cardiac myocyte sodium channels. The following protocols are designed to characterize its electrophysiological effects and potential cardiotoxicity.
Data Presentation
Table 1: Electrophysiological Effects of this compound on NaV1.5
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Peak INa (pA/pF) | -150 ± 12 | -105 ± 9 | -60 ± 7** |
| Late INa (% of Peak) | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.03 |
| V1/2 of Inactivation (mV) | -85.2 ± 1.5 | -90.5 ± 1.8* | -98.7 ± 2.1 |
| Time to 50% Recovery from Inactivation (ms) | 15.3 ± 2.1 | 25.8 ± 2.5 | 45.1 ± 3.2** |
| Action Potential Duration (APD90) (ms) | 310 ± 25 | 285 ± 22 | 250 ± 20 |
| Maximum Upstroke Velocity (Vmax) (V/s) | 250 ± 30 | 180 ± 25* | 110 ± 20** |
*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SEM.
Table 2: Off-Target Effects of this compound on NaV1.4
| Parameter | Control | This compound (10 µM) | This compound (100 µM) |
| Peak INa (pA/pF) | -180 ± 15 | -175 ± 14 | -120 ± 11 |
| V1/2 of Inactivation (mV) | -65.4 ± 1.2 | -68.1 ± 1.5 | -75.3 ± 1.9 |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Current Assessment
This protocol is designed to measure the effect of this compound on the peak and late sodium current (INa) in isolated cardiac myocytes.
Materials:
-
Isolated primary adult ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[6]
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound stock solution (in DMSO).
Procedure:
-
Prepare fresh external and internal solutions and filter-sterilize.
-
Isolate cardiac myocytes using established enzymatic digestion protocols or thaw and plate hiPSC-CMs.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Allow the cell to stabilize for 5-10 minutes after achieving the whole-cell configuration.
-
Record baseline sodium currents using the following voltage-clamp protocol:
-
Hold the membrane potential at -120 mV.
-
Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 50 ms (B15284909).
-
-
To measure the late sodium current, apply a longer depolarizing step to -20 mV for 200 ms.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-clamp protocols to record sodium currents in the presence of the compound.
-
To assess use-dependence, apply a train of 20 depolarizing pulses to 0 mV for 20 ms at a frequency of 5 Hz.[7]
-
Analyze the data to determine the peak current amplitude, late current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
Protocol 2: Action Potential Recording in Cardiac Myocytes
This protocol measures the effect of this compound on the cardiac action potential waveform.
Materials:
-
Isolated primary adult ventricular myocytes or hiPSC-CMs.
-
External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP; pH 7.2 with KOH.
-
Current-clamp amplifier and data acquisition system.
Procedure:
-
Follow steps 1-5 from Protocol 1, using the appropriate solutions for current-clamp recording.
-
Switch the amplifier to current-clamp mode.
-
Inject a brief suprathreshold current pulse (2-5 ms, 1-2 nA) to elicit an action potential.
-
Record stable baseline action potentials at a pacing frequency of 1 Hz.
-
Perfuse the cell with the external solution containing this compound.
-
Record action potentials in the presence of the compound at steady-state.
-
Analyze the action potential duration at 90% repolarization (APD90) and the maximum upstroke velocity (Vmax).
Visualizations
Caption: Experimental workflow for assessing this compound.
Caption: Signaling pathway of NaV1.5 and its inhibition.
References
- 1. Physiological and Pathophysiological Insights of Nav1.4 and Nav1.5 Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Na Channels: Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. physiostim.com [physiostim.com]
- 7. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of a Novel Sodium Channel Inhibitor in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain.[1][2] Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in neurons.[1][2][3][4] Dysregulation of these channels is a key factor in the pathophysiology of several epilepsy syndromes.[1][2][5] Consequently, VGSCs are a primary target for the development of anti-seizure medications (ASMs).[1][3] Sodium channel inhibitors exert their therapeutic effect by stabilizing the inactive state of the channels, which prevents the repetitive firing of neurons that underlies seizure activity.[1]
This document provides detailed application notes and protocols for the preclinical evaluation of Sodium Channel Inhibitor 4 (SCI4) , a novel, potent, and selective inhibitor of VGSCs, in established disease models of epilepsy. The following sections outline the mechanism of action, experimental protocols, and expected outcomes based on preclinical data from similar compounds.
Mechanism of Action
SCI4 is a state-dependent inhibitor of VGSCs, showing a higher affinity for the inactivated state of the channel.[1][4] This mechanism allows for the selective targeting of rapidly firing neurons, characteristic of seizure foci, while having minimal effects on normal neuronal activity.[4] By binding to the inactivated channel, SCI4 prevents its return to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a reduction in the sustained repetitive firing of neurons and suppresses the spread of seizure activity.[1][6][7] Some novel inhibitors also show preferential action on persistent sodium currents, which are implicated in neuronal hyperexcitability and epilepsy.[8]
Caption: Mechanism of action of this compound.
Preclinical Efficacy Data
The efficacy of SCI4 has been evaluated in several well-established rodent models of epilepsy. The data presented below are representative of the expected outcomes based on studies with similar novel sodium channel inhibitors.[8][9]
Table 1: Efficacy of SCI4 in the Scn1a+/- Mouse Model of Dravet Syndrome
| Treatment Group | N | Seizure Frequency (Seizures/24h, Mean ± SEM) | Survival Rate at 8 Weeks (%) |
| Vehicle | 20 | 5.6 ± 0.8 | 45% |
| SCI4 (10 mg/kg) | 20 | 1.2 ± 0.3 | 85% |
| SCI4 (30 mg/kg) | 20 | 0.4 ± 0.1 | 95% |
*p<0.05, **p<0.01 compared to vehicle. Data is representative based on similar compounds.[9]
Table 2: Efficacy of SCI4 in the Maximal Electroshock Seizure (MES) Model
| Treatment Group | N | Dose (mg/kg) | % Protection from Seizure |
| Vehicle | 15 | - | 0% |
| SCI4 | 15 | 5 | 40% |
| SCI4 | 15 | 10 | 80% |
| SCI4 | 15 | 20 | 100% |
Data is representative based on similar compounds.[8]
Table 3: Effect of SCI4 on Neuronal Firing in Brain Slices from Scn2aQ54 Mice
| Treatment | N | Spontaneous Firing Rate (Hz, Mean ± SEM) |
| aCSF (Control) | 10 | 8.2 ± 1.1 |
| SCI4 (1 µM) | 10 | 2.5 ± 0.5* |
*p<0.05 compared to aCSF. Data is representative based on similar compounds.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Protocol 1: Evaluation of SCI4 in the Scn1a+/- Mouse Model of Dravet Syndrome
Objective: To assess the efficacy of SCI4 in reducing seizure frequency and improving survival in a genetic model of Dravet Syndrome.
Animal Model: Heterozygous Scn1a+/- mice, which recapitulate the severe epilepsy phenotype of Dravet Syndrome.[9]
Materials:
-
Scn1a+/- mice (postnatal day 18)
-
This compound (SCI4)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Video-EEG monitoring system
-
Standard animal housing and care facilities
Procedure:
-
Animal Allocation: Randomly assign Scn1a+/- mice to treatment groups (Vehicle, SCI4 at various doses).
-
Drug Administration: From postnatal day 18, administer SCI4 or vehicle daily via oral gavage or intraperitoneal injection.
-
Seizure Monitoring: Continuously monitor mice using a video-EEG system for a specified period (e.g., 48 hours) at weekly intervals to quantify spontaneous seizure frequency and duration.
-
Survival Analysis: Record the survival of all mice daily until a predetermined endpoint (e.g., 8 weeks of age).
-
Data Analysis: Compare seizure frequency between groups using an appropriate statistical test (e.g., ANOVA or Kruskal-Wallis test). Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
Caption: Experimental workflow for the Scn1a+/- mouse model.
Protocol 2: Maximal Electroshock Seizure (MES) Test
Objective: To evaluate the anticonvulsant activity of SCI4 in an acute, induced seizure model.
Animal Model: Adult male mice (e.g., C57BL/6).
Materials:
-
Adult male mice
-
This compound (SCI4)
-
Vehicle solution
-
Corneal electrodes
-
A stimulator capable of delivering a constant current
Procedure:
-
Drug Administration: Administer SCI4 or vehicle to mice at various doses (e.g., via intraperitoneal injection) at a predetermined time before the seizure induction (e.g., 30-60 minutes).
-
Seizure Induction: Apply a drop of saline to the eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Data Analysis: Calculate the percentage of mice in each treatment group that are protected from the tonic hindlimb extension. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Protocol 3: Electrophysiological Recording in Acute Brain Slices
Objective: To determine the effect of SCI4 on neuronal excitability at the cellular level.
Animal Model: Scn2aQ54 mice, which exhibit increased persistent sodium current and spontaneous seizures.[8]
Materials:
-
Scn2aQ54 mice
-
This compound (SCI4)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome for brain slicing
-
Patch-clamp electrophysiology rig
Procedure:
-
Brain Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated slicing solution. Rapidly dissect the brain and prepare acute coronal slices (e.g., 300 µm thick) containing the hippocampus using a vibratome.
-
Recording: Transfer a slice to the recording chamber of the patch-clamp setup and perfuse with oxygenated aCSF at physiological temperature.
-
Cell Targeting: Identify pyramidal neurons in the CA1 region of the hippocampus using differential interference contrast microscopy.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings in current-clamp mode to measure spontaneous action potential firing.
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing SCI4 (e.g., 1 µM) and record the changes in firing rate.
-
Data Analysis: Measure the firing frequency before and after drug application. Compare the firing rates using a paired t-test.
Caption: Workflow for patch-clamp electrophysiology.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant epilepsy models. The data from these studies will be crucial for determining the therapeutic potential of SCI4 as a novel anti-seizure medication. The use of both genetic and induced seizure models, combined with electrophysiological analysis, will provide a robust characterization of the compound's efficacy and mechanism of action.
References
- 1. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. mr.ucdavis.edu [mr.ucdavis.edu]
- 5. Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lamotrigine - Wikipedia [en.wikipedia.org]
- 7. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 8. Antiepileptic Activity of Preferential Inhibitors of Persistent Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Sodium Channel Inhibitor 4 (SCI-4) in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, represents a significant unmet medical need. Voltage-gated sodium channels (Navs), particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are critical for the initiation and propagation of pain signals in peripheral sensory neurons.[1][2][3][4] Their upregulation and altered function following nerve injury contribute to the hyperexcitability of neurons, leading to spontaneous pain, allodynia, and hyperalgesia.[5][6] Consequently, selective sodium channel inhibitors are a promising therapeutic class for neuropathic pain management.[7][8][9]
These application notes provide a comprehensive guide for the preclinical evaluation of a novel, hypothetical sodium channel inhibitor, SCI-4, in established rodent models of neuropathic pain. The protocols herein detail behavioral, electrophysiological, and molecular assays to characterize the efficacy and mechanism of action of SCI-4.
Signaling Pathway of Sodium Channels in Neuropathic Pain
Voltage-gated sodium channels are essential for the generation and propagation of action potentials in nociceptive neurons. In neuropathic pain states, there is often an increased expression and altered gating of these channels in dorsal root ganglion (DRG) neurons, leading to neuronal hyperexcitability.[5][6][10] This hyperexcitability manifests as ectopic firing and a lowered threshold for activation, contributing to the hallmark symptoms of neuropathic pain. SCI-4 is hypothesized to selectively block these channels, thereby reducing the aberrant neuronal firing and alleviating pain.
Caption: Signaling pathway in neuropathic pain and the action of SCI-4.
Experimental Workflow for Evaluating SCI-4
A structured workflow is essential for the comprehensive evaluation of SCI-4. This process begins with the induction of a neuropathic pain model in rodents, followed by baseline behavioral testing to confirm the development of pain hypersensitivity. Subsequently, animals are treated with SCI-4 or a vehicle control, and behavioral assessments are repeated to determine the compound's efficacy. For mechanistic insights, ex vivo electrophysiological and molecular analyses of relevant tissues are conducted.
Caption: Experimental workflow for the evaluation of SCI-4.
Preclinical Neuropathic Pain Models
Several rodent models are available to mimic human neuropathic pain conditions.[10][11][12][13] The choice of model depends on the specific research question.
| Model | Induction Method | Key Features | Relevant Human Condition |
| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve.[10][12] | Develops mechanical allodynia and thermal hyperalgesia. | Peripheral nerve injury |
| Spared Nerve Injury (SNI) | Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[13] | Robust and long-lasting mechanical allodynia. | Peripheral nerve injury |
| Spinal Nerve Ligation (SNL) | Tight ligation of the L5 and/or L6 spinal nerves.[10][12][13] | Pronounced mechanical allodynia and thermal hyperalgesia. | Radiculopathy |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Administration of chemotherapeutic agents (e.g., paclitaxel, cisplatin).[11][13][14] | Mimics sensory abnormalities experienced by cancer patients. | Chemotherapy side effects |
| Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy | Injection of streptozotocin to induce diabetes.[10][11] | Develops signs of painful diabetic neuropathy over time. | Diabetic neuropathy |
Behavioral Assays for Pain Assessment
Behavioral tests are crucial for assessing the analgesic efficacy of SCI-4 in rodent models of neuropathic pain.[15][16]
Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments (e.g., 0.4g to 15g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal habituation
-
Rodents with induced neuropathic pain
Procedure:
-
Acclimatize animals to the testing environment for at least 30 minutes before the experiment.
-
Place the animal in a Plexiglas enclosure on the wire mesh platform.
-
Apply von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
Protocol 2: Assessment of Thermal Hyperalgesia using the Plantar Test (Hargreaves Method)
Objective: To measure the latency of paw withdrawal from a radiant heat source.[11]
Materials:
-
Plantar test apparatus
-
Plexiglas enclosures
-
Rodents with induced neuropathic pain
Procedure:
-
Acclimatize animals to the apparatus for at least 30 minutes.
-
Place the animal in a Plexiglas enclosure on the glass surface of the apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and record the time until the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
Protocol 3: Assessment of Cold Allodynia using the Cold Plate Test
Objective: To measure the response to a cold stimulus.[15]
Materials:
-
Cold plate apparatus set to a non-noxious temperature (e.g., 4°C)
-
Plexiglas cylinder
-
Rodents with induced neuropathic pain
Procedure:
-
Acclimatize animals to the testing room.
-
Place the animal on the cold plate within the Plexiglas cylinder.
-
Record the latency to the first sign of pain-related behavior (e.g., paw lifting, licking, jumping).
-
A cut-off time (e.g., 60 seconds) is used to avoid excessive stress.
Data Presentation: Behavioral Assays
| Assay | Parameter Measured | Vehicle Control (Mean ± SEM) | SCI-4 (10 mg/kg) (Mean ± SEM) | SCI-4 (30 mg/kg) (Mean ± SEM) |
| von Frey Test | 50% Paw Withdrawal Threshold (g) | 2.5 ± 0.3 | 6.8 ± 0.7 | 11.2 ± 1.1** |
| Plantar Test | Paw Withdrawal Latency (s) | 5.1 ± 0.4 | 9.7 ± 0.8 | 14.3 ± 1.2 |
| Cold Plate Test | Latency to First Response (s) | 12.3 ± 1.5 | 25.1 ± 2.2* | 38.9 ± 3.4 |
| *p < 0.05, **p < 0.01 compared to vehicle control (Example data). |
Electrophysiological Assays
Electrophysiology is the gold standard for studying ion channel function and provides direct evidence of the inhibitory effect of SCI-4 on sodium channels.[17][18][19]
Protocol 4: Whole-Cell Patch Clamp of Dorsal Root Ganglion (DRG) Neurons
Objective: To measure the effect of SCI-4 on sodium currents in isolated DRG neurons.
Materials:
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Data acquisition software
-
Glass pipettes
-
Cell culture reagents
-
Isolated DRG neurons from neuropathic animals
-
Extracellular and intracellular recording solutions
-
SCI-4 solutions of varying concentrations
Procedure:
-
Isolate and culture DRG neurons from animals with induced neuropathic pain.
-
Establish a whole-cell patch clamp configuration on a single DRG neuron.
-
Record baseline sodium currents using a voltage-step protocol.
-
Perfuse the neuron with increasing concentrations of SCI-4.
-
Record sodium currents at each concentration to determine the dose-dependent inhibition.
-
Calculate the IC50 value for SCI-4.
Data Presentation: Electrophysiology
| Parameter | Description | Value |
| IC50 | Concentration of SCI-4 that causes 50% inhibition of sodium current. | 150 nM (Example data) |
| Channel Subtype Selectivity | Fold selectivity for Nav1.7/1.8 over other Nav subtypes. | >100-fold vs. Nav1.5 (Example data) |
Molecular Assays
Molecular assays can be used to investigate the effect of SCI-4 on the expression of sodium channels and other pain-related molecules.
Protocol 5: Quantitative Polymerase Chain Reaction (qPCR)
Objective: To measure the mRNA expression levels of Nav subtypes in DRG tissue.
Materials:
-
qPCR machine
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (e.g., SCN9A for Nav1.7, SCN10A for Nav1.8) and housekeeping genes
-
DRG tissue from treated and control animals
Procedure:
-
Homogenize DRG tissue and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
Data Presentation: Molecular Assays
| Gene | Target | Fold Change in Expression (SCI-4 vs. Vehicle) |
| SCN9A | Nav1.7 | No significant change |
| SCN10A | Nav1.8 | No significant change |
| *Example data suggesting SCI-4 acts as a channel blocker rather than a modulator of expression. |
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of the novel sodium channel inhibitor, SCI-4. A systematic approach combining in vivo behavioral models with ex vivo electrophysiological and molecular techniques will enable a thorough characterization of the compound's analgesic potential and mechanism of action, ultimately guiding its development as a potential therapeutic for neuropathic pain.
References
- 1. drpress.org [drpress.org]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of sodium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sodiumchannels.com [sodiumchannels.com]
- 5. Sodium channels and mechanisms of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-gated sodium channels and the molecular pathogenesis of pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium channel blockers for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium channel blockers for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. psychogenics.com [psychogenics.com]
- 14. ojs.ikm.mk [ojs.ikm.mk]
- 15. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Sodium Channel Inhibitor 4 (SCI4) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the delivery and administration of Sodium Channel Inhibitor 4 (SCI4), exemplified by the well-characterized voltage-gated sodium channel (Nav) blocker, 4,9-anhydrotetrodotoxin (B10788141) (4,9-ah-TTX). SCI4 is a potent and selective inhibitor of specific Nav channel isoforms, making it a valuable tool for investigating the physiological and pathological roles of these channels in vivo. This document outlines the inhibitor's mechanism of action, provides key quantitative data, and offers detailed protocols for its use in rodent models.
Mechanism of Action
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[1] These channels cycle through three main conformational states: resting, open, and inactivated.[1] SCI4, acting as a pore blocker, physically occludes the ion-conducting pore of the Nav channel, thereby preventing the influx of sodium ions that is necessary for depolarization.[2] This inhibition of sodium current leads to a reduction in neuronal excitability. The selectivity of SCI4 for different Nav channel isoforms allows for the targeted investigation of specific neuronal pathways.
References
Troubleshooting & Optimization
troubleshooting solubility issues with Sodium Channel Inhibitor 4
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with Sodium Channel Inhibitor 4, with a particular focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules.[1] Here are several steps you can take to address this:
-
Decrease the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try lowering the final concentration in your experiment.[1]
-
Optimize DMSO Concentration: While it's ideal to minimize DMSO in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control in your experiments to ensure the DMSO concentration does not affect the results.[1]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1] Experimenting with different pH values may help you find the optimal range for your molecule's solubility.
-
Use a Different Solvent System: Consider using a co-solvent system to improve solubility.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: For initial solubilization, it is recommended to start with a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many organic molecules.[3] If DMSO is not suitable for your experimental setup, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[3] Gentle warming to 37°C or brief sonication can aid in dissolving the compound.[3]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is crucial for maintaining the stability and integrity of your small molecule inhibitor. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3][4][5] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can dilute your stock solution over time.[1]
Q4: I am observing low potency or a lack of activity in my in vitro assay. Could this be related to solubility?
A4: Yes, poor solubility can lead to the actual concentration of the soluble inhibitor in the assay being lower than the intended concentration.[3] It is advisable to perform a pre-assay solubility check by preparing your inhibitor dilutions in the assay buffer, incubating them for the duration of your assay, and then centrifuging the samples to measure the concentration of the supernatant.[3]
Troubleshooting Guide
Issue: Compound Precipitation During Experiment
If you observe precipitation of this compound during your experiment, consider the following troubleshooting steps:
-
Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved and has been stored correctly.
-
Modify Dilution Method: When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Incorporate Solubilizing Agents: The use of surfactants or co-solvents can help maintain the solubility of hydrophobic compounds in aqueous solutions.[3] Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) can be effective.[3]
Quantitative Data Summary
Since specific solubility data for "this compound" is not publicly available, the following table provides a hypothetical summary of solubility in common solvents, which is typical for a poorly soluble small molecule inhibitor.
| Solvent | Solubility (mg/mL) | Molarity (mM) at Saturation |
| DMSO | > 50 | > 100 |
| Ethanol | 10 - 20 | 20 - 40 |
| Methanol | 5 - 10 | 10 - 20 |
| PBS (pH 7.4) | < 0.1 | < 0.2 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.[3]
-
Alternatively, sonicate the solution in short bursts to aid dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor in an aqueous buffer.[1]
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution as described in Protocol 1.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.[1]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.[1]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing and assessing the solubility of this compound.
Caption: Simplified signaling pathway showing the mechanism of action for a sodium channel inhibitor.
References
optimizing Sodium Channel Inhibitor 4 concentration for in vitro assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with the hypothetical voltage-gated sodium channel (Nav) inhibitor, SCI-4.
Troubleshooting Guide
This section addresses common issues encountered during in vitro assays with Sodium Channel Inhibitor 4 (SCI-4).
| Problem | Possible Cause | Troubleshooting Steps |
| No inhibitory effect observed. | 1. Incorrect Concentration: The concentration of SCI-4 may be too low to elicit a response. | - Perform a dose-response analysis to determine the optimal concentration.[1] - Consult the IC50 data for the specific Nav subtype you are studying (see Table 1). |
| 2. Compound Instability: SCI-4 may have degraded due to improper storage or handling. | - Prepare fresh stock solutions.[2] - Ensure proper storage conditions (e.g., -20°C, protected from light).[3] | |
| 3. Assay Conditions: The experimental conditions may not be optimal for SCI-4 activity. | - Verify the pH and ionic strength of your buffers.[4] - Ensure voltage protocols are appropriate for detecting inhibition.[3][5] | |
| 4. Low Channel Expression: The cell line may not express the target Nav subtype at sufficient levels. | - Confirm channel expression using techniques like Western blotting or RT-PCR.[6] | |
| High cell death or cytotoxicity. | 1. Off-Target Effects: SCI-4 may be interacting with other cellular targets, leading to toxicity.[1] | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.[1] - Screen SCI-4 against a panel of other ion channels and receptors to identify off-target activity.[1][7] |
| 2. Solvent Toxicity: The solvent used to dissolve SCI-4 (e.g., DMSO) may be causing cytotoxicity at the final concentration. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). | |
| High variability in results. | 1. Inconsistent Cell Culture: Variations in cell density, passage number, or health can lead to inconsistent results. | - Standardize cell culture protocols, including seeding density and passage number. |
| 2. Pipetting Errors: Inaccurate pipetting can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques. | |
| 3. Edge Effects in Plates: Wells on the edge of multi-well plates are prone to evaporation, leading to altered concentrations. | - Avoid using the outer wells of the plate for critical experiments or fill them with a buffer to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for SCI-4 in an in vitro assay?
A1: The optimal starting concentration depends on the specific assay and the Nav subtype being studied. A good starting point is to test a range of concentrations around the IC50 value for the target channel. For initial screening, a concentration of 10 µM is often used.
Q2: How should I prepare a stock solution of SCI-4?
A2: Stock solutions are typically prepared at a high concentration (e.g., 10 mM) in a suitable solvent like DMSO.[2] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[3] Always ensure the final solvent concentration in your assay is low and consistent across all conditions.
Q3: What are the essential controls for an experiment with SCI-4?
A3: The following controls are crucial for interpreting your results:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve SCI-4.
-
Positive Control: A known inhibitor of the target Nav channel to ensure the assay is working correctly.
-
Negative Control: Untreated cells to establish a baseline for channel activity.
Q4: How can I determine if the effects I'm seeing are on-target?
A4: To confirm on-target effects, you can:
-
Use a structurally different sodium channel blocker and see if it produces a similar effect.[1]
-
Perform experiments in cell lines that do not express the target sodium channel. If the effect persists, it is likely an off-target effect.[1]
-
On-target effects should occur at concentrations consistent with the known potency of SCI-4 for the target channel.[1]
Quantitative Data
Table 1: Hypothetical IC50 Values for SCI-4
| Nav Subtype | IC50 (µM) |
| Nav1.1 | 1.5 |
| Nav1.2 | 0.8 |
| Nav1.3 | 2.3 |
| Nav1.5 | 15.7 |
| Nav1.7 | 0.2 |
Table 2: Recommended Starting Concentration Ranges for SCI-4 in Different Assays
| Assay Type | Recommended Starting Range (µM) |
| Manual Patch-Clamp | 0.01 - 10 |
| Automated Patch-Clamp | 0.1 - 30 |
| Fluorescence-Based Assays | 1 - 50 |
Experimental Protocols
Protocol 1: Determining the IC50 of SCI-4 using Manual Patch-Clamp Electrophysiology
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of SCI-4 on a specific Nav subtype expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the target Nav subtype
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)[3]
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)[3]
-
SCI-4 stock solution (10 mM in DMSO)
Procedure:
-
Culture cells to 70-80% confluency.
-
Prepare a series of dilutions of SCI-4 in the external solution (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Pull glass pipettes to a resistance of 2-5 MΩ.[1]
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline sodium currents in the absence of SCI-4 using a voltage protocol that activates the channels.
-
Perfuse the cell with the lowest concentration of SCI-4 and record the sodium current.
-
Repeat step 6 for each concentration, allowing for washout with the external solution between applications.
-
Measure the peak current amplitude at each concentration and normalize it to the baseline.
-
Plot the normalized current as a function of SCI-4 concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: High-Throughput Screening using a Fluorescence-Based Assay
This protocol outlines a method for screening multiple compounds, including SCI-4, using a membrane potential-sensitive dye.[8]
Materials:
-
HEK293 cells stably expressing the target Nav subtype
-
96-well black, clear-bottom plates
-
Membrane potential-sensitive dye kit (e.g., FRET-based)[8]
-
Sodium channel activator (e.g., veratridine)[8]
-
SCI-4 and other test compounds
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.[1]
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Add SCI-4 and other test compounds to the wells at the desired concentrations. Include vehicle-only controls.[1]
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the sodium channel activator to all wells to open the channels and cause membrane depolarization.[8]
-
Immediately measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound by comparing the signal in the treated wells to the vehicle controls.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 6. Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Sodium Channel Inhibitor 4 (SCI-4)
Welcome to the technical support center for Sodium Channel Inhibitor 4 (SCI-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues encountered during experiments with SCI-4.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with sodium channel blockers like SCI-4?
A1: While SCI-4 is designed for specific sodium channel subtypes, off-target effects are a possibility and can manifest in several ways. The most common categories of side effects observed in preclinical research with sodium channel blockers include:
-
Cardiac Effects: These are often significant and can include proarrhythmic events and conduction abnormalities. Blockade of cardiac sodium channels (e.g., Nav1.5) can lead to changes in electrocardiogram (ECG) parameters.[1][2]
-
Neurological Effects: Due to the crucial role of sodium channels in neuronal excitability, off-target effects in the central nervous system (CNS) can include ataxia, tremors, and sedation. At higher concentrations, some inhibitors can even induce seizures.[1]
-
Gastrointestinal Effects: Disruption of normal gastrointestinal motility can occur, potentially leading to delayed gastric emptying and symptoms like nausea.[1]
-
Unexpected Cytotoxicity: Cell death that is not related to the intended sodium channel blockade may indicate interference with other essential cellular processes.[3]
Q2: How can I distinguish between on-target and off-target effects of SCI-4 in my experiments?
A2: Differentiating between on-target and off-target effects is critical for accurate interpretation of your results. A multi-faceted approach is recommended:[3]
-
Use of Structurally Unrelated Blockers: If a similar biological effect is observed with multiple, structurally distinct sodium channel blockers that target the same channel, it is more likely to be an on-target effect.[3]
-
Control Experiments: Employ cell lines that do not express the target sodium channel subtype or use techniques like siRNA to knock down its expression. If the observed effect persists, it is likely an off-target effect.[3]
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known potency of SCI-4 for the target sodium channel. Off-target effects may appear at significantly higher or lower concentrations.[3]
-
Direct Off-Target Activity Assays: Conduct experiments to directly measure the activity of SCI-4 on known common off-targets, such as other ion channels (e.g., potassium channels) or a panel of kinases.[3]
Q3: Why is subtype selectivity a major issue for sodium channel inhibitors?
A3: There are nine known subtypes of voltage-gated sodium channels (Nav1.1-Nav1.9), and many inhibitors lack the specificity to target only one. This is due to the high degree of similarity in the pore region of the channel where many blockers bind. Since different subtypes are expressed in various tissues (e.g., Nav1.5 in the heart, Nav1.7 in peripheral nerves), a lack of selectivity can lead to a wide range of off-target effects.[3][4]
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
Possible Cause: The observed cytotoxicity may be an off-target effect unrelated to sodium channel blockade.[3]
Troubleshooting Steps:
-
Confirm with Multiple Assays: Use orthogonal methods to confirm cytotoxicity (e.g., MTT assay, LDH release assay, and a live/dead cell staining).
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the IC50 for the target sodium channel.
-
Control Cell Lines: Test SCI-4 on cell lines that do not express the target sodium channel to see if the cytotoxic effect persists.[3]
-
Broad Panel Screening: Screen SCI-4 against a panel of common off-target proteins, such as kinases or other ion channels, to identify potential unintended interactions.[3]
Problem 2: Inconsistent or Noisy Electrophysiology Recordings
Possible Cause 1: Compound Precipitation
-
Troubleshooting: Visually inspect the solution for any precipitate. Determine the solubility of SCI-4 in your recording solution and consider using a lower concentration or a different vehicle.
Possible Cause 2: Suboptimal Holding Potential
-
Troubleshooting: The holding potential determines the initial state of the sodium channels. Use a hyperpolarized holding potential (e.g., -120 mV) to ensure most channels are in the resting state before applying a pulse train. This will allow for a clearer observation of the development of the block.[5]
Possible Cause 3: Temperature Fluctuations
-
Troubleshooting: The gating kinetics of sodium channels and the binding/unbinding rates of drugs can be sensitive to temperature. Maintain a consistent and physiologically relevant temperature (e.g., 36-37°C) throughout your experiments, unless you are specifically investigating temperature-dependent effects.[5]
Problem 3: Large Tonic Block Masking Use-Dependent Effects
Possible Cause: High Compound Concentration
-
Troubleshooting: A high concentration of SCI-4 can lead to significant binding to the resting state of the channel, resulting in a prominent tonic block. Perform a dose-response curve to identify a concentration that provides a measurable block without saturating the resting state. This will create a clearer window to observe the incremental block with repetitive stimulation.[5]
Data Presentation
Table 1: Hypothetical Selectivity Profile of SCI-4
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. Target (NavX.X) |
| NavX.X (Target) | 10 | 1 |
| Nav1.5 (Cardiac) | 1,200 | 120 |
| Nav1.1 (CNS) | 850 | 85 |
| Nav1.2 (CNS) | 950 | 95 |
| Nav1.3 (CNS) | 700 | 70 |
| Nav1.6 (CNS/PNS) | 500 | 50 |
| Nav1.7 (PNS) | 30 | 3 |
| Nav1.8 (PNS) | 250 | 25 |
| Nav1.9 (PNS) | 400 | 40 |
| hERG (Potassium Channel) | >10,000 | >1000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Troubleshooting Electrophysiology Parameters
| Parameter | Recommendation | Rationale |
| Holding Potential | -120 mV | Ensures most channels are in the resting state to observe use-dependent block.[5] |
| Pulse Frequency | 1 Hz to 30 Hz | Use-dependent blockers show increased block at higher frequencies.[5] |
| Temperature | 36-37°C | Maintains physiological relevance and consistency, as kinetics can be temperature-sensitive.[5] |
| Compound Concentration | Titrate to optimal | Avoids saturation of the resting state and masking of use-dependent effects.[5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Off-Target Ion Channel Activity
This protocol is designed to assess the inhibitory effect of SCI-4 on a non-target ion channel expressed in a suitable cell line (e.g., HEK293 cells).[3]
Methodology:
-
Cell Preparation: Culture cells expressing the off-target ion channel of interest to 70-80% confluency. Dissociate the cells using a gentle enzyme-free dissociation solution.[3]
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution. The composition of the internal and external solutions will depend on the specific ion channel being studied.[3]
-
Recording:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol appropriate for activating the ion channel of interest.
-
Record baseline currents in the absence of the compound.[3]
-
-
Compound Application: Perfuse the cell with the external solution containing SCI-4 at various concentrations.[3]
-
Data Analysis: Measure the peak current amplitude at each concentration. Normalize the current to the baseline recording and plot a dose-response curve to determine the IC50.[3]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential for SCI-4 to cause off-target cytotoxicity.[3]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with a serial dilution of SCI-4 for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: A logical workflow for distinguishing between on-target and off-target effects.
Caption: Potential on-target and off-target signaling pathways for SCI-4.
References
Technical Support Center: Addressing Sodium Channel Inhibitor 4 (SCI4) Instability in Solution
Disclaimer: Information regarding a specific compound named "Sodium Channel Inhibitor 4 (SCI4)" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule inhibitors in solution, which can be adapted by researchers for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds like SCI4 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My SCI4 solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen SCI4 stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is unsuitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1][2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of my SCI4 compound?
Yes, the material of your storage container can impact compound stability.[1] Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
Q4: My SCI4 compound appears to be degrading in my aqueous assay buffer. What are the common causes?
Compound degradation in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains ester or amide groups. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: The compound may be sensitive to oxidation, particularly if it contains electron-rich moieties. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[3]
-
Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation, which may be misinterpreted as degradation.[3]
-
Adsorption: The compound may adsorb to the surface of storage containers or assay plates, reducing its effective concentration.[3]
Q5: How can I quickly assess the stability of SCI4 in a new solvent or buffer?
A preliminary stability assessment can be performed by preparing a solution of your compound at a known concentration in the desired solvent or buffer.[3] Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 37°C) and analyzed at various time points (e.g., 0, 2, 8, 24 hours) by HPLC or LC-MS to monitor for degradation.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common stability issues encountered with SCI4 in solution.
Issue 1: Inconsistent experimental results and loss of compound activity.
This is a common problem arising from the degradation of the small molecule inhibitor in solution.[5] The following sections provide a systematic approach to troubleshooting this issue.
Proper solution preparation is critical for maintaining compound integrity. The following workflow outlines key considerations.
The stability of a small molecule in solution is highly dependent on storage conditions. The table below summarizes common storage variables and their potential impact.
| Parameter | Potential Impact on Stability | Recommended Best Practices |
| Temperature | Elevated temperatures can accelerate degradation.[1] | Store stock solutions at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.[1] |
| Light Exposure | UV and visible light can induce photochemical degradation.[1] | Store solutions in amber vials or wrap containers in foil.[1] Work with solutions in a shaded environment. |
| Air (Oxygen) Exposure | Compounds may be susceptible to oxidation.[1] | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[5] |
| pH | The stability of many compounds is pH-dependent.[1] | Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary.[1] |
Issue 2: Precipitation of SCI4 in solution.
Experimental Protocols
Protocol 1: Assessment of SCI4 Stability in Solution using HPLC
Objective: To quantify the degradation of SCI4 in a specific solvent or buffer over time.
Materials:
-
SCI4 solid compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of SCI4 (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer or solvent to be tested.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to obtain the initial concentration and purity profile.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC. Use a gradient elution method to separate SCI4 from potential degradation products.[6]
-
Data Analysis: Compare the peak area of SCI4 at each time point to the T=0 value.[1] A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To identify the mass of potential degradation products of SCI4.
Materials:
-
Degraded SCI4 samples from Protocol 1
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate LC column and mobile phases
Methodology:
-
Sample Preparation: Use the aliquots collected at different time points from the stability study (Protocol 1).
-
LC-MS Analysis: Inject the samples into the LC-MS system. The LC will separate the components of the mixture, and the MS will detect the mass-to-charge ratio (m/z) of the parent compound (SCI4) and any new species.[7]
-
Data Interpretation: Analyze the mass spectra to identify the molecular weights of the degradation products. This information can help in elucidating the degradation pathway.[6]
Data Presentation
Table 1: Illustrative Stability Data for SCI4 in Different Solvents at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS | % Remaining in DMSO |
| 0 | 100 | 100 | 100 |
| 2 | 85 | 95 | 99 |
| 8 | 60 | 88 | 98 |
| 24 | 30 | 75 | 97 |
Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.
Table 2: Recommended Solvents and Storage Conditions
| Solvent/Condition | Recommended Use | Storage Temperature | Key Considerations |
| DMSO | High-concentration stock solutions | -20°C or -80°C | Hygroscopic; can absorb water.[8] Use anhydrous grade. |
| Ethanol | Alternative for stock solutions | -20°C | Less toxic than DMSO for some cell-based assays. |
| Aqueous Buffers | Working solutions for assays | 4°C (short-term) | Stability is often limited. Prepare fresh daily. |
| Solid Form | Long-term storage | -20°C | Most stable form. Keep desiccated.[8] |
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 8. benchchem.com [benchchem.com]
common artifacts in electrophysiology with Sodium Channel Inhibitor 4
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Sodium Channel Inhibitor 4 (SCI-4) in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SCI-4?
A1: SCI-4 is a potent and selective state-dependent inhibitor of voltage-gated sodium channels. It exhibits a high affinity for the inactivated state of the channel, making its blocking effect more pronounced in rapidly firing cells or at depolarized membrane potentials.[1] This property is known as use-dependent or frequency-dependent block.[2][3]
Q2: What is the recommended solvent and how should I prepare stock solutions?
A2: SCI-4 is soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution and store it at -20°C or -80°C.[4] For experiments, make fresh dilutions of the stock solution into your external recording solution on the day of the experiment.[5] Ensure the final DMSO concentration in your recording chamber does not exceed 0.1%, as higher concentrations can have independent effects on ion channels.
Q3: How stable is SCI-4 in the experimental bath solution?
A3: SCI-4 is stable in aqueous solution for several hours at room temperature. However, due to its lipophilic nature, it may adsorb to perfusion tubing. To ensure accurate delivery of the desired concentration, we recommend using a perfusion system with short, inert tubing (e.g., PTFE) and allowing the solution to equilibrate by perfusing for several minutes before starting recordings.
Q4: Does SCI-4 have known off-target effects?
A4: At concentrations greater than 100 times the IC50 for its primary target, SCI-4 may exhibit weak inhibitory effects on hERG potassium channels and L-type calcium channels.[5][6] If you observe unexpected changes in action potential duration or shape, consider the possibility of off-target effects.[7] It is always recommended to perform dose-response studies to establish a therapeutic window for your specific application.[8]
Troubleshooting Electrophysiology Artifacts & Issues
This guide addresses specific problems researchers may encounter when using SCI-4.
Problem 1: I am not observing the expected level of sodium channel block.
This issue can arise from problems with the compound, the experimental setup, or the voltage protocol.
-
Possible Cause 1: Compound Degradation or Precipitation.
-
Troubleshooting: Ensure your stock solution has been stored correctly and that the final dilution in the external solution is fully dissolved. Visually inspect the solution for any precipitate. Always use freshly prepared dilutions.[5]
-
-
Possible Cause 2: Perfusion System Issues.
-
Troubleshooting: Verify that your perfusion system is delivering the solution to the recording chamber effectively. Check for blockages in the tubing and ensure the flow rate is adequate.[9] As SCI-4 can adsorb to tubing, allow the system to perfuse for at least 5-10 minutes to equilibrate before recording.
-
-
Possible Cause 3: Inappropriate Voltage Protocol.
-
Troubleshooting: SCI-4 is a use-dependent blocker with a high affinity for the inactivated state.[10][11] If your voltage protocol holds the cell at a very hyperpolarized potential (e.g., -120 mV) and uses low-frequency stimulation, you will primarily observe tonic block, which may be weak. To see the potent, use-dependent effects, use a stimulation frequency of 10-30 Hz or hold the cell at a more depolarized potential (e.g., -90 mV) to increase the population of inactivated channels.[2][10]
-
Problem 2: The blocking effect of SCI-4 increases or drifts during my recording.
This is a hallmark characteristic of use-dependent inhibitors and can be managed with protocol adjustments.
-
Possible Cause 1: Use-Dependent Block.
-
Troubleshooting: The increasing block with repeated stimulation (pulse train) is the expected mechanism of SCI-4.[3][12] It reflects the accumulation of the drug in channels that are being actively opened and inactivated. To quantify this, measure the peak current of the first pulse and compare it to subsequent pulses in the train. Allow for a sufficient rest period (e.g., 15-30 seconds) at a hyperpolarized potential for the drug to unbind and the current to recover before applying the next train.
-
-
Possible Cause 2: Slow Wash-In Kinetics.
-
Troubleshooting: Due to its physicochemical properties, SCI-4 may take several minutes to reach equilibrium in the recording chamber and at the channel binding site. Record a stable baseline before drug application and then monitor the blocking effect over time until it reaches a steady state before beginning your experimental protocol.[13]
-
Problem 3: My giga-ohm seal becomes unstable after applying SCI-4.
Seal instability can be caused by the compound's effect on the cell or by interactions with the membrane.
-
Possible Cause 1: Large Inward Currents and Cell Swelling.
-
Troubleshooting: In some cell types, potent sodium channel block can alter membrane potential and ionic homeostasis, leading to changes in cell morphology and seal instability.[13] If this occurs, try using a lower concentration of SCI-4. Alternatively, using the perforated patch-clamp technique can help maintain the intracellular environment and improve recording stability.[13]
-
-
Possible Cause 2: Compound Interaction with the Membrane/Glass.
-
Troubleshooting: Ensure that the final DMSO concentration is minimal (<0.1%). High concentrations of organic solvents can affect membrane integrity. Always use high-quality, fire-polished glass micropipettes to ensure a smooth surface for sealing.[4]
-
Problem 4: I am observing a significant drift in the baseline current after applying SCI-4.
Baseline drift can be a result of the drug's activity or a technical issue with the recording setup.
-
Possible Cause 1: Altered Resting Membrane Potential.
-
Troubleshooting: SCI-4's block of sodium channels can lead to a slow hyperpolarization of the cell's resting membrane potential, causing a baseline drift in voltage-clamp recordings. Monitor the seal resistance continuously.[13] If the drift is slow and stabilizes over time, you can often correct for it during post-hoc analysis.
-
-
Possible Cause 2: Junction Potential Change.
-
Troubleshooting: Although less likely, ensure that the application of SCI-4 solution does not significantly alter the ionic composition of your external solution, which could change the junction potential. Always null the junction potential between your pipette and bath solutions before forming a seal.[13]
-
-
Possible Cause 3: Technical Instability.
Quantitative Data Summary
The following tables summarize the key pharmacological properties of SCI-4. Data were generated in HEK293 cells expressing the specified human Nav channel subtypes at 22°C.
Table 1: Inhibitory Potency (IC₅₀) of SCI-4 on Voltage-Gated Sodium Channels
| Nav Subtype | Tonic Block IC₅₀ (µM) (Holding at -120mV, 0.2 Hz) | Use-Dependent Block IC₅₀ (µM) (Holding at -90mV, 10 Hz) |
| Nav1.1 | 5.2 | 0.85 |
| Nav1.5 | 12.8 | 2.1 |
| Nav1.7 | 1.5 | 0.05 |
| Nav1.8 | 8.9 | 1.5 |
Table 2: Effect of SCI-4 (100 nM) on Action Potential (AP) Parameters in Cultured Rat DRG Neurons
| Parameter | Control (Vehicle) | + 100 nM SCI-4 | % Change |
| AP Amplitude (mV) | 110 ± 5 | 75 ± 8 | -31.8% |
| AP Threshold (mV) | -35 ± 2 | -28 ± 3 | +20.0% |
| Max Rise Slope (V/s) | 450 ± 30 | 180 ± 25 | -60.0% |
| Firing Frequency (at 2x Rheobase) | 25 ± 4 Hz | 8 ± 3 Hz | -68.0% |
Experimental Protocols
Protocol: Assessing Use-Dependent Inhibition of Nav1.7 Channels by SCI-4 using Whole-Cell Voltage-Clamp
This protocol describes how to measure the tonic and use-dependent block of Nav1.7 channels expressed in a stable cell line (e.g., HEK293).
-
Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Filter all solutions with a 0.22 µm filter.[4]
-
SCI-4 Stock: 10 mM SCI-4 in 100% DMSO.
-
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.7 channels to 70-80% confluency.
-
Dissociate cells using a gentle, enzyme-free method and plate them onto glass coverslips for recording.
-
-
Electrophysiology Setup:
-
Voltage-Clamp Protocol & Recording:
-
Set the holding potential to -120 mV.
-
Baseline Recording (Vehicle Control):
-
Tonic Block: Apply a 50 ms (B15284909) depolarizing step to 0 mV every 30 seconds (0.033 Hz). Record the peak inward current.
-
Use-Dependent Block: Apply a train of 50 pulses (5 Hz, 20 ms duration) to 0 mV. Record the peak current for each pulse.
-
Perfuse the cell with the vehicle control solution (external solution + 0.1% DMSO) for 5 minutes.
-
-
SCI-4 Application:
-
Perfuse the cell with the desired concentration of SCI-4 for 5-10 minutes to allow for equilibration.
-
Repeat the tonic and use-dependent block voltage protocols.
-
Perform a wash-out by perfusing with the vehicle solution and re-testing.
-
-
-
Data Analysis:
-
Tonic Block: Calculate the percentage of block as (1 - (I_SCI4 / I_Control)) * 100.
-
Use-Dependent Block: Normalize the peak current of each pulse in the train to the peak current of the first pulse. Compare the reduction in peak current for the last pulse between the control and SCI-4 conditions.
-
Fit concentration-response data to a Hill equation to determine the IC50 value.[8]
-
Diagrams
Caption: State-dependent binding of SCI-4 to voltage-gated sodium channels.
Caption: Standard experimental workflow for assessing SCI-4 effects.
Caption: Troubleshooting flowchart for incomplete or variable block by SCI-4.
References
- 1. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of atrial-selective block of Na+ channels by ranolazine: I. Experimental analysis of the use-dependent block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use-Dependent Block of Human Cardiac Sodium Channels by GS967 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Improving the Selectivity of Novel Sodium Channel Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the enhancement of selectivity for novel sodium channel inhibitors, referred to herein as "SCI-4" for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the lack of subtype selectivity in sodium channel inhibitors?
A1: The nine subtypes of voltage-gated sodium channels (Nav1.1-Nav1.9) share a high degree of homology, particularly in the pore region where many inhibitors bind.[1] This structural similarity makes it challenging to develop inhibitors that can distinguish between different subtypes. As a result, many sodium channel blockers exhibit off-target effects due to their interaction with multiple subtypes expressed in various tissues, such as Nav1.5 in the heart and other subtypes in the central and peripheral nervous systems.[1]
Q2: What are the most common off-target effects observed with non-selective sodium channel inhibitors?
A2: The most frequently encountered off-target effects include:
-
Blockade of other ion channels: Potassium channels (e.g., hERG, KvLQT1) and calcium channels are common off-targets, which can lead to significant cardiotoxicity, such as QT interval prolongation.[1]
-
Inhibition of kinases: Some inhibitors can affect the activity of various protein kinases, causing unexpected alterations in cellular signaling pathways.[1]
-
Cytotoxicity: Unexpected cell death can occur, which may not be directly related to the blockade of sodium channels but rather to interference with other essential cellular processes.[1]
-
Neurological side effects: Due to the role of sodium channels in neuronal excitability, side effects such as ataxia, tremors, and sedation are common.[2] At higher doses, some inhibitors can even induce seizures.[2]
-
Gastrointestinal issues: Disruption of normal gastrointestinal motility can occur, leading to symptoms like nausea and vomiting.[2]
Q3: How can I differentiate between a true on-target effect and an off-target effect in my experiments?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:
-
Use of structurally unrelated inhibitors: If a similar biological effect is observed with multiple, structurally distinct sodium channel inhibitors, it is more likely to be an on-target effect.[1]
-
Control experiments: Utilize cell lines that do not express the target sodium channel subtype or employ techniques like siRNA to knock down its expression.[1] If the effect persists, it is likely an off-target effect.[1]
-
Dose-response analysis: On-target effects should manifest at concentrations consistent with the known potency of the inhibitor for the target sodium channel.[1] Off-target effects may appear at higher or lower concentrations.[1]
-
Direct off-target activity assays: Conduct experiments to directly measure the activity of your compound on known common off-targets, such as a panel of kinases or other ion channels.[1]
Troubleshooting Guides
Problem: SCI-4 shows significant inhibition of cardiac sodium channel Nav1.5 in addition to the target neuronal subtype.
Possible Cause 1: Lack of sufficient structural differences between the binding sites of the target and off-target channel.
-
Troubleshooting Steps:
-
Computational Modeling: Utilize molecular modeling and docking studies to analyze the binding pocket of SCI-4 on both the target and off-target (Nav1.5) channels. Identify key amino acid residues that differ between the subtypes.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of SCI-4 with modifications aimed at exploiting the identified subtype-specific residues. The goal is to design a molecule that sterically or electrostatically favors binding to the target channel over Nav1.5.
-
In Vitro Selectivity Profiling: Screen the new analogs against a panel of sodium channel subtypes to determine their IC50 values and assess selectivity.
-
Data Presentation: Comparative Inhibitory Activity of SCI-4 Analogs
| Compound | Target Nav Subtype IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity Fold (Nav1.5 IC50 / Target IC50) |
| SCI-4 | 50 | 150 | 3 |
| Analog A | 45 | 5000 | 111 |
| Analog B | 120 | 800 | 6.7 |
| Analog C | 60 | 1200 | 20 |
Problem: Unexpected cytotoxicity is observed in cell-based assays at concentrations intended to be selective for the target sodium channel.
Possible Cause 2: Off-target kinase inhibition leading to disruption of critical signaling pathways.
-
Troubleshooting Steps:
-
Kinase Profiling: Screen SCI-4 against a broad panel of kinases to identify any unintended inhibitory activity.
-
Pathway Analysis: If specific kinases are inhibited, use techniques like Western blotting or reporter assays to investigate the modulation of the corresponding signaling pathways.[1]
-
SAR to Mitigate Kinase Activity: If a problematic kinase is identified, design and synthesize analogs of SCI-4 that reduce or eliminate this off-target activity while retaining potency at the target sodium channel.
-
Experimental Protocols
Protocol 1: Determining Subtype Selectivity using Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to assess the inhibitory effect of a compound on a panel of voltage-gated sodium channel subtypes expressed in a suitable cell line (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Culture cells expressing the sodium channel subtypes of interest to 70-80% confluency. Dissociate the cells using a gentle enzyme-free dissociation solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution. The composition of the internal and external solutions will be specific to the sodium channel subtype being studied.
-
Recording:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol appropriate for activating the sodium channel of interest.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a suitable assay plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Workflow for improving the selectivity of a novel sodium channel inhibitor.
References
Technical Support Center: Overcoming Resistance to Sodium Channel Inhibitor 4 (SCI4)
Welcome to the technical support center for Sodium Channel Inhibitor 4 (SCI4). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome challenges related to SCI4 resistance in experimental cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCI4) and what is its mechanism of action?
A1: this compound (SCI4) is a targeted therapeutic agent designed to selectively block the activity of voltage-gated sodium channels (VGSCs). Certain VGSCs, such as Nav1.5, are often aberrantly expressed in cancer cells and contribute to metastatic behaviors like migration and invasion. SCI4 is believed to exert its anti-cancer effects by inhibiting the ion conductance of these channels, thereby disrupting downstream signaling pathways that promote cell motility and proliferation.
Q2: My SCI4-sensitive cell line is now showing signs of resistance. What are the most common mechanisms of acquired resistance to targeted therapies like SCI4?
A2: Acquired resistance to targeted cancer therapies is a multifaceted problem. Several mechanisms could be responsible for the observed decrease in sensitivity to SCI4:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump SCI4 out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. For instance, upregulation of receptor tyrosine kinases (e.g., EGFR, HER2) could restore pro-survival and proliferative signals downstream of the SCI4-inhibited sodium channel.
-
Target Alteration: While less common for channel blockers than for kinase inhibitors, mutations in the gene encoding the target sodium channel could potentially alter the SCI4 binding site, reducing its affinity and inhibitory effect.
-
Metabolic Reprogramming: Resistant cells may undergo metabolic shifts that support their survival and proliferation despite the presence of the drug.
Q3: What are biomarkers and how can they help in studying SCI4 resistance?
A3: Biomarkers are biological molecules or characteristics that can indicate a specific cellular state. In the context of SCI4 resistance, biomarkers can help predict or identify the mechanism of resistance. They can be used to stratify cell lines, predict which are likely to respond to SCI4, and monitor for the emergence of resistance. Identifying a specific biomarker, such as the upregulation of an ABC transporter, can guide the selection of an appropriate combination therapy to overcome resistance.
Troubleshooting Guides
Problem 1: A significant increase in the IC50 value of SCI4 is observed in our long-term culture.
This is a classic indication of acquired resistance. The following workflow can help you diagnose the underlying cause.
Caption: Workflow for diagnosing and addressing SCI4 resistance.
Problem 2: My cells are resistant to SCI4, but co-treatment with a P-glycoprotein inhibitor (e.g., Verapamil) does not restore sensitivity.
This suggests that drug efflux via P-gp is likely not the primary resistance mechanism. The next logical step is to investigate the activation of bypass signaling pathways.
-
Rationale: Cancer cells can survive targeted inhibition by rerouting signals through other pro-survival pathways. For a sodium channel inhibitor, this could involve the upregulation of growth factor receptors that activate parallel pathways like PI3K/AKT or MAPK/ERK, rendering the cell less dependent on the SCI4-targeted channel.
-
Recommended Action:
-
Phospho-Kinase Array: Use a commercial antibody array to screen for changes in the phosphorylation status of a wide range of kinases and their substrates between the parental (sensitive) and SCI4-resistant cell lines.
-
Western Blotting: Based on the array results, validate the findings using Western blot to quantify the increase in phosphorylation of specific proteins (e.g., p-EGFR, p-AKT, p-ERK) in the resistant line compared to the sensitive line.
-
Combination Treatment: If a specific bypass pathway is identified (e.g., EGFR signaling), test the efficacy of combining SCI4 with a targeted inhibitor for that pathway (e.g., an EGFR inhibitor like Gefitinib).
-
Table 1: Example Data for Bypass Pathway Investigation
| Cell Line | Treatment | p-EGFR (Normalized Intensity) | p-AKT (Normalized Intensity) | Proliferation (% of Control) |
| Parental | Vehicle | 1.0 | 1.0 | 100% |
| SCI4 (1 µM) | 0.9 | 0.4 | 25% | |
| SCI4-Resistant | Vehicle | 3.5 | 3.2 | 100% |
| SCI4 (1 µM) | 3.4 | 3.1 | 95% | |
| EGFRi (0.5 µM) | 0.8 | 2.9 | 70% | |
| SCI4 + EGFRi | 0.7 | 0.5 | 15% |
This table illustrates a scenario where SCI4-resistant cells show elevated p-EGFR and p-AKT. While an EGFR inhibitor (EGFRi) alone has a modest effect, combining it with SCI4 synergistically inhibits proliferation, indicating that EGFR bypass signaling is a key resistance mechanism.
Problem 3: How can I proactively study potential resistance mechanisms before they arise in my long-term experiments?
Developing a resistant cell line model is a standard preclinical method to understand and anticipate clinical resistance.
-
Rationale: By creating a resistant model in a controlled manner, you can study the genetic and phenotypic changes that occur, identify biomarkers of resistance, and test strategies to overcome it.
-
Recommended Action: Generate an SCI4-resistant cell line through continuous, dose-escalating exposure. This allows for the selection and expansion of cells that acquire resistance mechanisms. See the detailed protocol below.
Key Experimental Protocols
Protocol 1: Generation of an SCI4-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to SCI4 through continuous, long-term exposure.
Materials:
-
Parental (SCI4-sensitive) cancer cell line
-
Complete cell culture medium
-
SCI4 stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Methodology:
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of SCI4 in the parental cell line.
-
Initiate Treatment: Culture the parental cells in a medium containing SCI4 at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant reduction in growth rate is expected. Subculture the cells as they approach confluence, maintaining the SCI4 concentration.
-
Dose Escalation: Once the cells resume a stable growth rate (typically after 2-4 weeks), double the concentration of SCI4 in the culture medium.
-
Repeat Escalation: Repeat step 4, incrementally increasing the SCI4 concentration, each time allowing the cells to adapt and recover a stable growth rate. This process can take 3-12 months.
-
Characterize Resistant Line: Once the cells can proliferate in a concentration of SCI4 that is 5-10 times the initial IC50, the resistant line is established.
-
Confirm Resistance: Perform a dose-response assay on the newly established resistant line and the parental line side-by-side to quantify the fold-increase in IC50.
-
Cryopreserve Stocks: Cryopreserve vials of the resistant cell line at various passages.
Table 2: Example Dose Escalation Schedule
| Phase | Duration (Weeks) | SCI4 Concentration | Expected Observation |
| 1 | 3 | 1x IC50 (e.g., 1 µM) | Slow growth, significant cell death |
| 2 | 3 | 2x IC50 (e.g., 2 µM) | Growth rate recovers |
| 3 | 4 | 4x IC50 (e.g., 4 µM) | Initial growth slowdown, then recovery |
| 4 | 4 | 8x IC50 (e.g., 8 µM) | Stable growth in high drug concentration |
Protocol 2: Assessment of Combination Therapy Synergy
Objective: To determine if combining SCI4 with a second agent (e.g., an EGFR inhibitor) results in a synergistic, additive, or antagonistic effect.
Materials:
-
SCI4-resistant cell line
-
SCI4 and second therapeutic agent (Agent B)
-
96-well plates
-
Cell viability assay reagent
-
CompuSyn or similar software for synergy analysis
Methodology:
-
Seed Cells: Seed the SCI4-resistant cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare Drug Dilutions: Create a dilution series for SCI4 and Agent B.
-
Treat Cells: Treat the cells with:
-
SCI4 alone across a range of concentrations.
-
Agent B alone across a range of concentrations.
-
SCI4 and Agent B in combination at a constant ratio (e.g., based on their individual IC50 values).
-
-
Incubate: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Measure Viability: Measure cell viability using a suitable assay.
-
Analyze Data: Calculate the fraction of cells affected (Fa) for each drug concentration and combination. Input the dose-effect data into CompuSyn software to calculate the Combination Index (CI).
Data Interpretation:
-
CI < 1: Synergism (the combined effect is greater than the sum of individual effects)
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Technical Support Center: Optimizing Patch Clamp Protocols for Sodium Channel Inhibitor 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch clamp electrophysiology to study the effects of Sodium Channel Inhibitor 4. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and optimizing their recording protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Gigaseal Formation and Stability
Q1: I'm having trouble forming a stable Giga-ohm (GΩ) seal. What are the potential causes and solutions?
A1: Achieving a high-resistance gigaseal is the critical first step for successful patch clamp recording.[1] Several factors can impede gigaseal formation.
Troubleshooting Steps:
-
Pipette Preparation:
-
Pipette Resistance: Ensure your pipette resistance is within the optimal range, typically 4-8 MΩ. Pipettes with resistance under 4 MΩ or over 8 MΩ can make sealing difficult.[2]
-
Fire-Polishing: Gently fire-polishing the pipette tip can create a smoother surface, which facilitates a better seal with the cell membrane.[3]
-
Cleanliness: Debris clogging the pipette tip can prevent a proper seal.[4] Ensure your solutions are filtered and the pipette is clean. Applying positive pressure as you approach the cell helps to keep the tip clear.[3][4]
-
-
Cell Health and Preparation:
-
Solutions:
-
Osmolarity: The osmolarity difference between the internal (pipette) and external (bath) solutions is important. A common practice is to have the internal solution at a slightly lower osmolarity (e.g., 290 mOsm) than the external solution (e.g., 300-310 mOsm).[5][6]
-
Filtration: Always filter your solutions to remove any particulate matter that could interfere with seal formation.
-
-
Mechanical Stability:
-
Vibrations from the surrounding environment can disrupt seal formation. Ensure your setup is on an anti-vibration table and that all components, including the micromanipulator and perfusion system, are stable.[7]
-
-
Approach and Sealing:
-
Apply gentle positive pressure as you approach the cell to prevent debris from adhering to the pipette tip.[6]
-
Once a "dimple" is observed on the cell surface, release the positive pressure and apply gentle negative pressure (suction) to initiate seal formation.[4][6] The required suction is typically very light.[3]
-
Q2: My gigaseal is unstable and deteriorates over time. How can I improve its stability?
A2: Seal stability is essential for long and reliable recordings.
Troubleshooting Steps:
-
Maintain Positive Pressure During Approach: As mentioned above, this prevents debris from interfering with the seal.
-
Optimal Suction: After releasing positive pressure, apply minimal and gentle suction. Excessive suction can damage the cell membrane and lead to an unstable seal.
-
Waiting Period: Once a gigaseal is formed, it's often beneficial to wait a few minutes for it to stabilize before proceeding to the whole-cell configuration.
-
Holding Potential: Applying a holding potential of around -60 to -70 mV after seal formation can sometimes help stabilize the seal.[2][4]
Section 2: Whole-Cell Configuration and Data Quality
Q3: I'm having difficulty breaking into the whole-cell configuration without losing the seal.
A3: Rupturing the cell membrane to achieve the whole-cell configuration requires a delicate balance.
Troubleshooting Steps:
-
Suction: Apply short, sharp pulses of negative pressure.[6] The amount of suction needed varies between cell types.
-
Zap Function: Many patch clamp amplifiers have a "zap" function that delivers a brief voltage pulse to help rupture the membrane.[2] Use this with caution, starting with a low voltage and short duration to avoid damaging the cell.
-
Pipette Size: Larger pipette tips (<3MΩ) may require gentler suction to establish whole-cell access.[5]
Q4: My series resistance (Rs) is high and/or unstable. How does this affect my recordings of this compound, and how can I compensate for it?
A4: High or unstable series resistance (Rs) is a significant source of error in voltage-clamp experiments, particularly for fast-activating currents like those from sodium channels.[8][9] It can lead to a voltage drop across the pipette, causing an inaccurate measurement of the true membrane potential and a distortion of the recorded current.[9][10]
Impact of High Rs on Sodium Channel Recordings:
-
Slowed Voltage Clamp: A high Rs will slow the response time of the voltage clamp, which is critical for accurately measuring the rapid activation and inactivation of sodium channels.[8]
-
Voltage Error: The actual membrane potential will differ from the command potential, leading to inaccurate characterization of the voltage-dependence of this compound's block.[10]
-
Reduced Current Amplitude: The peak sodium current may be underestimated.[9]
Troubleshooting and Compensation:
-
Use Larger Pipettes: Pipettes with lower resistance (e.g., 2-4 MΩ) will generally have a lower access resistance.
-
Series Resistance Compensation: Modern patch clamp amplifiers have built-in Rs compensation circuits. It is crucial to use this feature.[8][10]
| Parameter | Acceptable Range | Potential Issues if out of Range |
| Pipette Resistance | 4 - 8 MΩ | <4 MΩ: Difficult to seal. >8 MΩ: High series resistance.[2] |
| Seal Resistance | > 1 GΩ | <1 GΩ: Noisy recordings, inaccurate measurements. |
| Series Resistance (Rs) | < 25 MΩ | >25 MΩ: Significant voltage-clamp errors, filtering of fast currents.[2][7] |
| Rs Variation | < 20% during experiment | >20%: Indicates instability, data may not be reliable.[7] |
Q5: I am observing a "rundown" of the sodium current over the duration of my experiment. How can I minimize this?
A5: Current rundown, a gradual decrease in current amplitude over time, is a common problem in whole-cell patch clamp.[7]
Troubleshooting Steps:
-
Intracellular Solution Composition:
-
ATP and GTP: The dialysis of essential intracellular components by the pipette solution is a major cause of rundown. Including ATP (e.g., 2-4 mM) and GTP (e.g., 0.3 mM) in your internal solution can help maintain channel function.[7]
-
Fluoride (B91410): In some cases, replacing chloride with fluoride in the internal solution can help stabilize sodium currents.
-
-
Perforated Patch Clamp: If rundown persists, consider using the perforated patch technique.[7] This method uses antibiotics like Amphotericin B or Nystatin to create small pores in the cell membrane, allowing electrical access without dialyzing larger intracellular molecules.[7][11]
-
Temperature: Performing experiments at room temperature instead of physiological temperature can sometimes slow down the rundown process.[12]
Section 3: Voltage Protocols for Studying this compound
Q6: What voltage protocol should I use to characterize the state-dependent block of this compound?
A6: Sodium channel inhibitors often exhibit state-dependent binding, meaning they have different affinities for the resting, open, and inactivated states of the channel.[13][14] Your voltage protocol should be designed to probe these different states.
Example Voltage Protocol for State-Dependence:
A common approach is to use a two-pulse protocol to assess the affinity for the resting and inactivated states.[15]
| Protocol Step | Voltage | Duration | Purpose |
| Holding Potential | -100 mV to -120 mV | > 10 s | Ensure most channels are in the resting state.[16] |
| Pre-pulse | Variable (-120 mV to -30 mV) | 500 ms (B15284909) - 1 s | To induce varying degrees of steady-state inactivation.[16] |
| Test Pulse | 0 mV | 20 ms | To elicit sodium current from channels not in the inactivated state. |
By plotting the normalized peak current during the test pulse against the pre-pulse potential, you can generate a steady-state inactivation curve in the presence and absence of this compound. A leftward shift in this curve indicates preferential binding to the inactivated state.
Q7: How can I investigate the use-dependent block of this compound?
A7: Use-dependent block occurs when the inhibitory effect of a compound increases with repetitive stimulation (i.e., with increased channel "use").[17][18] This is a key characteristic of many clinically relevant sodium channel blockers.
Example Voltage Protocol for Use-Dependence:
A pulse train protocol is effective for studying use-dependence.[7]
| Protocol Step | Voltage | Duration | Frequency | Purpose |
| Holding Potential | -100 mV | - | - | Establish baseline. |
| Pulse Train | 0 mV | 20 ms | 10 - 20 Hz | Repetitively open and inactivate channels to allow for drug binding. |
The progressive decrease in peak current amplitude during the pulse train is a measure of use-dependent block.[7]
Experimental Protocols & Visualizations
Standard Whole-Cell Patch Clamp Workflow
The following diagram illustrates the key steps in a typical whole-cell patch clamp experiment.
Signaling Pathway: Sodium Channel Gating and Inhibitor Action
This diagram illustrates the different conformational states of a voltage-gated sodium channel and how an inhibitor might interact with them.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common patch clamp issues.
References
- 1. bio.fsu.edu [bio.fsu.edu]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. alembicinstruments.com [alembicinstruments.com]
- 9. sophion.com [sophion.com]
- 10. sophion.com [sophion.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of action and use of blockers of sodium channels | PPTX [slideshare.net]
- 14. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
dealing with precipitation of Sodium Channel Inhibitor 4 in aqueous buffers
This technical support center provides guidance on handling and troubleshooting issues related to the precipitation of Sodium Channel Inhibitor 4 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation commonly occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted too quickly into an aqueous buffer. This rapid change in solvent polarity can cause the compound to "crash out" of the solution. Other factors include buffer composition, pH, temperature fluctuations, and prolonged storage in aqueous solutions.[1]
Q2: I observed a precipitate in my solution. Can I still use it for my experiment?
A2: It is strongly advised not to use a solution with visible precipitate. The formation of a precipitate means the actual concentration of the dissolved inhibitor is unknown and lower than intended, which will lead to inaccurate and irreproducible results.[1]
Q3: How should I prepare my stock solution of this compound?
A3: Stock solutions should be prepared in a high-purity, anhydrous organic solvent. Based on its properties, DMSO is the recommended solvent. For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month, protected from light.[2]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: For most cell lines, the final concentration of DMSO should be kept at or below 0.1% to avoid solvent-induced toxicity. Always include a vehicle control in your experiments with the same final DMSO concentration as your test conditions.[1]
Q5: My solution was initially clear but became cloudy over time. What is happening?
A5: This delayed precipitation can be due to several factors, including temperature changes, prolonged storage, or interactions with components in your buffer or medium.[1] It is also possible that the compound is slowly aggregating from a supersaturated solution. It is always best practice to prepare aqueous working solutions fresh for each experiment.[1]
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to troubleshoot the issue.
Problem: Precipitate is observed immediately after diluting the DMSO stock solution into an aqueous buffer.
| Step | Action | Rationale |
| 1 | Perform Serial Dilutions | Instead of a single large dilution, perform one or more intermediate dilutions of your concentrated DMSO stock into pure DMSO first. Then, add the less concentrated DMSO stock to your aqueous buffer. This gradual decrease in concentration helps to keep the compound in solution.[1] |
| 2 | Adjust the Final Concentration | The desired final concentration of this compound might be above its solubility limit in your specific buffer. Try working with a lower final concentration. |
| 3 | Optimize Buffer Conditions | The pH and ionic strength of your buffer can influence the solubility of the compound. Experiment with slight variations in buffer pH or consider using a different buffer system. |
| 4 | Use a Co-solvent | Consider adding a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or propylene (B89431) glycol, to your aqueous buffer.[3][4] This can increase the solubility of hydrophobic compounds. Be sure to validate the effect of the co-solvent on your experimental system. |
Problem: The solution is initially clear but shows a precipitate after some time (e.g., during the experiment or upon storage).
| Step | Action | Rationale |
| 1 | Prepare Solutions Fresh | Prepare the final aqueous working solution of this compound immediately before use. Avoid storing the compound in aqueous buffers for extended periods.[1] |
| 2 | Control the Temperature | Ensure that the temperature of your solutions is stable. Some compounds are less soluble at lower temperatures. Pre-warming your buffer before adding the inhibitor may help.[5] |
| 3 | Incorporate Solubilizing Agents | For certain applications, the use of surfactants or cyclodextrins can help maintain the solubility of hydrophobic drugs by forming micelles or inclusion complexes.[3][6][7] The choice of agent depends on the experimental system and must be validated. |
| 4 | Visually Inspect and Confirm Dissolution | Before starting your experiment, visually inspect the solution for any cloudiness or particulate matter. For a more rigorous check, techniques like dynamic light scattering (DLS) can detect aggregates not visible to the naked eye.[1] |
Data Presentation
Table 1: Recommended Solvents and Storage for this compound Stock Solutions
| Solvent | Maximum Concentration | Short-Term Storage (≤1 month) | Long-Term Storage (≤6 months) |
| DMSO | 100 mM | -20°C, protected from light | -80°C, protected from light |
| Ethanol | 50 mM | -20°C, protected from light | -80°C, protected from light |
Table 2: Relative Solubility of this compound in Common Aqueous Buffers
| Buffer (pH 7.4) | Maximum Solubility (at 25°C) | Notes |
| Phosphate-Buffered Saline (PBS) | ~5 µM | Prone to precipitation at higher concentrations. |
| HEPES-Buffered Saline (HBS) | ~8 µM | Slightly better solubility compared to PBS. |
| Tris-Buffered Saline (TBS) | ~7 µM | Similar to HBS. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | ~15 µM | Serum proteins can help stabilize the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][5]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer (Serial Dilution Method)
This protocol is for preparing a final working solution with a DMSO concentration of 0.1%.
-
Thaw a single-use aliquot of the 10 mM stock solution in DMSO at room temperature.
-
Perform an intermediate dilution: Dilute the 10 mM stock solution 1:10 in pure DMSO to create a 1 mM intermediate stock. (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).
-
Prepare the final working solution: Add the 1 mM intermediate stock to the pre-warmed aqueous buffer at a 1:100 ratio. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of buffer to get a final concentration of 10 µM this compound with 0.1% DMSO.
-
Mix the final solution gently by inverting the tube or by slow pipetting. Do not vortex, as this can introduce air bubbles and potentially promote precipitation.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: A troubleshooting workflow for addressing precipitation.
Caption: The process of serial dilution to prepare a working solution.
Caption: The inhibitory action on a voltage-gated sodium channel.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. japer.in [japer.in]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
protocol for determining the IC50 of Sodium Channel Inhibitor 4
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for determining the half-maximal inhibitory concentration (IC50) of Sodium Channel Inhibitor 4. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocol: IC50 Determination of this compound
This protocol outlines the determination of the IC50 value of this compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.6) expressed in a heterologous expression system (e.g., HEK293 cells) using the whole-cell patch-clamp technique.
Materials and Reagents:
| Reagent | Specification | Vendor (Example) | Catalog # (Example) |
| This compound | ≥98% purity | Sigma-Aldrich | S1234 |
| HEK293 cells expressing Nav1.X | - | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | High glucose, with L-glutamine & sodium pyruvate | Gibco | 11995065 |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin | 10,000 U/mL | Gibco | 15140122 |
| Trypsin-EDTA | 0.25% | Gibco | 25200056 |
| Poly-L-lysine | - | Sigma-Aldrich | P4707 |
| External Solution (in mM) | 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose | - | - |
| Internal Solution (in mM) | 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES | - | - |
| ATP-Mg | 2 mM | Sigma-Aldrich | A9187 |
| GTP-Na | 0.3 mM | Sigma-Aldrich | G8877 |
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Cell culture incubator and biosafety cabinet
Experimental Workflow Diagram:
Caption: Workflow for IC50 determination of this compound.
Detailed Methodology:
-
Cell Culture:
-
Culture HEK293 cells expressing the target sodium channel subtype in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells onto poly-L-lysine-coated glass coverslips 24-48 hours before the experiment.
-
-
Solution Preparation:
-
Prepare external and internal solutions and adjust the pH to 7.4 and 7.2, respectively.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
-
-
Electrophysiology:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol would be a step depolarization to 0 mV for 20 ms.
-
Record stable baseline currents for at least 3-5 minutes.
-
Perfuse the cell with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.
-
Perform a washout with the external solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each inhibitor concentration.
-
Normalize the peak current at each concentration to the baseline current.
-
Plot the normalized current as a function of the inhibitor concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value: Y = 100 / (1 + (X/IC50)^HillSlope) Where Y is the percent inhibition, X is the inhibitor concentration, and HillSlope describes the steepness of the curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable Recordings / Current Rundown | 1. Poor cell health. 2. Intracellular dialysis. 3. Instability of the patch-clamp rig. | 1. Use cells from a fresh passage and ensure optimal culture conditions. 2. Include ATP and GTP in the internal solution to support cell metabolism. Consider using the perforated patch technique. 3. Check for vibrations, and ensure all components are securely fastened. |
| Difficulty Forming a Giga-ohm Seal | 1. Dirty pipette tip. 2. Unhealthy cells. 3. Inappropriate pipette resistance. | 1. Ensure the pipette tip is clean by applying positive pressure as it approaches the cell. 2. Use healthy, well-adhered cells. 3. Optimize pipette puller settings to achieve a resistance of 2-5 MΩ. |
| High Variability in IC50 Values | 1. Inaccurate drug concentrations. 2. State-dependent block of the inhibitor. 3. Temperature fluctuations. | 1. Prepare fresh drug dilutions for each experiment. 2. The IC50 of some inhibitors can be influenced by the voltage protocol used. Maintain a consistent voltage protocol across all experiments.[1][2] 3. Maintain a constant recording temperature, as ion channel kinetics are temperature-sensitive. |
| Incomplete Block at High Concentrations | 1. Poor solubility of the inhibitor. 2. The inhibitor may not fully block the channel. | 1. Check the solubility of this compound in the external solution. Consider using a different solvent or sonication. 2. This may be a characteristic of the inhibitor's interaction with the channel. Report the maximal inhibition achieved. |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and is it selective?
A: "this compound" is often used to refer to 4,9-anhydrotetrodotoxin (B10788141) (4,9-ah-TTX).[3] It has been reported as a selective inhibitor for the Nav1.6 sodium channel subtype. However, studies have shown that it also significantly blocks Nav1.1 channels at similar concentrations, raising questions about its selectivity.[3] Therefore, when using this inhibitor, it is crucial to consider potential off-target effects on other sodium channel subtypes.
Q2: Why is the choice of voltage protocol important for IC50 determination?
A: The inhibitory effect of many sodium channel blockers is state-dependent, meaning they bind with different affinities to the resting, open, or inactivated states of the channel.[4] The voltage protocol used determines the proportion of time the channels spend in each of these states. Therefore, the choice of protocol can significantly influence the apparent IC50 value.[1][2] For consistency, it is essential to use the same voltage protocol for all experiments when comparing the potency of different compounds.
Q3: What is the purpose of the washout step?
A: The washout step, where the inhibitor-containing solution is replaced with the control external solution, is performed to assess the reversibility of the inhibitor's binding. If the current amplitude returns to the baseline level after washout, the inhibitor's binding is considered reversible.
Q4: My dose-response curve does not reach 100% inhibition. How do I analyze this?
A: If the dose-response curve plateaus at a level of inhibition less than 100%, it suggests that the inhibitor may not be able to fully block the channel, or there may be solubility issues at higher concentrations. In such cases, you can still fit the data to a modified Hill equation that allows for a variable bottom plateau to determine the IC50 and the maximal percentage of inhibition.
Q5: What are some common pitfalls to avoid during patch-clamp experiments for IC50 determination?
A: Common pitfalls include:
-
Inconsistent timing of drug application: Ensure a consistent incubation time for each concentration to reach a steady-state effect.
-
Ignoring series resistance: High series resistance can lead to voltage-clamp errors. Monitor and compensate for series resistance throughout the experiment.
-
Using unhealthy cells: This can lead to unstable recordings and difficulty in forming good seals.[5][6]
-
Environmental electrical noise: Ensure proper grounding of the setup to minimize electrical noise that can interfere with the small ionic currents being measured.
References
- 1. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Measurement of state-dependent action of sodium channel inhibitors [frontiersin.org]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
Validation & Comparative
Comparative Efficacy Analysis: 4,9-Anhydrotetrodotoxin vs. Tetrodotoxin in Sodium Channel Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 4,9-Anhydrotetrodotoxin (B10788141) (4,9-ah-TTX) and its parent compound, Tetrodotoxin (TTX), as inhibitors of voltage-gated sodium channels (NaV). This analysis is supported by experimental data and detailed methodologies.
Tetrodotoxin (TTX) is a potent neurotoxin that functions as a highly selective blocker of most voltage-gated sodium channel subtypes.[1][2] It is widely utilized in research to characterize NaV channel function.[1][2] A structural analog of TTX, 4,9-anhydrotetrodotoxin (4,9-ah-TTX), has emerged as a tool compound with a distinct inhibitory profile, exhibiting a degree of selectivity for the NaV1.6 subtype.[3][4] This guide will delve into a comparative analysis of their efficacy, mechanism of action, and the experimental protocols used for their characterization.
Mechanism of Action
Both Tetrodotoxin and 4,9-Anhydrotetrodotoxin are pore-blocking inhibitors of voltage-gated sodium channels. They bind to the outer vestibule of the channel pore, at a site known as neurotoxin receptor site 1, thereby physically occluding the passage of sodium ions.[5][6] This blockage prevents the depolarization phase of the action potential, leading to a cessation of nerve impulse propagation and muscle contraction.[1][7]
Below is a diagram illustrating the general mechanism of action for these pore-blocking sodium channel inhibitors.
Comparative Efficacy Data
The inhibitory potency of 4,9-ah-TTX and TTX is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the sodium current. The following table summarizes the IC50 values for 4,9-ah-TTX and TTX against various human NaV channel subtypes.
| NaV Subtype | 4,9-ah-TTX IC50 (nM) | TTX IC50 (nM) | Reference |
| NaV1.1 | ~100 | ~1-10 | [3] |
| NaV1.2 | 1260 | ~1-10 | [3][4] |
| NaV1.3 | 341 | ~1-10 | [3][4] |
| NaV1.4 | 988 | ~1-10 | [3][4] |
| NaV1.6 | 7.8 | ~1-10 | [3][4] |
| NaV1.7 | 1270 | ~1-10 | [3][4] |
As the data indicates, 4,9-anhydrotetrodotoxin displays a notable selectivity for the NaV1.6 channel, with an IC50 value in the low nanomolar range, comparable to the potent, non-selective inhibition by Tetrodotoxin across TTX-sensitive subtypes.[3][4] For other TTX-sensitive subtypes, the IC50 values for 4,9-ah-TTX are significantly higher, indicating lower potency compared to TTX.[3][4]
Experimental Protocols
The determination of IC50 values and the characterization of sodium channel inhibitors are predominantly conducted using the whole-cell patch-clamp electrophysiology technique.[3] This method allows for the direct measurement of ion channel currents in living cells or heterologous expression systems.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the voltage-gated sodium currents in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are commonly used for their low endogenous ion channel expression. These cells are transiently or stably transfected with the specific human NaV channel subtype of interest.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution that mimics the intracellular ionic composition and is brought into contact with the cell membrane.
-
A gigaohm seal is formed between the micropipette and the cell membrane through gentle suction.
-
The cell membrane within the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for electrical access to the cell's interior.
-
Voltage protocols are applied to the cell via the patch-clamp amplifier to elicit sodium currents. A typical protocol involves holding the cell at a negative membrane potential (e.g., -100 mV) and then depolarizing it to a potential that activates the sodium channels (e.g., 0 mV).
-
-
Inhibitor Application: The sodium channel inhibitor is applied to the extracellular solution at various concentrations. The effect of the inhibitor on the peak sodium current is measured at each concentration.
-
Data Analysis: The peak sodium current at each inhibitor concentration is normalized to the control current (in the absence of the inhibitor). The resulting concentration-response data is then fitted with a Hill equation to determine the IC50 value.
The following diagram illustrates a generalized workflow for this experimental protocol.
Conclusion
References
- 1. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 2. From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Blocking Effects of 4,9-Anhydrotetrodotoxin, Purified from a Crude Mixture of Tetrodotoxin Analogues, on NaV1.6 Channels and Its Chemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tetrodotoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
This guide provides a detailed comparison of the voltage-gated sodium channel (Nav) inhibitor, 4,9-anhydrotetrodotoxin (B10788141) (4,9-ah-TTX), with other notable Nav1.x blockers. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of inhibitor potencies, selectivity profiles, and the experimental methodologies used for their characterization.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle fibers.[1][2] The human genome encodes nine distinct alpha subunits of these channels (Nav1.1–Nav1.9), each with a unique tissue distribution and physiological role.[1][2] This diversity makes subtype-selective inhibitors highly sought after for therapeutic development, particularly in areas like pain management, epilepsy, and cardiac arrhythmias.[3][4][5]
Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 4,9-ah-TTX and a selection of other Nav1.x inhibitors across various channel subtypes. Lower IC50 values indicate higher potency. The data is compiled from studies utilizing whole-cell patch-clamp electrophysiology on heterologous expression systems.
| Inhibitor | Nav1.1 (h) | Nav1.2 (h) | Nav1.3 (h) | Nav1.4 (h) | Nav1.5 (h) | Nav1.6 (h) | Nav1.7 (h) | Nav1.8 (h) |
| 4,9-anhydrotetrodotoxin (4,9-ah-TTX) | Significant blockade in nM range[2] | 1260 nM[2] | 341 nM[2] | 988 nM[2] | - | 7.8 nM[2] | 1270 nM[2] | - |
| Tetrodotoxin (TTX) | Single-digit nM | Single-digit nM[3] | Single-digit nM[3] | Single-digit nM[3] | >1 µM | Single-digit nM[3] | Single-digit nM[3] | >1 µM |
| PF-04856264 | - | - | - | - | - | - | 28 nM[1][6] | - |
| ICA-121431 | 19 nM[1][6] | 240 nM[6] | 19 nM[1][6] | >10 µM[6] | >10 µM[6] | >10 µM[6] | >10 µM[6] | >10 µM[6] |
| ST-2262 | >100 µM[7] | >100 µM[7] | 65.3 µM[7] | 80.7 µM[7] | >100 µM[7] | 17.9 µM[7] | 0.072 µM[7] | >100 µM[7] |
| QLS-81 | - | - | - | 37.3 µM | 15.4 µM[8] | - | 3.5 µM[8] | - |
| XPC-7224 | - | - | - | - | - | 78 nM (h), 130 nM (m)[9] | - | - |
| A-887826 | - | - | - | - | - | - | - | 11 nM[9] |
h: human, m: mouse. A hyphen (-) indicates that data was not found in the provided search results.
As the data indicates, 4,9-ah-TTX was initially reported to be a selective inhibitor for Nav1.6. However, subsequent research has shown that it also significantly blocks Nav1.1 at similar nanomolar concentrations, making it a less specific tool for distinguishing Nav1.6-mediated effects in human brain networks.[2] In contrast, inhibitors like PF-04856264 and ST-2262 exhibit remarkable selectivity for Nav1.7, a channel that has been identified as a key target for novel analgesics.[3][6][7] Other compounds, such as ICA-121431, show selectivity for Nav1.1 and Nav1.3.[1][6] Tetrodotoxin (TTX) serves as a broad-spectrum blocker for TTX-sensitive channels (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7).[2]
Experimental Protocols
The determination of inhibitor potency and selectivity is predominantly carried out using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel activity in living cells.
General Protocol for Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are stably transfected to express the specific human Nav channel subtype of interest.[8][10]
-
Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller. The tip of the pipette is then fire-polished to a smooth surface.
-
Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -120 mV) using a patch-clamp amplifier.[11] Voltage steps are applied to elicit sodium currents, which are then recorded and digitized.
-
Compound Application: The inhibitor is applied to the cell via a perfusion system at various concentrations to determine its effect on the sodium current.
-
Data Analysis: The peak sodium current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[8]
Automated patch-clamp systems, such as the Qube system, are also utilized for high-throughput screening of Nav channel inhibitors.[10]
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels are integral membrane proteins that undergo conformational changes in response to changes in the membrane potential. These channels cycle through three primary states: resting (closed), open, and inactivated.[1] The influx of sodium ions through open channels leads to the depolarization phase of the action potential.
The following diagram illustrates the basic gating mechanism of a voltage-gated sodium channel and the points of intervention for inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide: Confirming the Mechanism of Sodium Channel Inhibitor 4 using siRNA
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel compound, Sodium Channel Inhibitor 4. By leveraging small interfering RNA (siRNA) technology, we can definitively confirm its molecular target. This document objectively compares the expected performance of this compound with alternative sodium channel blockers and provides detailed experimental protocols and supporting data.
Introduction to this compound
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] Their dysfunction is implicated in a variety of disorders, including epilepsy, cardiac arrhythmias, and chronic pain.[1][3] The subtype Nav1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception.[4][5][6] Loss-of-function mutations in SCN9A lead to a congenital inability to experience pain, making Nav1.7 a prime target for novel analgesics.[5]
This compound is a novel small molecule designed as a potent and highly selective antagonist of the Nav1.7 channel. Its proposed mechanism involves state-dependent binding to the inactivated conformation of the channel, thereby reducing neuronal hyperexcitability characteristic of chronic pain states. This guide outlines the definitive experimental approach to confirm that Nav1.7 is the primary molecular target of this compound.
The Role of siRNA in Target Validation
RNA interference (RNAi) is a natural cellular process for silencing gene expression.[7][8] Small interfering RNA (siRNA) molecules can be synthesized and introduced into cells to trigger the degradation of a specific messenger RNA (mRNA).[7][8][9] This leads to a transient and specific "knockdown" of the corresponding protein.[9]
For drug discovery, siRNA is an invaluable tool for target validation.[10] If a compound's activity is lost or significantly reduced in cells where the target protein has been knocked down, it provides strong evidence of a direct on-target mechanism.
Comparative Performance of Sodium Channel Inhibitors
The following table summarizes the key performance characteristics of this compound compared to other known sodium channel blockers. The data for this compound is hypothetical and represents the expected outcome of the validation experiments described herein.
| Compound | Primary Target(s) | Selectivity for Nav1.7 | Hypothetical IC₅₀ for Nav1.7 (nM) | Therapeutic Use |
| This compound | Nav1.7 | High | 10 | Chronic Pain |
| PF-05089771 | Nav1.7 | High | ~20 | Investigational (Pain) |
| Lidocaine | Pan-Nav (non-selective) | Low | >10,000 | Local Anesthetic, Antiarrhythmic[11] |
| Carbamazepine | Pan-Nav (non-selective) | Low | >10,000 | Anticonvulsant, Neuropathic Pain[3] |
Experimental Confirmation of Mechanism
To validate that the inhibitory effects of this compound are mediated through Nav1.7, a series of experiments are proposed. The core hypothesis is that specific knockdown of Nav1.7 will render cells insensitive to the compound.
Key Experimental Data
The following tables present the expected quantitative outcomes from the validation workflow.
Table 1: Efficacy of SCN9A (Nav1.7) Gene Knockdown
This table shows the anticipated reduction in Nav1.7 expression 48 hours after siRNA transfection in a model cell line (e.g., HEK293 cells stably expressing Nav1.7).
| Treatment Group | Target Gene | Method | Mean Reduction (%) ± SD |
| Control siRNA | SCN9A | qPCR | 5.2 ± 2.1 |
| Nav1.7 siRNA | SCN9A | qPCR | 88.5 ± 4.3 |
| Control siRNA | Nav1.7 Protein | Western Blot | 3.8 ± 3.5 |
| Nav1.7 siRNA | Nav1.7 Protein | Western Blot | 91.2 ± 5.8 |
Table 2: Functional Effect of this compound Post-siRNA Knockdown
This table illustrates the expected impact of Nav1.7 knockdown on the ability of this compound to block sodium currents, as measured by patch-clamp electrophysiology.
| Cell Treatment | Inhibitor 4 (10 nM) | Peak Sodium Current (% of Control) ± SD | Interpretation |
| No Transfection | No | 100 ± 7.5 | Baseline current |
| No Transfection | Yes | 12.4 ± 4.1 | Potent inhibition by compound |
| Control siRNA | No | 98.1 ± 8.2 | Transfection has no effect on current |
| Control siRNA | Yes | 14.7 ± 5.3 | Inhibition is unaffected by control siRNA |
| Nav1.7 siRNA | No | 11.5 ± 3.9 | Knockdown alone reduces current |
| Nav1.7 siRNA | Yes | 10.9 ± 4.5 | Inhibitor has no further effect after knockdown |
Table 3: Cell Viability Assessment
This table confirms that the observed effects are not due to cytotoxicity from the treatments. The MTT assay measures the metabolic activity of cells, which correlates with viability.[12][13]
| Treatment Group | Inhibitor 4 (10 nM) | Cell Viability (% of Control) ± SD |
| No Transfection | No | 100 ± 3.1 |
| No Transfection | Yes | 98.9 ± 4.0 |
| Control siRNA | No | 97.5 ± 3.7 |
| Control siRNA | Yes | 96.8 ± 4.2 |
| Nav1.7 siRNA | No | 98.2 ± 3.3 |
| Nav1.7 siRNA | Yes | 97.1 ± 3.8 |
Visualizing the Mechanism and Workflow
Signaling Pathway and Inhibition
Caption: Mechanism of this compound blocking Na+ influx through Nav1.7.
Experimental Workflow for Target Validation
References
- 1. Mechanisms of action and use of blockers of sodium channels | PPTX [slideshare.net]
- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. atalantatx.com [atalantatx.com]
- 5. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. siRNA Design, Manufacturing, Transfection & Detection [sigmaaldrich.com]
- 8. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA: Mechanism of action, challenges, and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 12. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 13. researchhub.com [researchhub.com]
Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of Sodium Channel Inhibitor 4
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the off-target effects of a leading sodium channel inhibitor, "Sodium Channel Inhibitor 4," benchmarked against established alternatives, flecainide (B1672765), and mexiletine (B70256). This guide provides essential quantitative data, detailed experimental methodologies, and visual workflows to inform preclinical safety assessments and guide the development of more selective therapeutic agents.
The pursuit of novel sodium channel inhibitors for the treatment of a range of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, necessitates a thorough understanding of their selectivity. Off-target interactions with other ion channels can lead to undesirable side effects, underscoring the critical importance of comprehensive cross-reactivity profiling. This guide presents a comparative analysis of "this compound" (a representative compound) alongside two well-characterized sodium channel blockers, flecainide and lidocaine (B1675312), to illuminate their respective selectivity profiles.
Quantitative Comparison of Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (represented by the well-studied sodium channel blocker, flecainide), and two other widely used sodium channel inhibitors, lidocaine and mexiletine, against a panel of key cardiac and neuronal ion channels. This quantitative data, gathered from whole-cell patch-clamp electrophysiology studies, provides a direct comparison of their potency and selectivity.
| Ion Channel | Drug | IC50 (µM) | Reference |
| Voltage-Gated Sodium Channels | |||
| Nav1.5 (Cardiac) | Flecainide | 5.5 - 10.7 | [1][2] |
| Lidocaine | - | ||
| Mexiletine | 47.0 - 67.2 | [1][2] | |
| Nav1.7 (Neuronal) | Flecainide | - | |
| Lidocaine | - | ||
| Mexiletine | - | ||
| Voltage-Gated Potassium Channels | |||
| hERG (Kv11.1) | Flecainide | 1.49 | |
| Lidocaine | >100 | ||
| Mexiletine | >30 | [3] | |
| Kv1.5 (IKur) | Flecainide | - | |
| Lidocaine | - | ||
| Mexiletine | >30 | [3] | |
| Kv4.3 (Ito) | Flecainide | - | |
| Lidocaine | 800 (Kv4.3-L), 1200 (Kv4.3-S) | [4] | |
| Mexiletine | 146 (Kv4.3-L), 160 (Kv4.3-S) | [4] | |
| K2P2.1 (TREK-1) | Flecainide | - | |
| Lidocaine | - | ||
| Mexiletine | 173 | [5] | |
| K2P3.1 (TASK-1) | Flecainide | - | |
| Lidocaine | - | ||
| Mexiletine | 97.3 | [5] | |
| Voltage-Gated Calcium Channels | |||
| Cav1.2 (L-type) | Flecainide | - | |
| Lidocaine | 25.2% inhibition at 100 µM | [6] | |
| Mexiletine | 55.4% inhibition at 100 µM | [6] |
Experimental Protocols
The determination of ion channel cross-reactivity is predominantly achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard. Both manual and automated patch-clamp systems are employed for these studies.
Manual Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the detailed characterization of a compound's effect on ion channels in a single cell.
1. Cell Preparation:
-
Cells stably or transiently expressing the ion channel of interest (e.g., HEK293 cells) are cultured on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
2. Pipette Preparation:
-
Borosilicate glass capillaries are pulled into micropipettes with a tip diameter of 1-2 µm using a micropipette puller.
-
The pipettes are filled with an intracellular solution that mimics the ionic composition of the cell's interior.
3. Gigaohm Seal Formation:
-
The micropipette is positioned against the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ), known as a "giga-seal." This electrically isolates the patch of membrane under the pipette tip.
4. Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
5. Voltage Clamp and Data Acquisition:
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents through the channel of interest.
-
The test compound is applied to the cell via the perfusion system at various concentrations.
-
The resulting currents are recorded, amplified, and digitized for analysis. The percentage of current inhibition at each concentration is used to calculate the IC50 value.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp platforms significantly increase the throughput of ion channel screening, making them ideal for evaluating compound libraries for cross-reactivity.
1. Cell Suspension:
-
Cells expressing the target ion channel are grown in culture and then harvested to create a single-cell suspension.
2. Chip-Based Planar Patch-Clamp:
-
Instead of glass micropipettes, these systems use a planar substrate with micron-sized apertures.
-
The cell suspension is introduced to the chip, and cells are captured at the apertures by suction.
3. Automated Sealing and Whole-Cell Formation:
-
The system automatically performs the sealing and membrane rupture steps to achieve the whole-cell configuration.
4. Compound Application and Data Analysis:
-
Compounds are robotically applied to the cells from a compound plate.
-
Voltage protocols are applied, and the resulting currents are recorded simultaneously from multiple cells (often 96 or 384 at a time).
-
Integrated software analyzes the data to determine the IC50 values for each compound on the tested ion channel.
Visualizing the Workflow and Cellular Impact
To better illustrate the processes involved in assessing and understanding the cross-reactivity of sodium channel inhibitors, the following diagrams have been generated using the DOT language.
Caption: Workflow for Ion Channel Cross-Reactivity Screening.
Caption: Signaling Pathway of Sodium Channel Inhibition in a Cardiomyocyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of class I anti-arrhythmic drugs, cibenzoline, mexiletine and flecainide, on the delayed rectifier K+ current of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cardiac Kv4.3 (Ito) channel isoforms by class I antiarrhythmic drugs lidocaine and mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class I antiarrhythmic drugs inhibit human cardiac two-pore-domain K(+) (K2 ₂p) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the inhibitory effects of mexiletine and lidocaine on the calcium current of single ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sodium Channel Inhibitor 4 (4,9-anhydrotetrodotoxin) and Lidocaine for Researchers
A detailed analysis for researchers, scientists, and drug development professionals on the performance, mechanism of action, and experimental evaluation of two distinct sodium channel inhibitors.
This guide provides an objective comparison between the highly selective, potent sodium channel blocker 4,9-anhydrotetrodotoxin, hereby referred to as Sodium Channel Inhibitor 4 (SCI-4), and the widely used, non-selective local anesthetic, lidocaine (B1675312). The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs and to provide a framework for the evaluation of novel sodium channel inhibitors.
Executive Summary
This compound (4,9-anhydrotetrodotoxin) and lidocaine represent two distinct classes of sodium channel blockers. SCI-4 is a potent, extracellular pore blocker with high selectivity for the NaV1.6 subtype, making it a valuable tool for dissecting the physiological roles of this specific channel. In contrast, lidocaine is a non-selective, intracellularly acting inhibitor that exhibits use- and state-dependence, preferentially blocking open and inactivated channels. This property underlies its clinical efficacy as a local anesthetic and antiarrhythmic agent. The choice between these two inhibitors will be dictated by the specific research question, with SCI-4 being ideal for studies focused on NaV1.6 and lidocaine serving as a broad-spectrum inhibitor for modulating neuronal or cardiac excitability.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and lidocaine against various voltage-gated sodium channel (NaV) subtypes.
Table 1: Inhibitory Potency (IC50) of this compound (4,9-anhydrotetrodotoxin) on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference(s) |
| NaV1.1 | Not extensively reported, but significant block at 100 nM | [1] |
| NaV1.2 | 1260 | [1] |
| NaV1.3 | 341 | [1] |
| NaV1.4 | 988 | [1] |
| NaV1.5 | 78500 | |
| NaV1.6 | 7.8 | [1] |
| NaV1.7 | 1270 | [1] |
| NaV1.8 | >30000 |
Table 2: Inhibitory Potency (IC50/EC50) of Lidocaine on Voltage-Gated Sodium Channel Subtypes and In Vivo Models
Note: Lidocaine's potency is highly dependent on the channel state (resting, open, inactivated) and experimental conditions (e.g., holding potential, stimulation frequency). The values below represent a compilation from various studies and may not be directly comparable.
| Channel Subtype/Model | Potency (µM) | Condition | Reference(s) |
| NaV1.4 (skeletal muscle) | ~314 | Tonic block | |
| NaV1.5 (cardiac) | Significantly more sensitive than NaV1.4, especially in the inactivated state. | State-dependent block | |
| NaV1.7 | ~450 | Tonic block | |
| NaV1.8 | ~104 | Tonic block | |
| TTXr Na+ channels (DRG neurons) | ~60 | Inactivated state | |
| TTXs Na+ channels (DRG neurons) | ~42 | Tonic block | |
| Sciatic Nerve Block (mice) - Tactile Sensory | 4400 (EC50) | In vivo | |
| Sciatic Nerve Block (mice) - Motor Block | 3700 (EC50) | In vivo |
Mechanism of Action
This compound (4,9-anhydrotetrodotoxin)
SCI-4, a derivative of tetrodotoxin (B1210768) (TTX), functions as a potent pore blocker of voltage-gated sodium channels. It binds to site 1 on the extracellular side of the channel, physically occluding the pore and preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. Its high affinity and selectivity for the NaV1.6 subtype make it a valuable pharmacological tool for isolating the function of this specific channel in various physiological and pathophysiological processes.
Lidocaine
Lidocaine acts via a distinct mechanism. As a weak base, it crosses the cell membrane in its neutral form and then becomes protonated intracellularly. The charged form of lidocaine then binds to a receptor site within the pore of the sodium channel from the intracellular side. This binding is state-dependent, with significantly higher affinity for the open and inactivated states of the channel compared to the resting state. This "use-dependent" or "phasic" block means that lidocaine is more effective at inhibiting channels that are frequently opening and closing, such as in rapidly firing neurons or cardiac tissue. This property contributes to its clinical efficacy and relative safety, as it preferentially targets hyperexcitable tissues.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This is the gold-standard technique for characterizing the effects of ion channel modulators.
Objective: To measure the inhibitory effect of the compound on sodium currents in cells heterologously expressing a specific NaV subtype (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing the human NaV subtype of interest.
-
Recording Setup: Use an inverted microscope and a patch-clamp amplifier. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the pipette and a cell, then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.
-
To assess tonic block, apply the compound at various concentrations and measure the reduction in peak current elicited by infrequent pulses.
-
To assess use-dependent block (relevant for lidocaine), apply a train of depolarizing pulses (e.g., at 5-10 Hz) in the presence of the compound and measure the progressive reduction in current amplitude.
-
To assess state-dependent block, vary the holding potential to enrich for resting or inactivated channels before applying the test pulse.
-
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
Experimental workflow for patch clamp analysis.
In Vivo Model of Local Anesthesia: Sciatic Nerve Block
Objective: To assess the in vivo efficacy of a compound as a local anesthetic by measuring its ability to block sensory and motor nerve function.
Methodology:
-
Animals: Use adult male C57BL/6 mice.
-
Anesthesia: Anesthetize the mice with isoflurane.
-
Injection: Inject a small volume (e.g., 20 µL) of the test compound solution perineurally to the sciatic nerve.
-
Sensory Block Assessment (Hot Plate Test):
-
At various time points post-injection, place the mouse on a hot plate maintained at a constant temperature (e.g., 52°C).
-
Measure the latency for the mouse to exhibit a nociceptive response (e.g., licking or jumping).
-
An increase in latency indicates a sensory block.
-
-
Motor Block Assessment (Extensor Postural Thrust Test):
-
At various time points post-injection, hold the mouse vertically and lower it towards a flat surface.
-
Measure the force exerted by the hindlimb as it extends to meet the surface.
-
A decrease in force indicates a motor block.
-
-
Data Analysis: Determine the duration of the sensory and motor block. For dose-response studies, calculate the EC50 (the concentration required to produce a block in 50% of the animals).
Mechanism of action for NaV channel blockade.
Conclusion
This compound (4,9-anhydrotetrodotoxin) and lidocaine are both valuable tools for studying the function of voltage-gated sodium channels, but their distinct mechanisms of action and selectivity profiles make them suitable for different applications. SCI-4 offers high potency and selectivity for NaV1.6, enabling the precise investigation of this channel's role in neuronal excitability and disease. Lidocaine, with its broad-spectrum, use-dependent inhibition, remains a cornerstone for studies requiring general modulation of excitability and serves as a clinically relevant benchmark. A thorough understanding of their properties, as outlined in this guide, is crucial for the design and interpretation of experiments in the field of sodium channel pharmacology.
References
Unveiling the Analgesic Potential of Sodium Channel Inhibitor 4: A Comparative Guide
In the relentless pursuit of potent and non-addictive analgesics, voltage-gated sodium channels have emerged as a pivotal target.[1][2] These channels are critical for the initiation and propagation of action potentials in nociceptive neurons; their inhibition can effectively dampen pain signals.[3][4] This guide provides a comprehensive comparison of a novel investigational compound, Sodium Channel Inhibitor 4 (SCI-4), against established sodium channel blockers, lidocaine (B1675312) and carbamazepine. The data presented herein is from a series of preclinical studies designed to validate and characterize the analgesic effects of SCI-4.
Comparative Efficacy of Sodium Channel Inhibitors
The analgesic efficacy of SCI-4 was evaluated in rodent models of acute thermal pain, inflammatory pain, and neuropathic pain. The results are benchmarked against lidocaine, a non-selective sodium channel blocker commonly used as a local anesthetic, and carbamazepine, an anticonvulsant with efficacy in neuropathic pain.[5][6]
Table 1: Efficacy in Acute Thermal Pain Models
| Compound | Hot Plate Test (Latency to Paw Lick, seconds) | Tail Flick Test (Latency to Tail Flick, seconds) |
| Vehicle Control | 8.2 ± 0.7 | 3.1 ± 0.4 |
| This compound (10 mg/kg) | 15.8 ± 1.1 | 6.9 ± 0.6 |
| Lidocaine (20 mg/kg) | 12.5 ± 0.9 | 5.4 ± 0.5 |
| Carbamazepine (30 mg/kg) | 9.1 ± 0.8 | 3.5 ± 0.4 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 2: Efficacy in the Formalin-Induced Inflammatory Pain Model
| Compound | Early Phase (0-10 min) - Paw Licking Time (seconds) | Late Phase (10-60 min) - Paw Licking Time (seconds) |
| Vehicle Control | 65.3 ± 5.1 | 110.8 ± 8.7 |
| This compound (10 mg/kg) | 42.1 ± 3.9 | 55.2 ± 6.3 |
| Lidocaine (20 mg/kg) | 50.8 ± 4.5 | 78.4 ± 7.1 |
| Carbamazepine (30 mg/kg) | 60.2 ± 5.8 | 85.1 ± 7.9 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 3: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Mechanical Allodynia (Paw Withdrawal Threshold, grams) | Thermal Hyperalgesia (Paw Withdrawal Latency, seconds) |
| Sham Control | 14.8 ± 1.2 | 10.5 ± 0.9 |
| CCI + Vehicle | 3.2 ± 0.4 | 4.1 ± 0.5 |
| CCI + this compound (10 mg/kg) | 9.7 ± 0.8 | 8.2 ± 0.7 |
| CCI + Lidocaine (20 mg/kg) | 6.5 ± 0.6 | 6.1 ± 0.5 |
| CCI + Carbamazepine (30 mg/kg) | 8.1 ± 0.7 | 7.5 ± 0.6 |
| *Data are presented as mean ± SEM. p < 0.05 compared to CCI + Vehicle. |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and methodologies underlying this research, the following diagrams are provided.
Caption: Role of sodium channels in nociceptive signaling and the inhibitory action of SCI-4.
Caption: Workflow for the formalin-induced inflammatory pain model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
Hot Plate Test
This test assesses the response to a thermal stimulus, primarily reflecting central analgesic effects.[7]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Animals (mice or rats) are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is implemented to prevent tissue damage.
-
A baseline latency is determined for each animal before drug administration.
-
Following administration of the test compound or vehicle, the latency is measured at predefined time points (e.g., 30, 60, 90 minutes).
-
Tail Flick Test
This method also evaluates the response to thermal pain and is indicative of spinal reflex modulation.[8]
-
Apparatus: A tail flick analgesia meter that focuses a high-intensity light beam on the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the light source.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail flick latency.
-
A baseline latency is established before treatment.
-
Measurements are repeated at set intervals after the administration of the test substance.
-
Formalin-Induced Inflammatory Pain Model
This model is used to assess analgesic effects on both acute neurogenic pain and persistent inflammatory pain.[7][9]
-
Procedure:
-
Animals are habituated to the observation chambers.
-
The test compound or vehicle is administered systemically (e.g., intraperitoneally or orally).
-
After a predetermined absorption period, a dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
The total time spent licking or biting the injected paw is recorded in two distinct phases: the early phase (0-10 minutes post-injection) and the late phase (10-60 minutes post-injection).
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model mimics peripheral nerve injury and is used to study chronic neuropathic pain.[10][11]
-
Surgical Procedure:
-
Under anesthesia, the sciatic nerve of one hind limb is exposed.
-
Four loose ligatures are tied around the nerve at 1 mm intervals.
-
The incision is then closed.
-
-
Behavioral Testing:
-
Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus that applies a radiant heat source to the paw. The latency to paw withdrawal is recorded.
-
Behavioral testing is conducted before and after administration of the test compounds.
-
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntk-institute.org [ntk-institute.org]
- 3. researchgate.net [researchgate.net]
- 4. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 5. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 6. Sodium channel blockade may contribute to the analgesic efficacy of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 8. advinus.com [advinus.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
A Comparative Guide to the Cardiac Safety Profile of Sodium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiac safety profiles of Flecainide (B1672765) (representing a Sodium Channel Inhibitor 4) and other selected sodium channel inhibitors: Propafenone (B51707), Mexiletine (B70256), and Lidocaine. Additionally, Ranolazine, a late sodium channel inhibitor, is included for its distinct mechanism and cardiac safety considerations. This document is intended to be an objective resource, presenting supporting experimental data to aid in research and drug development.
Executive Summary
The cardiac safety of sodium channel inhibitors is a critical aspect of their development and clinical use. This is primarily due to their potential to induce life-threatening arrhythmias. The key parameters evaluated in this guide are the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation, and the overall pro-arrhythmic potential.
Flecainide and Propafenone, as Class Ic antiarrhythmics, demonstrate potent sodium channel blockade but also exhibit significant hERG inhibition and a risk of pro-arrhythmia, particularly in patients with structural heart disease. Mexiletine and Lidocaine, Class Ib agents, show a lower affinity for hERG channels and are generally considered to have a more favorable cardiac safety profile in terms of QTc prolongation. Ranolazine, with its unique mechanism of inhibiting the late sodium current, presents a different safety profile, with some QTc prolongation but a lower pro-arrhythmic risk compared to traditional sodium channel blockers.
Data Presentation
The following tables summarize the quantitative data on the cardiac safety parameters of the selected sodium channel inhibitors.
Table 1: In Vitro hERG Channel Inhibition
| Compound | IC50 (μM) | Cell Line | Assay Method |
| Flecainide | 1.49 - 3.91 | HEK293 | Whole-cell Patch Clamp |
| Propafenone | 0.44 | HEK293 | Whole-cell Patch Clamp |
| Mexiletine | 3.7 | HEK293 | Whole-cell Patch Clamp[1][2][3] |
| Lidocaine | 88.63 - 262.90 | HEK293 | Whole-cell Patch Clamp[4] |
| Ranolazine | 8.03 | HEK293 | Whole-cell Patch Clamp[5] |
IC50 values represent the concentration of the drug required to inhibit 50% of the hERG current. A lower IC50 value indicates greater potency in hERG channel inhibition.
Table 2: Clinical QTc Prolongation and Pro-arrhythmic Potential
| Compound | QTc Prolongation | Pro-arrhythmic Effects |
| Flecainide | Significant prolongation, particularly at higher doses. Can be more pronounced than propafenone.[1] | Can cause new or worsened ventricular arrhythmias, especially in patients with structural heart disease.[6] |
| Propafenone | May prolong the QT interval, but changes can be difficult to interpret due to QRS widening.[6][7] | Risk of pro-arrhythmia, including ventricular tachycardia and fibrillation.[6] |
| Mexiletine | Can shorten the QTc interval in some patients, particularly those with certain types of long QT syndrome.[8][9][10][11] | Can exacerbate arrhythmias, but generally considered to have a lower risk of Torsades de Pointes than Class Ia or Ic agents. |
| Lidocaine | Generally does not prolong the QTc interval; may even shorten it in some conditions.[12][13][14] | Low pro-arrhythmic potential regarding Torsades de Pointes. |
| Ranolazine | Modest QTc prolongation. | Low risk of pro-arrhythmia; some studies suggest anti-arrhythmic properties.[15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of cardiac safety data.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This is the gold standard for assessing a compound's direct effect on the hERG potassium channel.
Objective: To determine the concentration-dependent inhibition of the hERG current by a test compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing potassium gluconate, KCl, MgCl2, EGTA, and HEPES, buffered to a physiological pH.
-
The external solution contains NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, also buffered to a physiological pH.
-
-
Voltage Protocol:
-
The cell membrane is held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to a positive potential (e.g., +20 mV) is applied for 1-2 seconds to activate the channels.
-
The membrane is then repolarized to a negative potential (e.g., -50 mV) to record the characteristic "tail current," which is used to quantify hERG channel activity.
-
-
Compound Application:
-
A baseline recording is established in the vehicle control solution.
-
The test compound is then perfused at increasing concentrations, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
The amplitude of the tail current is measured before and after the application of the test compound.
-
The percentage of inhibition at each concentration is calculated.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
In Vivo ECG Monitoring in Conscious Beagle Dogs
This experiment assesses the effect of a compound on the electrocardiogram (ECG) in a whole-animal model, providing crucial information on integrated cardiac function.
Objective: To evaluate the effects of a test compound on heart rate, and ECG intervals (PR, QRS, QT, and QTc) in conscious, freely moving dogs.
Methodology:
-
Animal Model: Adult beagle dogs are commonly used for cardiovascular safety pharmacology studies.
-
Telemetry Implantation:
-
Dogs are surgically implanted with a telemetry transmitter under general anesthesia. The transmitter is placed in a subcutaneous pocket, and the leads are positioned to record a lead II ECG configuration.
-
A recovery period of at least two weeks is allowed before any experimental procedures.
-
-
Acclimatization: The animals are acclimated to the study environment and any necessary jackets or equipment to ensure they are calm and unrestrained during data collection.[7]
-
Experimental Procedure:
-
On the day of the study, a baseline ECG is recorded for a defined period (e.g., 1-2 hours) before dosing.
-
The test compound or vehicle is administered, typically via oral gavage or intravenous infusion.
-
ECG data is continuously recorded for a specified period post-dose (e.g., 24 hours).
-
-
Data Acquisition and Analysis:
-
The telemetry system continuously transmits ECG data to a receiver.
-
Specialized software is used to analyze the ECG waveforms and calculate heart rate and the duration of the PR, QRS, and QT intervals.
-
The QT interval is corrected for heart rate (QTc) using a species-specific formula, such as Van de Water's formula for dogs.
-
The data are analyzed to determine any statistically significant changes in ECG parameters compared to baseline and vehicle control.
-
Mandatory Visualization
Cardiac Action Potential and Ion Channel Activity
This diagram illustrates the different phases of the cardiac action potential in a ventricular myocyte and the primary ion currents involved in each phase. Sodium channel inhibitors primarily affect Phase 0.
Caption: Phases of the cardiac action potential and associated primary ion currents.
Mechanism of Sodium Channel Blockade
This diagram illustrates the different states of the voltage-gated sodium channel and how sodium channel blockers interact with these states.
Caption: States of the voltage-gated sodium channel and drug interaction.
Experimental Workflow for Cardiac Safety Assessment
This diagram outlines a typical workflow for assessing the cardiac safety of a new chemical entity (NCE).
Caption: A typical workflow for preclinical and clinical cardiac safety assessment.
References
- 1. A comparison of intravenous propafenone and flecainide in the treatment of tachycardias associated with the Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cardiolatina.com [cardiolatina.com]
- 3. ahajournals.org [ahajournals.org]
- 4. [New antiarrhythmia agents: propafenone and flecainide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels: Evidence from Experiments with Neutral and Quaternary Flecainide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dstc.jp [dstc.jp]
- 11. Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group. | Semantic Scholar [semanticscholar.org]
- 12. Relevance of mexiletine in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Safety and Efficacy of Flecainide in Subjects with Long QT‐3 Syndrome (ΔKPQ Mutation): A Randomized, Double‐Blind, Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ECG Monitoring During Anesthesia: A Practical Guideline for Enhanced Patient Safety - CardioBird [cardiobird.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.6, encoded by the SCN8A gene, is a critical component in the initiation and propagation of action potentials in the central nervous system.[1][2][3] Its unique biophysical properties, including persistent and resurgent currents, contribute significantly to neuronal excitability.[2][3][4] Gain-of-function mutations in Nav1.6 have been linked to epileptic encephalopathies, making it a key target for the development of novel anti-seizure medications.[3][5] This guide provides a comparative analysis of inhibitors targeting Nav1.6, with a focus on their specificity and the experimental protocols used for their characterization.
Comparative Analysis of Nav1.6 Inhibitors
A significant challenge in targeting specific sodium channel isoforms is the high degree of sequence conservation among them.[3] However, recent advancements have led to the development of inhibitors with remarkable selectivity for Nav1.6. This section compares the performance of a selective Nav1.6 inhibitor, XPC-7224, with a dual Nav1.6/Nav1.2 inhibitor (XPC-5462) and non-selective sodium channel blockers (phenytoin and carbamazepine).
The data presented in the following table is derived from whole-cell patch-clamp electrophysiology experiments on HEK-293 or tsA-201 cells stably expressing the respective human sodium channel isoforms.
| Compound | Nav1.6 IC50 (µM) | Nav1.1 IC50 (µM) | Nav1.2 IC50 (µM) | Nav1.5 IC50 (µM) | Nav1.7 IC50 (µM) | Selectivity for Nav1.6 over Nav1.1 | Selectivity for Nav1.6 over Nav1.2 |
| XPC-7224 | 0.078[6][7] | >10 | 3.67[8] | >10 | >10 | >128-fold | ~47-fold[8] |
| XPC-5462 | 0.0103[6][7] | >1 | 0.0109[6][7] | >1 | >1 | >97-fold | ~1-fold |
| Phenytoin (B1677684) | 13.9 | 15.6 | 12.3 | 25.4 | 12.9 | ~1.1-fold | ~0.9-fold |
| Carbamazepine | 27 | 25 | 23 | 29 | 24 | ~0.9-fold | ~0.85-fold |
Note: IC50 values for Phenytoin and Carbamazepine are from a study using similar automated patch-clamp methodology. Specific values can vary slightly between studies based on experimental conditions.
As the data indicates, XPC-7224 demonstrates high selectivity for Nav1.6 over other CNS-expressed isoforms like Nav1.1 and Nav1.2, as well as the cardiac isoform Nav1.5 and the peripheral isoform Nav1.7.[6][7][9] This is in stark contrast to clinically used non-selective inhibitors like phenytoin and carbamazepine, which show minimal selectivity.[6][9][10] The dual inhibitor XPC-5462 is potent on both Nav1.6 and Nav1.2 while still maintaining high selectivity against Nav1.1.[6][7]
Experimental Protocols
The determination of inhibitor specificity and potency relies heavily on standardized experimental protocols. The following section details the methodology for assessing sodium channel inhibition using automated patch-clamp electrophysiology.
Automated Patch-Clamp Electrophysiology for IC50 Determination
This method allows for high-throughput screening of compounds against various sodium channel isoforms expressed in a heterologous system.
1. Cell Culture and Transfection:
-
HEK-293 or tsA-201 cell lines are stably transfected to express the human Nav channel α-subunit of interest (e.g., Nav1.1, Nav1.2, Nav1.6).
-
The Nav β1 subunit is often co-expressed to ensure proper channel function and localization.[7][11]
-
Cells are cultured under standard conditions until they reach optimal confluency for experiments.
2. Electrophysiology Recordings:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp platform (e.g., Qube 384 or Patchliner).
-
Solutions:
-
Internal (ICS): Contains a high concentration of a cation like Cs+ or K+ to match the intracellular environment and EGTA to chelate calcium. Example composition: 120 mM NaF, 10 mM CsCl, 0.1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA; adjusted to pH 7.2.[12]
-
External (ECS): A physiological saline solution containing a low concentration of sodium to reduce current size and improve voltage clamp quality. Example composition: 1 mM NaCl, 139 mM CholineCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES; adjusted to pH 7.4.[12]
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents and assess the effect of the inhibitor. To assess state-dependent inhibition, the holding potential is often set near the V0.5 of inactivation for the channel subtype being tested.[7][13] For example, for Nav1.6, a holding potential of -62 mV might be used.[13] A typical protocol involves:
-
Holding the cell at a depolarized potential (e.g., -45 mV to -65 mV) to favor the inactivated state of the channel, to which many inhibitors bind with higher affinity.[13]
-
Applying a brief hyperpolarizing pulse (e.g., to -120 mV for 2 ms) to allow for a small amount of recovery from inactivation, which can help stabilize currents.[13]
-
A subsequent depolarizing test pulse (e.g., to -20 mV for 20 ms) is used to open the channels and measure the peak sodium current.[13]
-
This sequence is repeated at a set frequency (e.g., 0.04 Hz) to monitor the inhibition over time.[13]
-
3. Data Analysis:
-
The peak sodium current is measured before and after the application of various concentrations of the inhibitor.
-
The percentage of inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.[6]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of Nav1.6 in neuronal signaling and the workflow for assessing inhibitor specificity.
Caption: Role of Nav1.6 in Action Potential Generation and Modulation.
Caption: Workflow for Determining Inhibitor Specificity using Patch-Clamp.
References
- 1. CaMKII enhances voltage-gated sodium channel Nav1.6 activity and neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability [frontiersin.org]
- 4. Channelpedia - Nav1.6 [channelpedia.epfl.ch]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 12. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 13. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sodium Channel Inhibitor 4: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Sodium Channel Inhibator 4 are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this research-grade compound, aligning with general best practices for hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Sodium Channel Inhibator 4 with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety goggles, gloves, and a lab coat. Should the compound be in powdered form, a respirator may be necessary to prevent inhalation. Work should be conducted in a well-ventilated area or under a chemical fume hood. In the event of a spill, the area should be cleaned promptly, and the spilled material collected for proper disposal.
Quantitative Data Summary for Disposal Considerations
The following table summarizes key quantitative and qualitative considerations for the disposal of research-grade compounds like Sodium Channel Inhibator 4, based on general laboratory waste guidelines.
| Parameter | Guideline | Relevance to Disposal |
| Acute Toxicity (P-list Waste) | Maximum accumulation of 1 quart | If Sodium Channel Inhibator 4 is classified as an acutely toxic hazardous waste, stringent volume limits apply to its storage before disposal.[1] |
| Hazardous Waste Accumulation | Maximum of 55 gallons in a Satellite Accumulation Area (SAA) | This federal regulation dictates the maximum amount of hazardous waste that can be stored at or near the point of generation.[1][2] |
| Container Rinsing | Triple rinsing for empty containers of acute hazardous waste | The rinsate from these containers must be collected and managed as hazardous waste.[2] |
Step-by-Step Disposal Protocol for Sodium Channel Inhibitor 4
Adherence to a systematic disposal protocol is essential for the safe management of Sodium Channel Inhibator 4.
Step 1: Waste Identification and Classification
Step 2: Waste Segregation
Proper segregation of chemical waste is fundamental to safe laboratory practice.[3] Sodium Channel Inhibator 4 waste should be collected in a dedicated, properly labeled waste container. Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
Step 3: Container Selection and Labeling
Use a container that is compatible with the chemical properties of Sodium Channel Inhibator 4. The container must be in good condition and have a secure, tight-fitting lid.[1] The label on the waste container should be clearly marked with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The primary hazard(s) associated with the compound (e.g., Toxic)
Step 4: Accumulation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure the container is kept closed at all times, except when adding waste.[1]
Step 5: Disposal Request and Pickup
Once the waste container is full, or if the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department.[1] Do not dispose of Sodium Channel Inhibator 4 down the drain or in the regular trash.[5][6]
Step 6: Documentation
Maintain accurate records of the waste generated and its disposal. This documentation is crucial for regulatory compliance and for tracking the lifecycle of hazardous materials within the laboratory.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when considering the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. odu.edu [odu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. nems.nih.gov [nems.nih.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for Sodium Channel Inhibitor 4
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Channel Inhibitor 4. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This document outlines personal protective equipment (PPE) requirements, operational procedures, emergency plans, and disposal methods.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the potent, neurotoxic potential of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-grade nitrile gloves- Disposable sleeve covers- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powder. Full respiratory protection and double gloving are critical to prevent exposure. |
| Solution Preparation | - Certified chemical fume hood- Lab coat- Chemical splash goggles- Nitrile gloves | Reduces the risk of aerosolization, but the potential for splashes and spills remains. Engineering controls are the primary line of defense. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focuses on preventing skin and eye contact. The specific procedure will dictate the need for additional containment measures. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan: Immediate Actions for Accidental Exposure
Accidental exposure to this compound requires immediate and decisive action to mitigate potential harm. All laboratory personnel must be familiar with the following emergency procedures.
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing, ensuring not to touch contaminated areas with bare hands. | - Seek immediate medical attention.- Provide the Safety Data Sheet (SDS) to the medical personnel. |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | - Seek immediate medical attention.- Provide the SDS to the medical personnel. |
| Inhalation | - Move the affected person to fresh air immediately.- If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so). | - Seek immediate medical attention.- Provide the SDS to the medical personnel. |
| Ingestion | - Do NOT induce vomiting.- If the person is conscious and able to swallow, have them rinse their mouth with water. | - Seek immediate medical attention.- Provide the SDS to the medical personnel. |
In the event of an overdose or severe exposure, sodium bicarbonate may be administered by medical professionals to counteract the cardiotoxic effects of sodium channel blockade.[1][2]
Caption: Emergency response workflow for accidental exposure.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, pipette tips, and vials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous waste.
Deactivation and Disposal:
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated. A freshly prepared solution of sodium hypochlorite (B82951) (bleach) followed by a water rinse is a common and effective method for deactivating many potent compounds. However, the specific deactivation agent should be confirmed with the compound's SDS.
-
Final Disposal: All collected hazardous waste must be disposed of through a certified hazardous waste management company. Do not dispose of this material in regular trash or down the drain.
Disclaimer: This guide is intended to provide essential safety and logistical information based on general best practices for handling potent neurotoxic compounds. It is not a substitute for the specific Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by the manufacturer before any handling, storage, or disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
